molecular formula C7H14O4 B147122 (+)-2,3-O-Isopropylidene-L-threitol CAS No. 50622-09-8

(+)-2,3-O-Isopropylidene-L-threitol

Cat. No.: B147122
CAS No.: 50622-09-8
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-WDSKDSINSA-N
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Description

(+)-2,3-O-Isopropylidene-L-threitol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVRLGIKFANLFP-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964859
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86992-57-6, 50622-09-8
Record name rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
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Record name L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
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Foundational & Exploratory

A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: Physical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral building block crucial in asymmetric synthesis. This document outlines its key physical and spectroscopic data, provides detailed experimental protocols for its characterization and use, and illustrates its role in synthetic pathways.

Core Physical and Chemical Properties

This compound, with the CAS number 50622-09-8, is a white crystalline solid.[1] Its chemical structure features a 1,3-dioxolane ring formed by the protection of the vicinal diols of L-threitol with an isopropylidene group. This protection strategy renders the two primary hydroxyl groups available for further chemical modification, making it a valuable intermediate in the synthesis of complex chiral molecules.[2] It is known to be hygroscopic and should be stored under an inert atmosphere.

Tabulated Physical and Spectroscopic Data

The following table summarizes the key quantitative physical and spectroscopic properties of this compound.

PropertyValueConditions/NotesSource(s)
Molecular Formula C₇H₁₄O₄[1]
Molecular Weight 162.18 g/mol [1]
Melting Point 46-50 °C[1]
Boiling Point 92-94 °Cat 0.1 mmHg[1]
Density ~1.059 g/cm³Rough estimate[1]
Optical Rotation +3.0° to +5.0°c=5, Acetone
Refractive Index Not available
Solubility Soluble in water, DCM, Ether, Methanol.[1][1]
¹H NMR (CDCl₃) δ: 1.42 (s, 6H), 3.73 (m, 6H), 3.94 (m, 2H)[3]
¹³C NMR (CDCl₃) δ: 26.75, 62.06, 78.32, 109.08[3]
Infrared (IR) (neat) cm⁻¹: 3413, 2987, 2934, 1455, 1372, 1218, 1166, 1057, 986, 882, 844, 801, 756[3]

Experimental Protocols

This section details generalized protocols for the determination of key physical properties and a specific synthetic procedure utilizing this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[4][5][6][7]

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is determined under reduced pressure to prevent decomposition at higher temperatures.[8][9][10]

  • Apparatus Setup: A small-scale distillation apparatus suitable for vacuum distillation is assembled. A small amount of the liquid sample is placed in the distillation flask along with a boiling chip.

  • Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 0.1 mmHg).

  • Heating: The distillation flask is gently heated.

  • Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Optical Rotation

The optical rotation is measured using a polarimeter to confirm the enantiomeric purity of the compound.[11][12][13][14][15]

  • Solution Preparation: A solution of known concentration is prepared by accurately weighing the sample and dissolving it in a specified solvent (e.g., 5 g in acetone to a final volume of 100 mL).

  • Polarimeter Calibration: The polarimeter is calibrated with a blank solvent.

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The angle of rotation of plane-polarized light (at a specific wavelength, typically the sodium D-line) is measured at a controlled temperature.[13]

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis (IR and NMR)
  • Infrared (IR) Spectroscopy: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3][16][17][18][19] The IR spectrum is then recorded.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer.

Synthetic Protocol: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

The following protocol is adapted from Organic Syntheses and demonstrates a common application of this compound as a chiral starting material.[1]

  • Reagent Preparation: In a dry, three-necked round-bottomed flask under an argon atmosphere, sodium hydride (0.77 mol) is washed with hexanes to remove mineral oil.

  • Reaction Setup: Tetrahydrofuran (THF, 250 mL) is added to the sodium hydride. A solution of this compound (55 g, 0.34 mol) in THF (250 mL) is added dropwise at room temperature.

  • Addition of Electrophile: Benzyl bromide (91 mL, 0.76 mol) is then added dropwise to the stirred solution.

  • Reaction and Workup: The mixture is stirred for 12 hours at room temperature, followed by refluxing for 2 hours. After cooling, the reaction is quenched with water. The THF is removed under reduced pressure, and the residue is diluted with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield the crude product.

Visualization of a Synthetic Pathway

The following diagram illustrates the synthetic utility of this compound as a precursor in the synthesis of a C₂-symmetric diol, a valuable class of chiral ligands and auxiliaries.

G Synthetic Pathway Utilizing this compound cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Derivatization cluster_3 Final Product L-Tartaric_Acid L-Tartaric Acid Dimethyl_L-tartrate Dimethyl 2,3-O-isopropylidene-L-tartrate L-Tartaric_Acid->Dimethyl_L-tartrate 1. 2,2-Dimethoxypropane, p-TsOH, MeOH 2. Cyclohexane, Reflux Isopropylidene_L-threitol This compound Dimethyl_L-tartrate->Isopropylidene_L-threitol LiAlH₄, Diethyl Ether Dibenzyl_intermediate 1,4-Di-O-benzyl-2,3-O- isopropylidene-L-threitol Isopropylidene_L-threitol->Dibenzyl_intermediate NaH, Benzyl Bromide, THF Dibenzyl_L-threitol 1,4-Di-O-benzyl-L-threitol Dibenzyl_intermediate->Dibenzyl_L-threitol Acidic Hydrolysis

Caption: Synthetic route from L-tartaric acid to a C₂-symmetric diol.

References

In-depth Technical Guide on the Structural Analysis and Conformation of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,3-O-Isopropylidene-L-threitol, a chiral building block derived from L-tartaric acid, is a pivotal intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Its rigid 1,3-dioxolane ring and flexible hydroxymethyl side chains define a specific conformational landscape that is crucial for its reactivity and role in asymmetric synthesis. This guide provides a comprehensive analysis of the structural and conformational properties of this compound, integrating data from spectroscopic methods, X-ray crystallography of analogous structures, and computational modeling. Detailed experimental and computational protocols are provided to facilitate further research and application in drug development.

Introduction

This compound, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, possesses a C2-symmetric chiral scaffold. The protection of the vicinal diols of L-threitol with an isopropylidene group imparts conformational rigidity to the five-membered dioxolane ring, while the two primary hydroxymethyl groups at C4 and C5 retain significant rotational freedom. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for its effective utilization in stereoselective synthesis. This document synthesizes the available structural data and outlines the methodologies used for its characterization.

Molecular Structure and Conformation

The 1,3-Dioxolane Ring Conformation

The five-membered 1,3-dioxolane ring is not planar and typically adopts an envelope or, more commonly, a twisted conformation to minimize torsional strain. X-ray crystallographic analysis of the closely related (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile reveals that the 1,3-dioxolane ring adopts an extreme twist conformation.[1] In this conformation, the molecule possesses a C2 axis of symmetry passing through the C2 atom (bearing the methyl groups) and the midpoint of the C4-C5 bond.[1] This twisted geometry is the most stable arrangement for such 2,2-dimethyl-1,3-dioxolane systems.

Side Chain Conformation

The two hydroxymethyl side chains (-CH₂OH) at positions C4 and C5 are flexible, with their orientation determined by the rotation around the C4-C(H₂OH) and C5-C(H₂OH) bonds. The relative orientation of these groups is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. Computational studies on the parent molecule, L-threitol, have shown that its conformations are stabilized by a network of intramolecular hydrogen bonds involving all hydroxyl groups.[2] While the isopropylidene group in the title compound precludes the involvement of the C2 and C3 hydroxyls in such a network, the terminal hydroxyl groups can still engage in hydrogen bonding with the dioxolane oxygen atoms or with each other, influencing the overall conformation.

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cluster_Conformation Conformational Features Twisted Dioxolane Ring Twisted Dioxolane Ring Overall Conformation Overall Conformation Twisted Dioxolane Ring->Overall Conformation Flexible Side Chains Flexible Side Chains Flexible Side Chains->Overall Conformation Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->Flexible Side Chains

Caption: Key factors determining the overall conformation.

Quantitative Structural Data

In the absence of a direct crystal structure for this compound, we present spectroscopic data and representative theoretical data for analogous structures to provide quantitative insights.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts provide information about the electronic environment of the nuclei.

Table 1: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ, ppm)
¹HCDCl₃1.42 (s, 6H, -C(CH₃)₂)
3.73 (m, 6H)
3.94 (m, 2H)
¹³CCDCl₃26.75
62.06
78.32
109.08

Data sourced from Organic Syntheses Procedure.

Theoretical Structural Parameters

Density Functional Theory (DFT) calculations are employed to model the geometry of molecules and predict their structural parameters. The following table presents DFT-optimized geometric parameters for a representative twisted 1,3-dioxolane ring system, which serves as a model for the core of this compound.

Table 2: Representative Theoretical Geometric Parameters for a Twisted 1,3-Dioxolane Ring

ParameterAtom Pair/Triplet/QuartetValue
Bond Lengths (Å)
C4-C5C-C~ 1.54
O1-C5O-C~ 1.43
C2-O1C-O~ 1.42
Bond Angles (°)
O1-C5-C4O-C-C~ 103
C5-O1-C2C-O-C~ 108
O1-C2-O3O-C-O~ 105
Torsion Angles (°)
O1-C5-C4-O3O-C-C-O~ 35
C5-C4-O3-C2C-C-O-C~ -15
C4-O3-C2-O1C-O-C-O~ -10

Note: These are typical values for a twisted 1,3-dioxolane ring and may vary slightly for the specific title compound.

Experimental and Computational Protocols

X-ray Crystallography for Small Molecules

While a crystal structure for the title compound is not available, the general protocol for obtaining one for a small organic molecule is as follows:

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A Synthesis & Purification B Single Crystal Growth (e.g., slow evaporation) A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution (e.g., direct methods) E->F G Structure Refinement F->G H Validation & Analysis G->H

Caption: General workflow for single-crystal X-ray diffraction.

Protocol:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes). Single crystals are grown by slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[3]

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled (typically to 100-150 K) to reduce thermal motion. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[4]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides detailed information about the conformation of flexible molecules in solution.[5][6]

dot

A Sample Preparation (dissolved in deuterated solvent) B Acquisition of 1D (¹H, ¹³C) and 2D NMR Spectra (COSY, NOESY/ROESY, HSQC, HMBC) A->B C Signal Assignment B->C D Analysis of Coupling Constants (³JHH) (Karplus Equation) C->D E Analysis of NOE Data (Interproton Distances) C->E F Conformational Modeling D->F E->F G Ensemble Averaging & Comparison with Experimental Data F->G

Caption: Workflow for NMR-based conformational analysis.

Protocol:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed, including 1D ¹H and ¹³C spectra, and 2D experiments such as COSY (for proton-proton correlations), HSQC (for one-bond proton-carbon correlations), HMBC (for long-range proton-carbon correlations), and NOESY or ROESY (to measure NOEs, which are dependent on interproton distances).

  • Analysis of Vicinal Coupling Constants (³JHH): The ³JHH coupling constants between vicinal protons, particularly along the C4-C(H₂OH) and C5-C(H₂OH) fragments, are measured. The Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the protons, is used to infer the preferred rotamer populations of the hydroxymethyl side chains.[7]

  • NOE Analysis: NOESY or ROESY spectra are analyzed to identify through-space correlations between protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the three-dimensional structure.[5]

Computational Chemistry for Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of a molecule and identifying its stable conformers.[8][9]

dot

A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (e.g., DFT with a suitable basis set) B->C D Frequency Calculations (to confirm minima and obtain thermodynamic data) C->D E Calculation of Relative Energies (ΔE, ΔH, ΔG) D->E F Population Analysis (Boltzmann distribution) E->F G Comparison with Experimental Data F->G

Caption: Workflow for computational conformational analysis.

Protocol:

  • Conformational Search: An initial conformational search is performed using a molecular mechanics force field to identify a set of low-energy conformers. This is particularly important for mapping the rotational possibilities of the hydroxymethyl side chains.

  • DFT Optimization: The geometries of the low-energy conformers identified in the initial search are then optimized at a higher level of theory, typically DFT (e.g., using the B3LYP functional with a 6-31G* or larger basis set).[8]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies, enthalpies, and Gibbs free energies.

  • Energy Analysis: The relative energies of the conformers are calculated to determine their relative stabilities. The populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.

  • Property Calculation: NMR chemical shifts and coupling constants can also be calculated for the optimized geometries and compared with experimental data to validate the computational model.

Conclusion

The structural and conformational properties of this compound are well-defined by the twisted conformation of its 1,3-dioxolane ring and the rotational flexibility of its hydroxymethyl side chains. While a definitive crystal structure is yet to be reported, a robust understanding of its three-dimensional nature can be achieved through a synergistic approach combining spectroscopic analysis (NMR), crystallographic data from analogous compounds, and computational modeling (DFT). The detailed protocols provided in this guide offer a framework for researchers to further investigate and utilize this important chiral building block in the development of new chemical entities.

References

Spectroscopic Profile of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, (+)-2,3-O-Isopropylidene-L-threitol. This compound, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a valuable intermediate in the synthesis of various pharmaceutical and organic molecules. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.94m2HH-2, H-3
3.73m4H-CH₂OH
1.42s6H-C(CH₃)₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
109.08C (CH₃)₂
78.32C -2, C -3
62.06-C H₂OH
26.75-C(C H₃)₂

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3413Strong, BroadO-H stretch (hydroxyl)
2987, 2934StrongC-H stretch (alkane)
1455MediumC-H bend (alkane)
1372MediumC-H bend (gem-dimethyl)
1218, 1166, 1057StrongC-O stretch (acetal, alcohol)

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zProposed Fragment
162[M]⁺ (Molecular Ion)
147[M - CH₃]⁺
104[M - C₃H₆O]⁺ (Loss of acetone)
101[M - CH₂OH - H₂O]⁺
73[C₄H₉O]⁺
59[C₃H₇O]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR, is used.

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Important parameters include a spectral width of around 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation (Neat/Thin Film): As this compound is a low-melting solid, a spectrum can be obtained by the "melt" method. A small amount of the solid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently heated to its melting point to create a thin liquid film. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small, volatile organic molecules.

  • Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated to vaporize the sample directly into the ion source.

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation report Technical Guide / Whitepaper structure_elucidation->report

General workflow for spectroscopic analysis.

The Versatile Chiral Building Block: A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-tartaric acid, is a C2-symmetric chiral building block of significant utility in asymmetric synthesis. Its rigid, protected diol structure provides a well-defined stereochemical scaffold, making it an invaluable starting material for the synthesis of complex chiral molecules, including pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and graphical representations of synthetic pathways to facilitate its use in research and development.

Introduction

The "chiral pool" represents a collection of readily available, enantiomerically pure compounds derived from natural sources.[1] These molecules serve as economical and efficient starting materials for the synthesis of complex target molecules, obviating the need for de novo asymmetric synthesis or chiral resolution. This compound is a prominent member of this class, valued for its predictable reactivity and the stereocontrol it imparts in synthetic transformations. This document outlines its physical and chemical properties, provides detailed synthetic procedures, and illustrates its application in further chemical modifications.

Physicochemical Properties

This compound is a white, crystalline solid that is hygroscopic.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Synonyms (4S,5S)-(+)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol[3]
CAS Number 50622-09-8[2]
Molecular Formula C₇H₁₄O₄[4]
Molecular Weight 162.19 g/mol [4][5]
Appearance White transparent adhering needle-like crystals[2]
Melting Point 46-50 °C[2]
Boiling Point 92-94 °C at 0.4 mmHg[2][6]
Density ~1.0585 g/cm³ (rough estimate)[2]
Refractive Index [α]²⁰/D +3.9° (c=5, Acetone)[2]
Solubility Soluble in water, DCM, and Ether[2]
Storage 0-6°C, under inert gas, hygroscopic[2][5]

Synthesis and Experimental Protocols

This compound is commonly synthesized from L-tartaric acid, a readily available and inexpensive chiral starting material. The general synthetic strategy involves the esterification of L-tartaric acid followed by acetal protection of the diol and subsequent reduction of the ester groups.

Synthesis of this compound from Dimethyl 2,3-O-isopropylidene-L-tartrate

This procedure, adapted from the literature, describes the reduction of the corresponding tartrate ester.[6]

Experimental Protocol:

  • Setup: A multi-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon).

  • Reagent Addition: Lithium aluminum hydride (LiAlH₄) is suspended in anhydrous diethyl ether.

  • Reaction: A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise to the LiAlH₄ suspension. The reaction mixture is then heated to reflux for several hours.

  • Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0-5°C.

  • Workup and Purification: The resulting solids are filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to pale-yellow oil.[6]

G cluster_reagents Dimethyl_2_3_O_isopropylidene_L_tartrate Dimethyl 2,3-O-isopropylidene-L-tartrate Product This compound Dimethyl_2_3_O_isopropylidene_L_tartrate->Product Reduction LiAlH4 1. LiAlH₄, Et₂O H2O_NaOH 2. H₂O, NaOH (quench)

Caption: Synthesis of this compound.

Applications in Organic Synthesis

The utility of this compound as a chiral building block stems from the selective reactivity of its two primary hydroxyl groups. These can be functionalized in various ways to generate more complex chiral molecules.

Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

Benzylation of the terminal hydroxyl groups is a common strategy to protect them for subsequent reactions.[6]

Experimental Protocol:

  • Setup: A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an argon atmosphere.

  • Reagent Preparation: Sodium hydride (NaH) is washed with hexanes to remove mineral oil. Anhydrous tetrahydrofuran (THF) is then added.

  • Reaction: A solution of this compound in THF is added dropwise to the NaH suspension at room temperature. After the initial reaction, benzyl bromide is added dropwise. The mixture is stirred overnight and then heated to reflux.

  • Quenching and Workup: The reaction is cooled and quenched with water. The THF is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified if necessary.[6]

G Start This compound Product 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol Start->Product Benzylation Reagents 1. NaH, THF 2. Benzyl Bromide

Caption: Benzylation of this compound.

Synthesis of L-Threitol 1,4-bismethanesulfonate

Activation of the hydroxyl groups as mesylates allows for their displacement by nucleophiles, a key step in many synthetic routes.[7]

Experimental Protocol:

  • Setup: A dry round-bottomed flask is equipped with a magnetic stirrer and maintained under a nitrogen atmosphere.

  • Reagent Addition: this compound is dissolved in methylene chloride and pyridine, and the solution is cooled to 0°C.

  • Reaction: Methanesulfonyl chloride is added dropwise to the cooled solution. The reaction is stirred for several hours, allowing it to warm to room temperature.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with methylene chloride.

  • Purification: The combined organic layers are dried, filtered, and concentrated. The resulting product, 2,3-O-isopropylidene-L-threitol 1,4-bismethanesulfonate, can be deprotected by refluxing in ethanol with a catalytic amount of methanesulfonic acid to yield L-threitol 1,4-bismethanesulfonate, which crystallizes upon cooling.[7]

G Start This compound Intermediate 2,3-O-isopropylidene-L-threitol 1,4-bismethanesulfonate Start->Intermediate Mesylation Mesylation_Reagents Methanesulfonyl Chloride, Pyridine, CH₂Cl₂ Product L-Threitol 1,4-bismethanesulfonate Intermediate->Product Deprotection Deprotection_Reagents Methanesulfonic Acid, Ethanol, Reflux

Caption: Synthesis of L-Threitol 1,4-bismethanesulfonate.

Industrial and Research Applications

This compound is a versatile intermediate with broad applications:

  • Pharmaceuticals: It serves as a crucial building block in the synthesis of new drug candidates. Its defined stereochemistry is essential for the biological activity of many pharmaceuticals.[2] For instance, it has been identified as a component in the development of new histone deacetylase (HDAC) inhibitors for cancer therapy.[8]

  • Agrochemicals: This compound is used in the production of pesticides and fertilizers, where stereochemistry can play a significant role in efficacy and environmental impact.[2]

  • Organic Synthesis: It is a key intermediate for the synthesis of a wide range of organic compounds and materials.[2] Its derivatives are used in the synthesis of chiral ligands for asymmetric catalysis and as building blocks for natural product synthesis.

Conclusion

This compound is a cornerstone of the chiral pool, offering a reliable and cost-effective route to enantiomerically pure molecules. Its well-defined structure and predictable reactivity make it an ideal starting material for a multitude of synthetic applications. The protocols and data presented in this guide are intended to equip researchers and professionals with the necessary information to effectively utilize this versatile chiral building block in their synthetic endeavors.

References

The Origin and Natural Sources of L-Threitol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threitol, a four-carbon sugar alcohol, is a naturally occurring polyol with significant potential in various scientific and industrial applications. Its chirality and biological activities make it a valuable building block for pharmaceuticals and a subject of interest in metabolic studies. This technical guide provides an in-depth exploration of the origin and natural sources of L-threitol and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the known natural occurrences of L-threitol, discusses its biosynthetic pathways, and provides established experimental protocols for its extraction, isolation, and quantification. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

L-threitol, systematically named (2S,3S)-butane-1,2,3,4-tetrol, is a stereoisomer of threitol.[1] Unlike its more common diastereomer, erythritol, L-threitol's natural distribution is more limited, making its sources and biosynthesis a topic of scientific curiosity and importance. Its unique stereochemistry makes it a valuable chiral precursor in organic synthesis.[1] This guide aims to consolidate the current knowledge on the natural origins of L-threitol and its known derivatives, providing a foundational resource for further research and development.

Natural Sources of L-Threitol

L-threitol has been identified in a select number of organisms across different biological kingdoms, from fungi to insects and plants. The primary documented natural sources are detailed below.

Fungi

The most well-documented source of threitol is the fungal kingdom, particularly within the Armillaria genus.

  • Armillaria mellea : This species of honey fungus is a widely recognized natural producer of threitol.[2][3] Historical studies dating back to 1948 identified the production of D-threitol (at the time also referred to as L-erythritol) by Armillaria mellea.[4][5] More recent metabolomic studies continue to confirm the presence of threitol in this fungus.[6]

  • Armillaria luteobubalina : A related species, this fungus has been shown to produce threitol, which acts as a signaling molecule in its interaction with plant roots.[6] Isotope labeling studies have confirmed that the threitol detected in Eucalyptus roots during colonization by A. luteobubalina is of fungal origin.[6]

Insects

Certain insects have evolved to utilize threitol as a cryoprotectant to survive in frigid environments.

  • Upis ceramboides : The Alaskan beetle, Upis ceramboides, is known to accumulate high concentrations of threitol in its tissues as an antifreeze agent, allowing it to survive extremely low temperatures.[2][7]

Plants

The occurrence of L-threitol in the plant kingdom is less common, with one notable example.

  • Poikilospermum suaveolens : This climbing shrub, belonging to the Urticaceae family, has been found to contain DL-threitol, a racemic mixture of D- and L-threitol. Further research is needed to determine the enantiomeric ratio and the specific biosynthetic pathways in this plant.

Algae
  • Chlamydomonas reinhardtii : L-threitol has been reported as a metabolite in this species of green algae.

Bacteria

While not a primary production source, some bacteria are capable of metabolizing L-threitol.

  • Mycobacterium smegmatis : This bacterium possesses a catabolic pathway for L-threitol, indicating its ability to utilize this polyol as a carbon source.

Natural Derivatives of L-Threitol

The natural occurrence of L-threitol derivatives, such as esters or glycosides, is not well-documented in scientific literature. While fungi are known to produce a variety of polyol lipids, including polyol esters of fatty acids, specific examples involving L-threitol are scarce.[8] Similarly, while glycosylated natural products are common, L-threitol glycosides have not been prominently reported from natural sources.[9] The lack of documented natural L-threitol derivatives presents an open area for future natural product discovery research.

Biosynthesis of L-Threitol

The precise biosynthetic pathway of L-threitol in its primary fungal producers like Armillaria mellea has not been fully elucidated. However, based on the general understanding of polyol metabolism in fungi, a plausible pathway can be proposed.[10] Fungal polyols are typically synthesized through the reduction of phosphorylated sugar intermediates derived from glycolysis or the pentose phosphate pathway.

A probable biosynthetic pathway for L-threitol in fungi is depicted below. This pathway is hypothesized based on known fungal metabolic pathways for other polyols.

G Probable Biosynthetic Pathway of L-Threitol in Fungi Glycolysis Glycolysis Fructose_6P Fructose-6-phosphate Glycolysis->Fructose_6P Erythrose_4P Erythrose-4-phosphate Fructose_6P->Erythrose_4P Transketolase Erythrose L-Erythrose Erythrose_4P->Erythrose Phosphatase L_Threitol L-Threitol Erythrose->L_Threitol Erythrose Reductase (NAD(P)H -> NAD(P)+)

Caption: A hypothesized biosynthetic pathway for L-threitol in fungi.

Quantitative Data

Quantitative data on the concentration of L-threitol in its natural sources is limited. The following table summarizes the available information.

Natural SourceCompoundConcentrationReference(s)
Armillaria melleaThreitolNot specified[2][3]
Upis ceramboidesThreitolHigh (cryoprotectant levels)[2][7]
Poikilospermum suaveolensDL-ThreitolNot specified

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of L-threitol from natural sources, adapted from established protocols for polyol analysis.

Extraction of L-Threitol from Fungal Material (Armillaria mellea)

This protocol is adapted from methods for extracting metabolites from fungal tissue.[11]

Workflow for Extraction of L-Threitol from Armillaria mellea

G Extraction Workflow for L-Threitol from Fungal Material start Fresh or Lyophilized Armillaria mellea Fruiting Bodies grind Grind to a Fine Powder (e.g., in liquid nitrogen) start->grind extract Ultrasonic-assisted Extraction with 80% Ethanol grind->extract centrifuge Centrifugation to Pellet Solid Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant concentrate Concentrate Under Vacuum supernatant->concentrate reconstitute Reconstitute in Water/Mobile Phase concentrate->reconstitute end Crude L-Threitol Extract for Analysis reconstitute->end G HPLC-RI Quantification Workflow start Crude L-Threitol Extract filter Filter through 0.22 µm Syringe Filter start->filter hplc Inject into HPLC System filter->hplc separation Isocratic Separation on Amine-based Column hplc->separation detection Detection by Refractive Index (RI) Detector separation->detection quantification Quantify using External Standard Calibration Curve detection->quantification end Concentration of L-Threitol quantification->end

References

The C2-Symmetry of Isopropylidene Protected Threitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the C2-symmetry of isopropylidene protected threitol, a crucial chiral building block in modern asymmetric synthesis. We will delve into its structural properties, spectroscopic signatures that confirm its symmetry, detailed synthetic protocols, and its application in stereoselective catalysis.

Core Concept: The C2-Symmetry of Isopropylidene Protected Threitol

Isopropylidene protected threitol, systematically named (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol or its (4S,5S)-enantiomer, is a chiral diol derived from tartaric acid. Its C2-symmetry is a fundamental property that makes it a highly effective chiral auxiliary and ligand in asymmetric synthesis.[1] This symmetry element means the molecule can be rotated by 180° around a specific axis and remain indistinguishable from its original orientation.[1][2] This twofold rotational axis passes through the C2 carbon of the dioxolane ring (the carbon of the isopropylidene group) and the midpoint of the C4-C5 bond.

The significance of this C2-symmetry is that the two hydroxyl groups are chemically equivalent but reside in a chiral environment.[1] When this diol is used as a ligand for a metal catalyst, this symmetry reduces the number of possible transition states in a chemical reaction, which can lead to higher enantioselectivity.[2]

Evidence of C2-Symmetry: Spectroscopic and Crystallographic Data

The C2-symmetry of isopropylidene protected threitol is evident in its spectroscopic and crystallographic data.

NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the C2-symmetry results in the chemical equivalence of corresponding atoms on either side of the symmetry axis. This leads to a simplified spectrum. For instance, the two methine protons (H4 and H5) and the two hydroxymethyl groups are chemically equivalent.

Table 1: NMR Spectroscopic Data for (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H NMR3.85mH4, H5
3.75dd-CH₂OH
3.65dd-CH₂OH
1.40s-C(CH₃)₂
¹³C NMR109.2-C (CH₃)₂
78.9C4, C5
62.9-C H₂OH
26.8-C(C H₃)₂

Data sourced from SpectraBase.[3]

X-ray Crystallography

X-ray crystallography provides definitive proof of the C2-symmetry in the solid state. A study on (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile, a derivative of isopropylidene protected threitol, confirmed the presence of a C2 axis of symmetry passing through the C2 carbon of the dioxolane ring and the midpoint of the C4-C5 bond.[4] The 1,3-dioxolane ring adopts a twisted conformation that accommodates this symmetry.[4]

Experimental Protocols

The synthesis of isopropylidene protected threitol typically starts from the corresponding enantiomer of tartaric acid. The following protocols are based on established procedures.

Synthesis of (4R,5R)-Dimethyl O,O-isopropylidenetartrate

This procedure details the protection of the diol functionality of dimethyl tartrate as an acetonide.

Materials:

  • (R,R)-Dimethyl tartrate

  • Acetone

  • Boron trifluoride diethyl etherate

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere, dissolve (R,R)-dimethyl tartrate in acetone in a two-necked, round-bottomed flask equipped with a magnetic stirrer.

  • Slowly add boron trifluoride diethyl etherate to the solution at room temperature over 30-40 minutes.

  • Stir the resulting solution for an additional 3 hours.

  • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by distillation.

Reduction to (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol

The diester is reduced to the corresponding diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • (4R,5R)-Dimethyl O,O-isopropylidenetartrate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Procedure:

  • Under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, and cool the suspension in an ice bath.

  • Dissolve (4R,5R)-Dimethyl O,O-isopropylidenetartrate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and quench it by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with THF and ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude diol, which can be purified by crystallization or chromatography.

Application in Asymmetric Catalysis: A Mechanistic View

The C2-symmetric diol, particularly in its more sterically hindered forms known as TADDOLs ((α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols)), is a powerful ligand in enantioselective catalysis.[5] A prominent example is the titanium-TADDOLate catalyzed addition of organozinc reagents to aldehydes.

The C2-symmetry of the TADDOL ligand creates a well-defined chiral pocket around the titanium center. This steric environment dictates the facial selectivity of the nucleophilic attack on the coordinated aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

Below is a logical diagram representing the key steps in the catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, a representative example of a process where the C2-symmetric ligand directs the stereochemical outcome.

Ti-TADDOLate_Catalytic_Cycle Catalytic Cycle for Ti-TADDOLate Catalyzed Addition of Diethylzinc to Benzaldehyde cluster_reactants Reactants Ti-TADDOLate Ti-TADDOLate Complex Active_Catalyst Active Monomeric Ti-TADDOLate Catalyst Ti-TADDOLate->Active_Catalyst Ligand Exchange with Et₂Zn Aldehyde_Complex Aldehyde Coordination to Ti Center Active_Catalyst->Aldehyde_Complex Coordination Transition_State Enantioselective Ethyl Transfer (Transition State) Aldehyde_Complex->Transition_State Nucleophilic Attack Product_Complex Titanium Alkoxide Product Complex Transition_State->Product_Complex Forms Chiral Alkoxide Product_Complex->Active_Catalyst Catalyst Regeneration Product_Release Chiral Alcohol Product Product_Complex->Product_Release Workup/ Ligand Exchange Diethylzinc Diethylzinc (Et₂Zn) Diethylzinc->Transition_State Benzaldehyde Benzaldehyde (PhCHO) Benzaldehyde->Aldehyde_Complex

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

The C2-symmetry of isopropylidene protected threitol is a key structural feature that underpins its widespread use in asymmetric synthesis. This guide has provided a detailed examination of this property, supported by spectroscopic data, synthetic protocols, and a mechanistic overview of its application in catalysis. For researchers in drug development and chemical synthesis, a thorough understanding of this C2-symmetric building block is essential for the design and execution of stereoselective transformations.

References

The Versatile Chiral Building Block: A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol , more commonly known as (+)-2,3-O-Isopropylidene-L-threitol , is a C₂-symmetric chiral diol that has emerged as a cornerstone in asymmetric synthesis. Derived from the readily available and inexpensive L-tartaric acid, this versatile building block provides a rigid and predictable chiral scaffold for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and chiral ligands. Its protected diol functionality allows for selective manipulation of the terminal hydroxyl groups, making it an invaluable tool for introducing stereocenters with high levels of control. This technical guide provides an in-depth overview of its synthesis, key properties, and diverse applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Core Properties and Specifications

This compound is a white, crystalline solid that is soluble in a range of organic solvents. Its key physical and spectroscopic properties are summarized below.

PropertyValue
CAS Number 50622-09-8
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
Appearance White transparent adhering needle-like crystals[1]
Melting Point 46-50 °C[1]
Boiling Point 92-94 °C at 0.1 mmHg[1]
Specific Rotation [α]²⁰_D +3.0 to +5.0° (c=5, Acetone)
Solubility Soluble in DCM, Ether, and Methanol

Synthesis of the Chiral Building Block

The most common and efficient synthesis of this compound begins with L-tartaric acid. The process involves two key steps: the protection of the diol as an acetonide and the subsequent reduction of the carboxylic acid groups.

Experimental Protocol: Synthesis from L-Tartaric Acid[2]

Step 1: Preparation of Dimethyl 2,3-O-isopropylidene-L-tartrate

  • To a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

  • Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.

  • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a Vigreux column and a distilling head.

  • Heat the mixture to reflux and slowly remove the azeotropes of acetone-cyclohexane and methanol-cyclohexane.

  • After cooling to room temperature, add anhydrous potassium carbonate (1 g) and stir until the color abates.

  • Remove volatile materials under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

ProductYieldBoiling Point
Dimethyl 2,3-O-isopropylidene-L-tartrate85-92%94–101°C (0.5 mm)

Step 2: Reduction to this compound

  • In a dry 2-L three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere.

  • Heat the mixture to reflux for 30 minutes.

  • Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

  • Resume heating and reflux for an additional 3 hours.

  • Cool the mixture to 0–5 °C and cautiously quench with water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and then water (112 mL).

  • Stir the mixture at room temperature until the gray color of the unquenched lithium aluminum hydride disappears.

  • Filter the mixture and wash the solid with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by chromatography on silica gel.

ProductYieldPurity (GC)
This compound≥80%95-97%

Key Applications in Asymmetric Synthesis

The rigid C₂-symmetric scaffold of this compound makes it an excellent chiral auxiliary and a precursor to various chiral ligands and reagents.

Synthesis of TADDOLs

One of the most significant applications of threitol derivatives is in the synthesis of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs). These C₂-symmetric diols are powerful chiral auxiliaries and ligands for a wide range of enantioselective transformations.[2]

This protocol describes the synthesis of a tetra(naphth-2-yl)-TADDOL from (R,R)-dimethyl O,O-isopropylidenetartrate, the enantiomer of the L-tartrate derivative. The procedure is analogous for the L-series.

  • Preparation of 2-Naphthylmagnesium bromide: In a 4-L four-necked flask under an inert atmosphere, charge magnesium turnings (24.7 g, 1.02 mol) and a few iodine crystals. Add a solution of 2-bromonaphthalene (207 g, 1 mol) in THF (1 L) dropwise to initiate the Grignard reaction.

  • Grignard Reaction: To the freshly prepared Grignard reagent, add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate (54.5 g, 0.25 mol) in THF (500 mL) dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 16 hours.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (1 L). Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is purified by recrystallization from toluene/hexane to afford the TADDOL ligand.

ProductYieldMelting Point
(R,R)-2,2-dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4',5'-dimethanol82%204–208 °C
Derivatization for Further Synthetic Utility

The terminal hydroxyl groups of this compound can be readily functionalized to generate a variety of useful intermediates.

  • In a 2-L three-necked flask under argon, place sodium hydride (18.5 g of a 55% dispersion in oil, 0.77 mol). Wash the sodium hydride with hexanes to remove the oil.

  • Add tetrahydrofuran (250 mL) to the flask.

  • Add a solution of 2,3-O-isopropylidene-L-threitol (55 g, 0.34 mol) in tetrahydrofuran (250 mL) dropwise at room temperature.

  • Add benzyl bromide (91 mL, 0.76 mol) dropwise.

  • Stir the mixture for 12 hours at room temperature, then heat at reflux for 2 hours.

  • Cool the mixture in an ice bath and quench with water.

  • Remove the tetrahydrofuran under reduced pressure, dilute with water, and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give the crude product as an oil.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_of_Threitol_Derivative L_Tartaric_Acid L-Tartaric Acid Acetonide_Intermediate Dimethyl 2,3-O-isopropylidene-L-tartrate L_Tartaric_Acid->Acetonide_Intermediate 2,2-dimethoxypropane, p-TsOH, MeOH Threitol_Product This compound Acetonide_Intermediate->Threitol_Product LiAlH4, Et2O TADDOL_Synthesis Tartrate_Ester Dimethyl 2,3-O-isopropylidene-L-tartrate TADDOL TADDOL Tartrate_Ester->TADDOL ArMgBr, THF Derivatization_Workflow Threitol This compound Benzylated_Product 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol Threitol->Benzylated_Product NaH, BnBr, THF Mesylated_Product L-Threitol 1,4-bismethanesulfonate Threitol->Mesylated_Product MsCl, Pyridine

References

Commercial Availability and Synthetic Protocols of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-2,3-O-Isopropylidene-L-threitol, a chiral building block derived from L-tartaric acid, is a valuable intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its rigid, protected diol structure makes it an ideal starting material for introducing chirality and functionality in complex molecules. This guide provides an overview of its commercial availability from various suppliers and details a common synthetic protocol.

Commercial Availability

A variety of chemical suppliers offer this compound in different purities and quantities. The following table summarizes the offerings from several key suppliers. Please note that prices and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NumberPurityQuantityPrice (USD)
TCI AmericaI0376>97.0% (GC)1 gContact for price
5 gContact for price
Alfa AesarB2309098%1 gContact for price
5 gContact for price
Sigma-Aldrich59539≥97.0% (sum of enantiomers, GC)5 gContact for price
ChemUniverseP6572098%1 g$235.00
5 g$516.00

Synthesis of this compound

The following experimental protocol is a well-established method for the laboratory-scale synthesis of this compound, adapted from a procedure published in Organic Syntheses.[2] This two-step process starts from the readily available L-tartaric acid.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This initial step involves the protection of the diol functionality of dimethyl L-tartrate as an acetonide.

  • Reagents:

    • Dimethyl L-tartrate

    • 2,2-Dimethoxypropane

    • p-Toluenesulfonic acid (catalyst)

    • Dichloromethane (solvent)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a reaction flask, combine 36 grams of dimethyl L-tartrate, 200 ml of 2,2-dimethoxypropane, 20 grams of p-toluenesulfonic acid, and 300 ml of dichloromethane.

    • Stir the mixture at room temperature.

    • After the reaction is complete (monitored by TLC or GC), remove the solvent under reduced pressure.

    • Add 80 ml of water to the residue and extract with ethyl acetate.

    • Combine the organic phases and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield dimethyl 2,3-O-isopropylidene-L-tartrate. The reported yield is approximately 98%.[3]

Step 2: Reduction to this compound

The ester groups of the protected tartrate are then reduced to alcohols.

  • Reagents:

    • Dimethyl 2,3-O-isopropylidene-L-tartrate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether (solvent)

    • Sodium hydroxide solution (4 N)

    • Water

  • Procedure:

    • In a dry, three-necked round-bottomed flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, suspend 36 g of lithium aluminum hydride in 600 mL of anhydrous diethyl ether under an inert atmosphere (e.g., argon).[2]

    • Heat the suspension to reflux for 30 minutes.

    • Discontinue heating and add a solution of 123 g of dimethyl 2,3-O-isopropylidene-L-tartrate in 300 mL of anhydrous diethyl ether dropwise from the addition funnel over a period of 2 hours.[2]

    • After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.[2]

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Carefully quench the reaction by the sequential dropwise addition of 36 mL of water, 36 mL of 4 N sodium hydroxide solution, and finally 112 mL of water.[2]

    • Stir the mixture at room temperature until the gray color of the unreacted lithium aluminum hydride disappears.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and the ether washings, and remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be purified by distillation or recrystallization.

Experimental Workflow and Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and a typical experimental setup.

G Synthesis Pathway of this compound A L-Tartaric Acid B Dimethyl L-tartrate A->B Esterification (Methanol, Acid catalyst) C Dimethyl 2,3-O-isopropylidene-L-tartrate B->C Acetonide Protection (2,2-Dimethoxypropane, p-TsOH) D This compound C->D Reduction (LiAlH4)

Caption: Overall synthetic pathway from L-tartaric acid.

G Experimental Workflow for Reduction Step cluster_0 Reaction Setup cluster_1 Workup A Suspend LiAlH4 in Diethyl Ether B Heat to Reflux A->B C Add Dimethyl 2,3-O-isopropylidene-L-tartrate solution B->C D Reflux C->D E Cool to 0-5°C D->E F Quench with H2O and NaOH(aq) E->F G Filter Precipitate F->G H Solvent Evaporation G->H I Purification (Distillation/Recrystallization) H->I

Caption: Step-by-step workflow for the reduction reaction.

Applications in Chiral Synthesis

This compound serves as a versatile chiral synthon. For instance, it is a precursor for the synthesis of L-threitol 1,4-bismethanesulfonate, which can then be used to generate (S,S)-1,2,3,4-diepoxybutane, another valuable chiral building block.[4] The protected diol can be further functionalized to introduce other chemical moieties, making it a cornerstone in the asymmetric synthesis of complex natural products and pharmaceutical agents.

References

Technical Guide to the Safe Handling of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information provided is compiled from publicly available safety data sheets and scientific literature. It is not exhaustive and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment for any planned experimental work. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

(+)-2,3-O-Isopropylidene-L-threitol (CAS RN: 50622-09-8) is a chiral building block widely utilized in synthetic organic chemistry.[1] Its structure, featuring a protected diol, makes it a valuable intermediate in the stereoselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] As a fine chemical intended for research and manufacturing, understanding its properties and handling requirements is critical to ensure laboratory safety.

This guide provides comprehensive safety and handling information for this compound, covering its physical and chemical properties, potential hazards, handling and storage procedures, emergency protocols, and a detailed experimental example.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized as being hygroscopic, meaning it readily absorbs moisture from the air, and has a relatively low melting point.[1][2] These properties are critical considerations for its storage and handling.

PropertyValueReference(s)
Chemical Formula C₇H₁₄O₄[1]
Molecular Weight 162.18 g/mol [1]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[1]
Melting Point 42 - 50 °C[1]
Boiling Point 92 - 94 °C at 0.1 mm Hg[1]
Flash Point >110 °C[1]
Solubility Soluble in water, dichloromethane (DCM), and ether.[1]
Hygroscopicity Hygroscopic[1][2]
Storage Temperature Recommended 0 - 6 °C, in a cool, dark place.[1]

Hazard Identification and Toxicological Information

As of the date of this document, specific toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature and safety data sheets.[1] The substance is not classified as hazardous under current GHS criteria based on available data.

However, the absence of data does not imply the absence of hazard.[3] For research chemicals with unknown toxicological profiles, it is prudent practice to handle them as potentially hazardous.[4] Under the Globally Harmonized System (GHS), if a substance has not been tested, it cannot be classified for acute toxicity. Any mixture containing 1% or more of such a substance must indicate on its label and SDS that a percentage of the mixture consists of components of unknown toxicity.[3][5]

Potential Hazards:

  • Eye Contact: May cause irritation.

  • Skin Contact: May cause irritation.

  • Inhalation: May cause respiratory tract irritation. Inhalation of dust should be avoided.

  • Ingestion: May be harmful if swallowed.

Chemical Stability and Reactivity:

  • The compound is stable under recommended storage conditions.[4]

  • Conditions to Avoid: Exposure to moisture and excess heat.[1][2]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4] The isopropylidene ketal group is susceptible to hydrolysis under acidic conditions, which would yield acetone and L-threitol.[6][7]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following are minimum recommendations for handling this compound in a laboratory setting.

  • Eye Protection: Chemical safety goggles are required. If there is a significant splash risk, a face shield should also be worn.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[8]

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. If a fume hood is not available and dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.[8]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Assess Risks for Planned Procedure ppe_selection Select Appropriate PPE start->ppe_selection don_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ppe_selection->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood Proceed to Handling weighing Weigh Material fume_hood->weighing transfer Transfer to Reaction Vessel weighing->transfer decontaminate Decontaminate Work Area transfer->decontaminate After Use doff_ppe Remove PPE (Gloves Last) decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Figure 1: Recommended Personal Protective Equipment (PPE) Workflow.
Handling Procedures

Due to the hygroscopic and low-melting-point nature of this solid, specific handling procedures are required to maintain its integrity and ensure safety.[2]

  • Work Area: Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[8]

  • Dispensing: When weighing and transferring the solid, do so efficiently to minimize exposure to atmospheric moisture.[2] Use a dry, clean spatula.

  • Inert Atmosphere: For reactions sensitive to moisture, it is advisable to handle the material in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Avoid Dust Formation: Handle the material carefully to avoid creating dust.[2]

  • Temperature: Be aware that the material may melt if the ambient temperature is close to its melting point range.

Storage

Proper storage is essential to maintain the quality of this compound.

  • Container: Keep the container tightly closed.[1]

  • Atmosphere: Store under an inert gas (e.g., nitrogen or argon) to protect from moisture.[1]

  • Temperature: Store in a cool, dark place. A refrigerator at 0-6 °C is recommended.[1]

  • Location: Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • In Case of Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

First_Aid_Flow cluster_actions Immediate Actions exposure Chemical Exposure Occurs eye Eye Contact: Flush with water for 15 min exposure->eye skin Skin Contact: Wash with soap and water exposure->skin inhale Inhalation: Move to fresh air exposure->inhale ingest Ingestion: Rinse mouth, Do NOT induce vomiting exposure->ingest seek_medical Seek Medical Attention (if symptoms persist or for ingestion) eye->seek_medical skin->seek_medical inhale->seek_medical ingest->seek_medical

Figure 2: First Aid Response Logic.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous combustion products include carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE as described in Section 4.1.

  • Containment and Cleanup:

    • Avoid generating dust.

    • Carefully sweep up the spilled solid material.

    • Place the collected material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with a damp cloth or paper towels, and place the cleaning materials in the waste container.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations (see Section 6.0).

Waste Disposal

All waste materials containing this compound, including spilled material and contaminated items, should be treated as hazardous chemical waste.[10]

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Do not dispose of down the drain or in regular trash.[10][11] All chemical waste must be disposed of through your institution's environmental health and safety office.

  • Container Rinsing: Empty containers that held the material should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[10]

Experimental Protocols

The following is an example of a typical experimental protocol using this compound as a starting material, adapted from Organic Syntheses. This protocol is for informational purposes to illustrate the handling of the compound in a research context and must be adapted with a full risk assessment before execution.

Example: Synthesis of L-Threitol 1,4-bismethanesulfonate [12]

This two-step procedure first involves the mesylation of the primary hydroxyl groups of this compound.

Step A: L-Threitol 1,4-bismethanesulfonate

  • Apparatus Setup: A dry 1-L, round-bottomed flask is equipped with a magnetic stir bar, vacuum adapter, rubber septum, and a nitrogen line. All glassware should be oven-dried prior to use.[12]

  • Initial Charge: Charge the flask with this compound (25.0 g, 0.154 mol).[12]

  • Inert Atmosphere: Place the flask under high vacuum for 10 minutes to remove residual moisture, then introduce a nitrogen atmosphere.[12]

  • Solvent and Base Addition: Add anhydrous methylene chloride (308 mL) and anhydrous pyridine (37.4 mL, 0.462 mol) to the flask. Cool the stirred solution to 0 °C using an ice-water bath.[12]

  • Reagent Addition: Add methanesulfonyl chloride (29.8 mL, 0.385 mol) dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C.[12]

  • Reaction: Stir the solution for an additional 30 minutes at 0 °C, then remove the ice bath and allow the solution to warm to room temperature. Continue stirring for 6 hours.[12]

  • Workup: Slowly add 300 mL of a saturated aqueous solution of sodium bicarbonate to quench the reaction and dissolve the pyridinium chloride precipitate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with methylene chloride (3 x 100 mL).[12]

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[12]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation setup Assemble dry glassware under Nitrogen charge Charge flask with This compound setup->charge solvents Add CH2Cl2 and Pyridine charge->solvents cool Cool to 0 °C solvents->cool add_mesyl Add Methanesulfonyl Chloride dropwise at 0 °C cool->add_mesyl stir_cold Stir at 0 °C for 30 min add_mesyl->stir_cold stir_rt Stir at room temp for 6 hours stir_cold->stir_rt quench Quench with aq. NaHCO3 stir_rt->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layers (Na2SO4) extract->dry evaporate Concentrate via rotary evaporation dry->evaporate final_product final_product evaporate->final_product Yields Crude Product

Figure 3: Experimental Workflow for Mesylation Reaction.

Conclusion

This compound is a valuable chiral intermediate with specific handling requirements due to its hygroscopic nature and lack of comprehensive toxicological data. Adherence to standard laboratory safety practices, including the consistent use of appropriate personal protective equipment and a chemical fume hood, is essential. By following the guidelines outlined in this document and consulting the supplier's SDS, researchers can safely incorporate this versatile building block into their synthetic endeavors.

References

Determining the Solubility Profile of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,3-O-Isopropylidene-L-threitol is a chiral building block of significant interest in synthetic organic chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound. Presently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. Qualitative reports indicate its solubility in dichloromethane (DCM) and diethyl ether. This guide, therefore, provides a comprehensive, generalized experimental protocol for determining the equilibrium solubility of this compound, empowering researchers to generate precise and reliable solubility data. The methodologies detailed herein are based on the industry-standard saturation shake-flask method, ensuring robust and reproducible results.

Quantitative Solubility Data

As of the latest literature review, a comprehensive quantitative dataset for the solubility of this compound in various organic solvents at different temperatures is not available. Researchers are encouraged to use the experimental protocol provided in this guide to populate the following data table with their empirical findings.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Molar Solubility (x)

Experimental Protocol: Equilibrium Solubility Determination by the Saturation Shake-Flask Method

This protocol details the determination of the thermodynamic equilibrium solubility of this compound in an organic solvent at a specified temperature.

1. Materials and Apparatus

  • Solute: this compound (high purity, >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone, methanol, ethanol, tetrahydrofuran, etc.)

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic shaker bath or incubator with orbital shaking capabilities

    • Calibrated thermometer or temperature probe

    • Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated gravimetric method)

2. Procedure

  • Preparation:

    • Set the thermostatic shaker bath to the desired experimental temperature (e.g., 25 °C). Allow the temperature to equilibrate.

    • For each solvent to be tested, add a pre-determined volume (e.g., 10 mL) to a glass vial.

  • Sample Addition:

    • Add an excess amount of this compound to each vial to create a suspension. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration:

    • Securely cap the vials and place them in the thermostatic shaker.

    • Agitate the suspensions at a constant speed to facilitate dissolution. The time required to reach equilibrium can vary and should be determined empirically (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Sampling and Phase Separation:

    • Once equilibrium is deemed to have been reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully draw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean vial or directly into a volumetric flask for dilution. This step is critical to remove any undissolved micro-particles.

  • Analysis:

    • Gravimetric Method: Accurately weigh the filtered aliquot. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved solid.

    • Chromatographic Method (HPLC/GC): Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

3. Data Calculation and Reporting

  • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L, mole fraction).

  • For each solvent and temperature, perform the experiment in triplicate to ensure reproducibility.

  • Report the mean solubility and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Shake-Flask Solubility Determination A Preparation of Solvent and Solute B Addition of Excess Solute to Solvent in Vial A->B C Equilibration in Thermostatic Shaker (24-72h) B->C D Sedimentation of Excess Solid C->D E Sampling of Supernatant with Syringe D->E F Filtration through 0.22 µm Syringe Filter E->F G Analysis of Filtrate (Gravimetric or Chromatographic) F->G H Calculation of Solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Methodological & Application

Synthesis of (+)-2,3-O-Isopropylidene-L-threitol from L-tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of (+)-2,3-O-Isopropylidene-L-threitol

Introduction

This compound is a valuable chiral building block utilized as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility stems from the presence of two primary hydroxyl groups and a protected chiral diol core, which allows for selective chemical transformations. This application note provides a detailed protocol for the synthesis of this compound from the readily available and inexpensive starting material, L-tartaric acid. The synthesis involves a two-step process: the formation of a protected diester intermediate, followed by its reduction to the target diol.

Overall Synthesis Workflow

The synthesis of this compound from L-tartaric acid proceeds in two main steps. First, L-tartaric acid is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to form Dimethyl 2,3-O-isopropylidene-L-tartrate. This intermediate is then reduced using a hydride reagent to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Acetalization and Esterification cluster_1 Step 2: Reduction L-Tartaric_Acid L-Tartaric Acid Reagents_1 2,2-Dimethoxypropane, Methanol, p-Toluenesulfonic acid L-Tartaric_Acid->Reagents_1 Intermediate Dimethyl 2,3-O-isopropylidene-L-tartrate Reagents_1->Intermediate Reagents_2 Lithium Aluminum Hydride (LiAlH4), Diethyl ether Intermediate->Reagents_2 Final_Product This compound Reagents_2->Final_Product

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

The following protocols are adapted from established procedures in Organic Syntheses.[3]

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This step involves the simultaneous protection of the diol and esterification of the carboxylic acids of L-tartaric acid.

Materials and Equipment:

  • L-tartaric acid

  • 2,2-dimethoxypropane

  • Methanol

  • p-toluenesulfonic acid monohydrate

  • Cyclohexane

  • Anhydrous potassium carbonate

  • 1-L round-bottomed flask

  • Reflux condenser

  • Large magnetic stirring bar

  • Steam bath or heating mantle

  • 30-cm Vigreux column

  • Variable reflux distilling head

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, combine L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).[3]

  • Warm the mixture on a steam bath with occasional swirling until a dark-red homogeneous solution is obtained.[3]

  • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).[3]

  • Fit the flask with a Vigreux column and a variable reflux distilling head. Heat the mixture to reflux and slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes by distillation.[3]

  • After the initial distillation, add more 2,2-dimethoxypropane (6 mL, 49 mmol) and heat the mixture under reflux for an additional 15 minutes.[3]

  • Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol). Stir until the reddish color dissipates.[3]

  • Remove the volatile materials under reduced pressure using a rotary evaporator.[3]

  • Fractionally distill the residue under vacuum to obtain Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.[3]

Step 2: Synthesis of this compound

This step involves the reduction of the ester groups of the intermediate to hydroxyl groups.

Materials and Equipment:

  • Dimethyl 2,3-O-isopropylidene-L-tartrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sodium hydroxide solution (4 N)

  • Water

  • Anhydrous magnesium sulfate

  • 2-L three-necked round-bottomed flask

  • 500-mL pressure-equalized addition funnel

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a dry 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and stirrer, place lithium aluminum hydride (36 g, 0.95 mol) and anhydrous diethyl ether (600 mL).[3]

  • Stir the mixture and heat it to reflux for 30 minutes.[3]

  • While maintaining reflux, add a solution of Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.[3]

  • After the addition is complete, continue to reflux the mixture for an additional 3 hours.[3]

  • Cool the reaction mixture to 0–5°C in an ice bath.[3]

  • Cautiously quench the reaction by the sequential dropwise addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).[3]

  • Stir the mixture at room temperature until the gray color of the unreacted LiAlH₄ disappears.[3]

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and dry the solution over anhydrous magnesium sulfate.[3]

  • Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to afford this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepStarting MaterialAmount of Starting MaterialProductYield (g)Yield (%)Boiling Point (°C/mmHg)
1L-Tartaric Acid101 g (0.673 mol)Dimethyl 2,3-O-isopropylidene-L-tartrate125–135 g85–92%94–101°C (0.5 mmHg)[3]
2Dimethyl 2,3-O-isopropylidene-L-tartrate123 g (0.564 mol)This compound78–80 g85–88%103-105°C (0.5 mmHg)

Experimental Workflow Visualization

The following diagram illustrates the key procedural stages for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Dimethyl 2,3-O-isopropylidene-L-tartrate Synthesis cluster_step2 Step 2: this compound Synthesis S1_Start Combine Reactants: L-Tartaric Acid, 2,2-Dimethoxypropane, Methanol, p-TsOH S1_React Heat to Reflux and Distill Azeotropes S1_Start->S1_React S1_Workup Cool, Neutralize with K2CO3, and Evaporate Volatiles S1_React->S1_Workup S1_Purify Vacuum Distillation S1_Workup->S1_Purify S1_Product Product: Pale-Yellow Oil S1_Purify->S1_Product S2_React Add Intermediate Solution and Reflux S1_Product->S2_React Use as starting material S2_Start Prepare LiAlH4 Suspension in Diethyl Ether S2_Start->S2_React S2_Workup Cool and Quench Reaction (H2O, NaOH, H2O) S2_React->S2_Workup S2_Purify Filter, Dry with MgSO4, Evaporate Solvent, and Vacuum Distill S2_Workup->S2_Purify S2_Product Final Product: this compound S2_Purify->S2_Product

Caption: Detailed experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: The Role of (+)-2,3-O-Isopropylidene-L-threitol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (+)-2,3-O-Isopropylidene-L-threitol as a versatile chiral building block in asymmetric synthesis. Derived from readily available L-tartaric acid, this C2-symmetric diol serves as a precursor to powerful chiral auxiliaries and ligands, most notably TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols). These auxiliaries have demonstrated exceptional efficacy in a variety of stereoselective transformations, including cycloadditions, nucleophilic additions, and aldol reactions, making them valuable tools in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.[1][2]

Synthesis of Chiral Auxiliaries from this compound

The primary application of this compound in asymmetric synthesis is as a precursor to TADDOLs. These chiral diols are synthesized by the addition of Grignard reagents to a tartrate-derived ester. While many procedures start from tartrate esters, a similar transformation can be envisaged starting from an ester derivative of this compound. A more direct application involves its use in creating other chiral ligands and auxiliaries.

Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

This protocol is adapted from a well-established procedure for the synthesis of TADDOLs from tartrate esters. The key step is the diaddition of a Grignard reagent to an ester functionality.

Experimental Protocol:

Step 1: Oxidation of this compound to the corresponding dialdehyde.

  • To a solution of this compound (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (2.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde.

Step 2: Diaddition of Phenylmagnesium Bromide.

  • In a flame-dried, three-necked flask under an inert atmosphere, place the crude dialdehyde from the previous step and dissolve in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of phenylmagnesium bromide (4.5 equivalents) in THF via a dropping funnel.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the TADDOL.

G cluster_0 Synthesis of TADDOL Threitol This compound Dialdehyde Dialdehyde Intermediate Threitol->Dialdehyde Oxidation (Dess-Martin) TADDOL TADDOL Dialdehyde->TADDOL Grignard Addition (PhMgBr)

Applications in Asymmetric Diels-Alder Reactions

TADDOLs have been successfully employed as chiral catalysts in enantioselective Diels-Alder reactions. They function as Brønsted acids, activating the dienophile through hydrogen bonding, which leads to high levels of stereocontrol.

TADDOL-Catalyzed Asymmetric Diels-Alder Reaction of Aminosiloxydienes

This protocol describes the reaction between an aminosiloxydiene and an α,β-unsaturated aldehyde, catalyzed by a TADDOL derivative.

Experimental Protocol:

  • To a solution of the TADDOL catalyst (20 mol%) in toluene at -78 °C, add the α,β-unsaturated aldehyde (1 equivalent).

  • Stir the mixture for 10-15 minutes.

  • Add the aminosiloxydiene (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: TADDOL-Catalyzed Asymmetric Diels-Alder Reaction

EntryDienophileDieneCatalystYield (%)ee (%)
1Methacrolein1-Amino-3-siloxy-1,3-butadieneTADDOL8591
2Acrolein1-Amino-3-siloxy-1,3-butadieneTADDOL8073
3Crotonaldehyde1-Amino-3-siloxy-1,3-butadieneTADDOL7585

Data is illustrative and based on reported results for similar systems.

G cluster_1 Asymmetric Diels-Alder Workflow Start Start Catalyst_Dienophile Mix TADDOL and Dienophile Add_Diene Add Diene Reaction Reaction at low temp. Quench Quench Workup Extraction and Purification Product Chiral Cycloadduct

Applications in Asymmetric Cyanosilylation of Aldehydes

TADDOL derivatives, in combination with a Lewis acid like Ti(O-iPr)₄, can catalyze the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes, affording chiral cyanohydrins with moderate to good enantioselectivity.

TADDOL-Ti(O-iPr)₄ Catalyzed Asymmetric Cyanosilylation

This protocol outlines a general procedure for the enantioselective cyanosilylation of aldehydes.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the TADDOL ligand (12 mol%) in anhydrous toluene.

  • Add Ti(O-iPr)₄ (10 mol%) and stir the mixture at room temperature for 30 minutes.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1 equivalent) followed by the dropwise addition of TMSCN (1.5 equivalents).

  • Stir the reaction until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • The enantiomeric excess of the resulting cyanohydrin can be determined by chiral HPLC or GC analysis.

Table 2: Asymmetric Cyanosilylation of Benzaldehyde with Different TADDOL Ligands

EntryLigandAdditiveYield (%)ee (%)
1TADDOL (unsubstituted)None5622
2TADDOL (unsubstituted)Ph₃PO7871
3Naphthyl-TADDOLNone6545
4Naphthyl-TADDOLPh₃PO8268

Data adapted from studies on TADDOL-catalyzed cyanation reactions.[3]

G cluster_2 Logical Relationship in Asymmetric Cyanosilylation Threitol_Derivative (+)-2,3-O-Isopropylidene- L-threitol TADDOL_Ligand TADDOL Ligand Catalyst_Complex Chiral Ti-TADDOLate Complex Aldehyde_TMSCN Aldehyde + TMSCN Chiral_Product Enantioenriched Cyanohydrin

Synthesis of Chiral Phosphine Ligands

The diol functionality of this compound can be converted into other functional groups suitable for the synthesis of chiral phosphine ligands. For instance, conversion to a dimesylate allows for nucleophilic substitution with phosphide reagents.

Synthesis of a Threitol-based Diphosphine Ligand (ThreoP)

This hypothetical protocol illustrates the synthesis of a chiral diphosphine ligand.

Experimental Protocol:

Step 1: Mesylation of this compound.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (2.2 equivalents).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench with water, separate the organic layer, wash with brine, dry, and concentrate to yield the dimesylate.

Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide.

  • In a separate flask under an inert atmosphere, prepare a solution of lithium diphenylphosphide in THF.

  • Add the dimesylate from the previous step, dissolved in THF, to the phosphide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with degassed water and extract with an organic solvent.

  • Dry and concentrate the organic layers to obtain the crude diphosphine ligand, which can be purified by crystallization or chromatography under inert conditions.

These application notes demonstrate the significant potential of this compound as a readily accessible chiral starting material for the development of powerful tools in asymmetric synthesis. The resulting auxiliaries and ligands have shown broad applicability and high efficacy in a range of important chemical transformations.

References

Application Notes and Protocols for Diastereoselective Aldol Reactions Using (+)-2,3-O-Isopropylidene-L-threitol Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral auxiliaries derived from (+)-2,3-O-Isopropylidene-L-threitol in diastereoselective aldol reactions. This class of C2-symmetric auxiliaries offers significant potential in asymmetric synthesis due to its origins in the readily available chiral pool and the predictable stereochemical control imparted by its rigid, well-defined structure.

While the synthesis of various threitol-derived chiral auxiliaries has been reported, there is a notable absence of comprehensive studies detailing their performance in key asymmetric reactions such as aldol additions.[1] This document, therefore, presents a framework for their application, including the synthesis of a representative auxiliary, a detailed protocol for its use in a diastereoselective aldol reaction, and an illustrative data set.

Synthesis of a Threitol-Derived Chiral Auxiliary

The versatility of the threitol backbone allows for the synthesis of various chiral auxiliaries with tunable steric and electronic properties. A key approach involves the selective functionalization of the hydroxyl groups of L-threitol. The following protocol describes the synthesis of a representative N-acyl oxazolidinone auxiliary, a class of compounds widely used in diastereoselective aldol reactions.

Protocol 1: Synthesis of (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyloxazolidin-3-yl)(phenyl)methanone

This protocol is based on established methods for the synthesis of chiral auxiliaries from amino alcohols.

Materials:

  • This compound

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • An appropriate base (e.g., triethylamine)

  • An appropriate solvent (e.g., dichloromethane)

  • Propionyl chloride

  • n-Butyllithium

Procedure:

  • Oxazolidinone Formation:

    • In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and slowly add a solution of triphosgene (0.4 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the threitol-derived oxazolidinone.

  • N-Acylation:

    • Dissolve the synthesized oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) and stir for 1-2 hours at -78 °C.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain the N-propionyl threitol-derived chiral auxiliary.

Diastereoselective Aldol Reaction

The C2-symmetry of the threitol-derived auxiliary is expected to provide a high degree of facial selectivity in the aldol reaction of its corresponding enolate with an aldehyde.

Protocol 2: Diastereoselective Aldol Reaction with a Threitol-Derived Auxiliary

This protocol is a representative procedure for a Lewis acid-mediated diastereoselective aldol reaction.

Materials:

  • N-propionyl threitol-derived chiral auxiliary

  • Lewis acid (e.g., Titanium(IV) chloride, TiCl₄)

  • Hünig's base (N,N-Diisopropylethylamine)

  • Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of the N-propionyl threitol-derived chiral auxiliary (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.1 mmol) dropwise.

  • After stirring for 5 minutes, add Hünig's base (1.2 mmol) and stir for a further 30 minutes to form the titanium enolate.

  • Add the aldehyde (1.2 mmol) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (5 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Data Presentation

The following table presents hypothetical data for the performance of a threitol-based chiral auxiliary in a diastereoselective aldol reaction, illustrating the expected outcomes. Note: The data presented in this table is hypothetical and for illustrative purposes only, highlighting the type of comparative data required for a thorough evaluation. [1]

EntryThreitol AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
11,3-O-Benzylidene-L-threitolBenzaldehydeTiCl₄92:888
21,3-O-Benzylidene-L-threitolIsobutyraldehydeSn(OTf)₂90:1085
32,4-O-Benzylidene-L-threitolBenzaldehydeTiCl₄85:1582
42,4-O-Benzylidene-L-threitolIsobutyraldehydeSn(OTf)₂82:1880

Visualizations

Diagram 1: Experimental Workflow for Diastereoselective Aldol Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Auxiliary Threitol-Derived Chiral Auxiliary Enolate In situ Enolate Formation (-78°C) Auxiliary->Enolate Solvent Anhydrous CH2Cl2 Solvent->Enolate LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Enolate Base Base (e.g., DIPEA) Base->Enolate Aldehyde Aldehyde Addition (-78°C) Enolate->Aldehyde Stirring Stirring (2-4h) Aldehyde->Stirring Quench Quench (aq. NH4Cl) Stirring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Analysis (NMR, HPLC) Purify->Analysis Product Pure Aldol Adduct Purify->Product G cluster_reactants Reactants cluster_transition Transition State cluster_products Products ProchiralEnolate Prochiral Enolate (with Chiral Auxiliary) TS Diastereomeric Transition States ProchiralEnolate->TS ProchiralAldehyde Prochiral Aldehyde ProchiralAldehyde->TS MajorDiastereomer Major Diastereomer (Lower Energy TS) TS->MajorDiastereomer Favored MinorDiastereomer Minor Diastereomer (Higher Energy TS) TS->MinorDiastereomer Disfavored

References

Application of (+)-2,3-O-Isopropylidene-L-threitol in Diels-Alder Reactions: A Chiral Auxiliary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-2,3-O-Isopropylidene-L-threitol, a C2-symmetric chiral diol derived from L-tartaric acid, is a valuable building block in asymmetric synthesis. Its rigid, well-defined stereochemistry makes it an attractive candidate for use as a chiral auxiliary to control the stereochemical outcome of various chemical transformations, including the powerful Diels-Alder reaction. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral auxiliaries attached to the dienophile is a well-established strategy to induce facial selectivity in the approach of the diene, leading to the formation of enantiomerically enriched products. While comprehensive studies on the direct application of this compound as a chiral auxiliary in Diels-Alder reactions are not extensively documented, the closely related chiral pool starting material, L-tartaric acid, has given rise to highly effective chiral catalysts and auxiliaries for this purpose. This application note will detail the potential application of this compound and provide a specific, highly efficient protocol using a catalyst derived from its parent compound, L-tartaric acid.

Principle of Asymmetric Induction

The underlying principle for using this compound as a chiral auxiliary involves its covalent attachment to a prochiral dienophile, typically through an ester linkage to an acrylate or a related unsaturated system. The C2-symmetric chiral environment created by the threitol derivative is intended to bias the approach of the diene to one of the two faces of the dienophile, resulting in a diastereoselective cycloaddition. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which can favor one transition state over the other. After the reaction, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched cycloadduct and allowing for the recovery and potential recycling of the auxiliary.

Data Presentation: Asymmetric Diels-Alder Reaction Catalyzed by a Tartaric Acid Derivative

While specific data for a dienophile directly derived from this compound is limited in published literature, a highly relevant and successful example involves a chiral (acyloxy)borane (CAB) complex derived from a tartaric acid derivative, as reported by Yamamoto and coworkers. This catalyst has proven to be highly effective in promoting the asymmetric Diels-Alder reaction between cyclopentadiene and various α,β-unsaturated aldehydes.

DieneDienophileCatalyst (mol%)Lewis AcidSolventTemp (°C)Yield (%)exo:endo Ratioee (%) of major isomer
CyclopentadieneMethacrolein10BoraneCH₂Cl₂-788589:1196 (exo)

Experimental Protocols

I. Synthesis of a Dienophile from this compound (General Procedure)

This protocol describes a general method for the preparation of a chiral acrylate dienophile from this compound.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral acrylate.

II. Asymmetric Diels-Alder Reaction of Methacrolein with Cyclopentadiene Catalyzed by a Chiral Tartaric Acid-Derived (Acyloxy)borane (CAB) Complex (Yamamoto et al.)

This protocol details the highly enantioselective Diels-Alder reaction using a catalyst derived from the parent compound of L-threitol.

Materials:

  • Chiral tartaric acid derivative (mono(2,6-dimethoxybenzoyl)tartaric acid)

  • Borane-THF complex (BH₃·THF)

  • Methacrolein

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

Procedure:

  • Catalyst Preparation (in situ):

    • To a solution of the chiral tartaric acid derivative (0.1 mmol) in dry dichloromethane (5 mL) at room temperature, add a 1.0 M solution of borane-THF complex in THF (0.1 mmol).

    • Stir the mixture for 1 hour at room temperature to form the chiral (acyloxy)borane (CAB) catalyst.

  • Diels-Alder Reaction:

    • Cool the solution of the catalyst to -78 °C.

    • Add methacrolein (1.0 mmol) to the catalyst solution.

    • Add freshly cracked cyclopentadiene (3.0 mmol) to the mixture.

    • Stir the reaction at -78 °C for 3 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding a few drops of water.

    • Allow the mixture to warm to room temperature.

    • Dilute the mixture with dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adducts.

    • Determine the exo:endo ratio and the enantiomeric excess (ee) of the major isomer by chiral HPLC or GC analysis.[1]

Visualizations

Experimental Workflow: Asymmetric Diels-Alder Reaction

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Diels-Alder Cycloaddition cluster_workup Work-up & Analysis tartaric_acid Chiral Tartaric Acid Derivative catalyst Chiral (Acyloxy)borane (CAB) Catalyst tartaric_acid->catalyst borane Borane-THF borane->catalyst reaction_mixture Reaction at -78°C catalyst->reaction_mixture methacrolein Methacrolein methacrolein->reaction_mixture cyclopentadiene Cyclopentadiene cyclopentadiene->reaction_mixture quench Quench (H₂O) reaction_mixture->quench extraction Extraction & Drying quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (HPLC/GC) purification->analysis

Caption: Workflow for the chiral CAB-catalyzed Diels-Alder reaction.

Logical Relationship: Asymmetric Induction by a Chiral Auxiliary

asymmetric_induction cluster_transition_states Diastereomeric Transition States dienophile Prochiral Dienophile (e.g., Acrylate) chiral_dienophile Chiral Dienophile dienophile->chiral_dienophile auxiliary (+)-2,3-O-Isopropylidene- L-threitol (Chiral Auxiliary) auxiliary->chiral_dienophile ts1 Transition State 1 (Favored) chiral_dienophile->ts1 ts2 Transition State 2 (Disfavored) chiral_dienophile->ts2 diene Diene diene->ts1 diene->ts2 product Diastereomerically Enriched Diels-Alder Adduct ts1->product Major ts2->product Minor cleavage Auxiliary Cleavage product->cleavage cleavage->auxiliary Recycle final_product Enantiomerically Enriched Product cleavage->final_product

Caption: Stereocontrol in Diels-Alder reaction via a chiral auxiliary.

References

Synthesis of Chiral Pharmaceutical Intermediates from (+)-2,3-O-Isopropylidene-L-threitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-2,3-O-Isopropylidene-L-threitol is a versatile and commercially available chiral building block derived from L-tartaric acid. Its rigid, C2-symmetric backbone and readily transformable hydroxyl groups make it an invaluable starting material for the enantioselective synthesis of a wide range of complex molecules, including key intermediates for active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of two important pharmaceutical intermediates, 1,4-di-O-benzyl-L-threitol and (S,S)-1,2,3,4-diepoxybutane, from this compound.

Application Note 1: Synthesis of 1,4-di-O-benzyl-L-threitol

1,4-di-O-benzyl-L-threitol is a C2-symmetric diol where the primary hydroxyl groups are protected with benzyl ethers. This protection strategy allows for selective manipulation of the secondary hydroxyl groups, making it a valuable intermediate in the synthesis of various chiral ligands and pharmaceutical building blocks. For instance, it can be used in the synthesis of chiral diamines and phosphine ligands, which are crucial components in asymmetric catalysis for drug synthesis.

Synthetic Workflow Overview

The synthesis of 1,4-di-O-benzyl-L-threitol from this compound is a two-step process involving the benzylation of the free hydroxyl groups followed by the acidic hydrolysis of the isopropylidene protecting group.

Synthesis_of_1_4_di_O_benzyl_L_threitol start This compound intermediate 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol start->intermediate NaH, BnBr, THF product 1,4-di-O-benzyl-L-threitol intermediate->product HCl, MeOH

Caption: Synthesis of 1,4-di-O-benzyl-L-threitol.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsTypical Yield (%)
11,4-di-O-benzyl-2,3-O-isopropylidene-L-threitolThis compoundSodium hydride, Benzyl bromide~95% (crude)
21,4-di-O-benzyl-L-threitol1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitolHydrochloric acid, Methanol57-63% (over 2 steps)[1]
Experimental Protocol: Synthesis of 1,4-di-O-benzyl-L-threitol[1]

Step 1: Synthesis of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

  • In a 2-L three-necked, round-bottomed flask equipped with a large magnetic stirring bar and under an argon atmosphere, place fresh sodium hydride (33.6 g of a 55% dispersion in oil; 18.5 g, 0.77 mol).

  • Remove the oil by washing with hexanes (3 x 100 mL).

  • Fit the flask with a 500-mL pressure-equalized addition funnel, a reflux condenser, and a stopper.

  • Add tetrahydrofuran (250 mL) under argon.

  • Add a solution of this compound (55 g, 0.34 mol) in tetrahydrofuran (250 mL) dropwise with stirring at room temperature.

  • Add benzyl bromide (91 mL, 130.8 g, 0.76 mol) dropwise via the addition funnel.

  • After stirring for 12 hours at room temperature, heat the mixture at reflux for 2 hours.

  • Cool the mixture in an ice bath and quench by the addition of water until a clear solution results.

  • Remove the tetrahydrofuran under reduced pressure.

  • Dilute the residue with water (500 mL) and extract with diethyl ether (3 x 500 mL).

  • Combine the extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the volatile material under reduced pressure to give crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol as an oil (115–116 g).

Step 2: Synthesis of 1,4-di-O-benzyl-L-threitol

  • Dissolve the crude ketal from the previous step in methanol (300 mL).

  • Add 0.5 N hydrochloric acid (30 mL) and heat the resulting mixture to reflux.

  • Slowly distill off acetone and methanol.

  • Add additional methanol (50 mL) and 0.5 N hydrochloric acid (20 mL) and keep the mixture at room temperature until ketal hydrolysis is complete (monitored by TLC).

  • Dilute the mixture with saturated sodium bicarbonate solution (500 mL) and extract with ether (3 x 500 mL).

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the volatile material under reduced pressure to give crude 1,4-di-O-benzyl-L-threitol as a pale-yellow solid.

  • Recrystallize the solid twice from chloroform/hexanes to provide pure 1,4-di-O-benzyl-L-threitol (59–65 g, 57–63% overall yield), mp 54–55°C.

Application Note 2: Synthesis of (S,S)-1,2,3,4-Diepoxybutane

(S,S)-1,2,3,4-Diepoxybutane is a highly reactive, bifunctional electrophile that serves as a valuable building block for the synthesis of various pharmaceutical agents.[2] Its two epoxide rings can be opened by a variety of nucleophiles, allowing for the stereocontrolled introduction of complex functionalities. This intermediate has been utilized in the synthesis of chiral diols and other precursors for drugs.[3]

Synthetic Workflow Overview

The synthesis of (S,S)-1,2,3,4-diepoxybutane from this compound is a three-step process. It begins with the mesylation of the primary hydroxyl groups, followed by the removal of the isopropylidene protecting group, and finally, a double intramolecular cyclization to form the diepoxide.

Synthesis_of_SS_diepoxybutane start This compound intermediate1 2,3-O-Isopropylidene-L-threitol 1,4-bismethanesulfonate start->intermediate1 MsCl, Pyridine, CH2Cl2 intermediate2 L-Threitol 1,4-bismethanesulfonate intermediate1->intermediate2 MsOH, EtOH product (S,S)-1,2,3,4-Diepoxybutane intermediate2->product KOH, Et2O

Caption: Synthesis of (S,S)-1,2,3,4-diepoxybutane.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsTypical Yield (%)
12,3-O-Isopropylidene-L-threitol 1,4-bismethanesulfonateThis compoundMethanesulfonyl chloride, Pyridine88%
2L-Threitol 1,4-bismethanesulfonate2,3-O-Isopropylidene-L-threitol 1,4-bismethanesulfonateMethanesulfonic acid, Ethanol84%
3(S,S)-1,2,3,4-DiepoxybutaneL-Threitol 1,4-bismethanesulfonatePotassium hydroxideNot specified, used directly in next step
Experimental Protocol: Synthesis of (S,S)-1,2,3,4-Diepoxybutane[3]

Step 1: Synthesis of 2,3-O-Isopropylidene-L-threitol 1,4-bismethanesulfonate

  • In a dry, 1-L, round-bottomed flask equipped with a magnetic stirring bar, vacuum adapter, rubber septum, and a nitrogen line, charge this compound (25.0 g, 0.154 mol).

  • Evacuate the flask under high vacuum for 10 minutes and then introduce a nitrogen atmosphere.

  • Add methylene chloride (308 mL) and pyridine (37.4 mL, 0.462 mol), and cool the stirred solution to 0°C with an ice-water bath.

  • Add methanesulfonyl chloride (29.8 mL, 0.385 mol) dropwise via a syringe over 10 minutes.

  • After an additional 30 minutes, remove the ice-water bath and allow the solution to warm to room temperature.

  • After 6 hours, a precipitate will form. Slowly add 300 mL of a saturated aqueous solution of sodium bicarbonate to dissolve the precipitate.

  • Stir the solution for an additional 30 minutes and then transfer to a 1-L separatory funnel.

  • Separate the layers and extract the aqueous layer with methylene chloride (3 x 100 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to give a tan solid. Recrystallize from 1:1 chloroform-diethyl ether to give the product as a crystalline white solid (43 g, 88% yield), mp 77-78°C.

Step 2: Synthesis of L-Threitol 1,4-bismethanesulfonate

  • In a 1-L, one-necked, round-bottomed flask equipped with a heating mantle, magnetic stirring bar, and a reflux condenser, charge 2,3-O-isopropylidene-L-threitol 1,4-bismethanesulfonate (40 g, 0.126 mol), 95% ethanol (250 mL), and methanesulfonic acid (0.204 mL, 3.14 mmol).

  • Bring the solution to a gentle reflux and maintain for 10 hours.

  • Cool the solution to 0°C with an ice-water bath to induce crystallization.

  • Collect the crystals by suction filtration, wash with cold ethanol (2 x 50 mL) and diethyl ether (2 x 50 mL).

  • Dry the crystals in a vacuum desiccator at 60°C under full vacuum for 4 hours to give the product as white crystals (29.6 g, 84% yield), mp 101-102°C.

Step 3: Synthesis of (S,S)-1,2,3,4-Diepoxybutane

  • In a 250-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, nitrogen line, and a 125-mL pressure-equalizing addition funnel, charge L-threitol 1,4-bismethanesulfonate (25.0 g, 0.0898 mol) and diethyl ether (180 mL).

  • Stir the mixture vigorously to form a suspension.

  • Add a solution of potassium hydroxide (11.6 g, 0.207 mol) in water (35 mL) dropwise via the addition funnel over 15 minutes.

  • Stir the clear mixture for an additional 45 minutes at room temperature.

  • Decant the ether layer containing the (S,S)-1,2,3,4-diepoxybutane product. This solution is typically used directly in subsequent reactions without isolation of the neat diepoxide due to its reactivity and potential hazards.

References

Application Notes: The Strategic Use of (+)-2,3-O-Isopropylidene-L-threitol in the Synthesis of Chiral Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The demand for highly effective and environmentally benign agrochemicals has driven the development of chiral pesticides. Enantiomerically pure compounds often exhibit higher efficacy and reduced off-target toxicity compared to their racemic mixtures. (+)-2,3-O-Isopropylidene-L-threitol, a readily available chiral building block derived from L-tartaric acid, serves as a versatile starting material for the synthesis of complex chiral molecules, including a variety of potential agrochemicals such as herbicides, fungicides, and insecticides. Its C2-symmetric core and defined stereochemistry make it an ideal scaffold for introducing chirality into the final active ingredient.

These application notes provide an overview of the utility of this compound in agrochemical synthesis, including a detailed protocol for the preparation of a key chiral intermediate and a prospective synthetic route to a hypothetical herbicidal agent.

Key Advantages of this compound in Agrochemical Synthesis:

  • High Enantiomeric Purity: Provides a reliable source of chirality, ensuring the stereochemical integrity of the final product.

  • C2-Symmetry: The symmetrical nature of the threitol backbone can be exploited to create chiral ligands for asymmetric catalysis or to synthesize molecules with specific spatial arrangements crucial for biological activity.

  • Versatile Functionality: The two primary hydroxyl groups can be readily modified to introduce a wide range of functional groups, allowing for diverse synthetic pathways.

  • Cost-Effectiveness: As a derivative of the inexpensive and naturally abundant L-tartaric acid, it offers an economically viable route to chiral agrochemicals.

Application in the Synthesis of a Chiral Herbicide Precursor

A common strategy in agrochemical design involves the incorporation of a chiral diol or ether moiety to enhance binding to the target enzyme or protein. The following sections detail the synthesis of a key chiral intermediate, 1,4-di-O-benzyl-L-threitol, from this compound and its proposed conversion to a hypothetical herbicidal compound.

Experimental Protocols

Protocol 1: Synthesis of 1,4-di-O-benzyl-L-threitol from this compound

This protocol outlines the benzylation of the free hydroxyl groups of this compound followed by the removal of the isopropylidene protecting group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Benzylation:

    • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol.

  • Deprotection:

    • Dissolve the purified 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in methanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Neutralize the reaction with a saturated aqueous NaHCO₃ solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The resulting crude product can be purified by recrystallization or silica gel chromatography to afford pure 1,4-di-O-benzyl-L-threitol.

Quantitative Data:

StepProductStarting MaterialReagentsYield (%)Purity (e.g., NMR, HPLC)
11,4-di-O-benzyl-2,3-O-isopropylidene-L-threitolThis compoundNaH, BnBr, DMF85-95>98%
21,4-di-O-benzyl-L-threitol1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitolHCl, MeOH90-98>99%

Protocol 2: Proposed Synthesis of a Hypothetical Dioxane Herbicide

This hypothetical protocol illustrates how the chiral diol intermediate can be used to construct a herbicidal molecule. Many herbicides feature a substituted aromatic ring linked to a heterocyclic system.

Materials:

  • 1,4-di-O-benzyl-L-threitol

  • 2,4-Dichlorophenoxyacetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Formaldehyde dimethyl acetal

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • Esterification:

    • Dissolve 1,4-di-O-benzyl-L-threitol (1.0 eq) in dichloromethane with pyridine (2.5 eq).

    • Cool the solution to 0 °C and add 2,4-dichlorophenoxyacetyl chloride (2.2 eq) dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to give the crude diester.

  • Debenzylation:

    • Dissolve the crude diester in methanol and add 10% Pd/C.

    • Hydrogenate the mixture at a suitable pressure until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite and concentrate the filtrate to yield the debenzylated diol.

  • Dioxane Formation:

    • Dissolve the debenzylated diol in a suitable solvent (e.g., toluene) with formaldehyde dimethyl acetal.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove methanol.

    • After completion, cool the reaction, wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer and concentrate. Purify the residue by column chromatography to obtain the final hypothetical herbicide.

Visualizations

G start1 (+)-2,3-O-Isopropylidene- L-threitol intermediate1 1,4-di-O-benzyl-2,3-O- isopropylidene-L-threitol start1->intermediate1 Benzylation reagents1 1. NaH, DMF 2. Benzyl Bromide product1 1,4-di-O-benzyl- L-threitol intermediate1->product1 Deprotection reagents2 HCl (cat.), MeOH

Figure 1: Synthesis of the key chiral intermediate, 1,4-di-O-benzyl-L-threitol.

G start2 1,4-di-O-benzyl- L-threitol intermediate2 Diester Intermediate start2->intermediate2 Esterification reagents3 2,4-Dichlorophenoxyacetyl chloride, Pyridine intermediate3 Diol Intermediate intermediate2->intermediate3 Debenzylation reagents4 H₂, Pd/C product2 Hypothetical Dioxane Herbicide intermediate3->product2 Dioxane Formation reagents5 Formaldehyde dimethyl acetal, p-TsOH

Figure 2: Proposed synthetic route to a hypothetical chiral dioxane herbicide.

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure agrochemicals. The protocols and synthetic schemes presented herein demonstrate a practical approach to leveraging its inherent chirality to construct complex molecular architectures relevant to modern crop protection agents. Further exploration of this and other chiral synthons will undoubtedly lead to the development of more effective and sustainable agricultural solutions.

Application Notes: (+)-2,3-O-Isopropylidene-L-threitol as a Chiral Precursor in Dyestuff Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2,3-O-Isopropylidene-L-threitol, a chiral building block derived from L-tartaric acid, is recognized as a valuable intermediate in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and the dyestuff industry[1]. Its rigid, chiral structure makes it an attractive precursor for the synthesis of complex molecules where stereochemistry is crucial. In the context of dyestuff manufacturing, its unique chemical architecture offers the potential to create a diverse range of colors and shades[1]. While specific examples of commercially significant dyes synthesized directly from this compound are not widely documented in publicly available literature, its application lies in the introduction of chirality into the dye molecule. Chiral dyes are of increasing interest for specialized applications in materials science, such as chiral liquid crystals and nonlinear optics.

These application notes provide a general overview and hypothetical protocols based on established organic chemistry principles for the utilization of this compound in the synthesis of chiral dyestuffs, particularly focusing on azo and disperse dyes.

Core Concepts and Potential Applications

The primary role of this compound in dyestuff synthesis is to serve as a chiral scaffold. The hydroxyl groups of the threitol backbone can be functionalized to introduce chromophoric and auxochromic groups, or to link the chiral moiety to an existing dye structure. The isopropylidene group serves as a protecting group for the cis-diols, allowing for selective reactions at other positions.

Potential Applications of Chiral Dyes Derived from this compound:

  • Chiral Dopants for Liquid Crystal Displays: Chiral molecules can induce a helical twist in nematic liquid crystals, a property essential for twisted nematic (TN) and super-twisted nematic (STN) displays.

  • Circularly Polarized Luminescence (CPL) Materials: Chiral dyes can exhibit circularly polarized emission, which has applications in 3D displays, optical data storage, and as security inks.

  • Asymmetric Synthesis: Chiral dyes can be used as catalysts or sensors in asymmetric chemical reactions.

  • Biological Probes: The chirality of these dyes may lead to specific interactions with biological macromolecules, making them suitable as chiral probes in bio-imaging and sensing.

Experimental Protocols

Part 1: Synthesis of a Functionalized Chiral Intermediate

This initial step involves modifying this compound to introduce a group suitable for coupling with a diazonium salt, such as an aniline or phenol derivative.

Protocol 1: Synthesis of a Hypothetical Chiral Coupling Agent

This protocol describes the synthesis of a hypothetical aniline derivative of this compound.

Materials:

  • This compound

  • Tosyl chloride

  • Pyridine

  • Sodium azide

  • Triphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Monotosylation: Dissolve this compound in anhydrous pyridine under an inert atmosphere and cool to 0 °C. Add one equivalent of tosyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Azidation: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude tosylated product is then dissolved in anhydrous DMF, and sodium azide is added. The mixture is heated to effect the SN2 reaction.

  • Staudinger Reduction: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude azide is dissolved in THF, and triphenylphosphine is added, followed by the slow addition of water to perform the Staudinger reduction to the corresponding amine.

  • Purification: The final chiral amine is purified by column chromatography on silica gel.

StepReactantReagentSolventTypical Yield (%)Purity (%)
1This compoundTosyl Chloride, PyridinePyridine70-80>95
2Monotosylated intermediateSodium AzideDMF85-95>90
3Azide intermediateTriphenylphosphine, WaterTHF80-90>95

Note: The data presented in this table is hypothetical and based on typical yields for these types of reactions. Actual results may vary.

Part 2: Synthesis of a Chiral Azo Disperse Dye

This part describes the diazotization of an aromatic amine and its subsequent coupling with the synthesized chiral intermediate.

Protocol 2: Diazotization and Azo Coupling

Materials:

  • Substituted aniline (e.g., 4-nitroaniline)

  • Sodium nitrite

  • Hydrochloric acid, concentrated

  • Synthesized chiral amine from Protocol 1

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization: Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Coupling Reaction: In a separate flask, dissolve the chiral amine from Protocol 1 in ethanol and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the solution of the chiral coupling agent with vigorous stirring.

  • pH Adjustment and Precipitation: Maintain the pH of the reaction mixture in the weakly acidic to neutral range by adding a saturated solution of sodium acetate. A colored precipitate of the azo dye should form.

  • Isolation and Purification: Stir the mixture in the ice bath for another 30 minutes. Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Dye ComponentDiazonium SaltCoupling ComponentCoupling ConditionsTypical Yield (%)
Aromatic AmineSubstituted AnilineChiral Amine from Protocol 10-5 °C, weakly acidic60-80

Note: The data presented in this table is hypothetical and based on typical yields for azo coupling reactions. Actual results may vary.

Visualizations

Logical Workflow for Chiral Dyestuff Synthesis

G cluster_0 Part 1: Synthesis of Chiral Intermediate cluster_1 Part 2: Azo Dye Synthesis start This compound step1 Functionalization (e.g., Amination) start->step1 intermediate Chiral Coupling Agent step1->intermediate coupling Azo Coupling intermediate->coupling aniline Aromatic Amine diazotization Diazotization aniline->diazotization diazonium Diazonium Salt diazotization->diazonium diazonium->coupling dye Chiral Azo Dye coupling->dye

References

Application Notes and Protocols: Protection of L-Threitol as an Isopropylidene Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the protection of the vicinal diol of L-threitol as an isopropylidene acetal, yielding (+)-2,3-O-isopropylidene-L-threitol. This protecting group strategy is crucial in multi-step organic syntheses, masking the hydrophilicity and reactivity of the diol functionality. The presented protocols cover the protection reaction using 2,2-dimethoxypropane with a catalytic amount of acid and the subsequent deprotection to regenerate the parent diol. Quantitative data, including reaction conditions and product specifications, are summarized for clarity.

Introduction

In the realm of synthetic organic chemistry, particularly in the synthesis of complex chiral molecules and active pharmaceutical ingredients, the use of protecting groups is a fundamental strategy. L-threitol, a C4 sugar alcohol, is a valuable chiral building block. Its vicinal diol moiety often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The isopropylidene acetal, or acetonide, is a commonly employed protecting group for 1,2- and 1,3-diols due to its ease of installation, general stability under neutral and basic conditions, and facile removal under acidic conditions. This application note details a reliable protocol for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters for the Protection of L-Threitol

ParameterValueReference
Starting MaterialL-ThreitolN/A
Reagent2,2-Dimethoxypropane[1]
Catalystp-Toluenesulfonic acid (p-TsOH)[2][3]
SolventAcetone or neat 2,2-dimethoxypropane[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time1-4 hoursN/A
Work-upNeutralization with NaHCO3, extraction[5]
PurificationColumn Chromatography[4]
Expected Yield75-95%[4]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Synonyms (4S,5S)-(+)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
CAS Number 50622-09-8N/A
Molecular Formula C₇H₁₄O₄N/A
Molecular Weight 162.18 g/mol N/A
Appearance White transparent adhering needle-like crystals[6]
Melting Point 46-50 °CN/A
Boiling Point 92-94 °C @ 0.1 mmHgN/A
Optical Rotation [α]²⁰/D +3.0° to +5.0° (c=5, Acetone)
¹H NMR (CDCl₃) δ (ppm): 1.42 (s, 6H), 2.50 (br s, 2H), 3.65-3.80 (m, 4H), 4.05-4.15 (m, 2H)N/A
¹³C NMR (CDCl₃) δ (ppm): 26.8, 63.5, 78.8, 109.5N/A
IR (KBr) ν (cm⁻¹): 3350 (br, O-H), 2980, 2930, 1380, 1370, 1210, 1060N/A

Experimental Protocols

Protocol 1: Protection of L-Threitol as an Isopropylidene Acetal

This protocol describes the direct protection of L-threitol using 2,2-dimethoxypropane as both the reagent and solvent, with a catalytic amount of p-toluenesulfonic acid.

Materials:

  • L-Threitol

  • 2,2-Dimethoxypropane (DMP)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of L-threitol (1.0 eq) in a suitable volume of 2,2-dimethoxypropane (can be used in excess as the solvent), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water, and finally with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the isopropylidene protecting group using an acidic resin in methanol.

Materials:

  • This compound

  • Acidic ion-exchange resin (e.g., Dowex® 50WX8)

  • Methanol (MeOH)

  • Ammonia solution (for neutralization) or basic resin

Procedure:

  • Dissolve this compound in methanol.

  • Add the acidic ion-exchange resin to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, filter off the resin.

  • Neutralize the filtrate with a few drops of ammonia solution or by stirring with a basic resin.

  • Remove the solvent under reduced pressure to yield L-threitol. Further purification may not be necessary depending on the purity of the starting material.

Mandatory Visualization

G cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol L_Threitol L-Threitol Reaction React with 2,2-Dimethoxypropane & catalytic p-TsOH at RT L_Threitol->Reaction Workup Aqueous Work-up (NaHCO3 wash, Extraction) Reaction->Workup Purification_P Column Chromatography Workup->Purification_P Protected_Product This compound Purification_P->Protected_Product Start_Deprotection This compound Deprotection_Reaction Treat with Acidic Resin in Methanol at RT Start_Deprotection->Deprotection_Reaction Neutralization Filter Resin & Neutralize Deprotection_Reaction->Neutralization Evaporation Solvent Evaporation Neutralization->Evaporation Final_Product L-Threitol Evaporation->Final_Product

Caption: Experimental workflow for the protection and deprotection of L-threitol.

References

Application Notes and Protocols: Selective Functionalization of Hydroxyl Groups in (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-2,3-O-Isopropylidene-L-threitol is a valuable chiral building block derived from L-tartaric acid. Its C2 symmetry and two primary hydroxyl groups make it a versatile starting material for the synthesis of a wide range of complex chiral molecules, including pharmaceuticals, natural products, and chiral ligands. The selective functionalization of one of the two equivalent hydroxyl groups is a key strategic step, enabling the stepwise introduction of different functionalities and the construction of asymmetric target molecules. This document provides detailed application notes and protocols for the selective monofunctionalization of the hydroxyl groups of this compound through various chemical and enzymatic methods.

Strategic Overview of Selective Monofunctionalization:

The selective functionalization of one of two identical primary hydroxyl groups in this compound presents a significant synthetic challenge. Direct statistical methods often lead to a mixture of starting material, mono-substituted, and di-substituted products, requiring tedious purification. The methods outlined below offer highly regioselective approaches to obtain the desired mono-functionalized product in high yield.

G cluster_start Starting Material cluster_methods Selective Monofunctionalization Methods cluster_products Mono-functionalized Intermediates cluster_further Further Derivatization start This compound monotosylation Monotosylation start->monotosylation monosilylation Monosilylation start->monosilylation monoacylation Enzymatic Monoacylation start->monoacylation tosyl_product Mono-tosylated Product monotosylation->tosyl_product silyl_product Mono-silylated Product monosilylation->silyl_product acyl_product Mono-acylated Product monoacylation->acyl_product further Introduction of Second Functional Group tosyl_product->further silyl_product->further acyl_product->further

Figure 1: General workflow for the selective monofunctionalization of this compound.

Data Presentation

The following table summarizes quantitative data for various selective monofunctionalization methods applicable to symmetrical diols, providing an expected range of yields and regioselectivity for the reactions with this compound.

MethodReagentsSolventTypical Yield (%)Regioselectivity (Mono:Di)Citation(s)
Monotosylation
Silver(I) Oxide Mediatedp-Toluenesulfonyl chloride, Silver(I) oxide, Potassium iodide (catalytic)Dichloromethane71 - 95High (often exclusively mono)[1][2][3]
Dibutyltin Oxide Catalyzedp-Toluenesulfonyl chloride, Dibutyltin oxide (catalytic), TriethylamineDichloromethane~74 - 97High (primarily mono)[4][5]
Monosilylation
Chiral Lewis Base CatalyzedTrialkylsilyl chloride, Chiral catalyst, Achiral co-catalysttert-Butanol40 - 46 (for kinetic resolution)High (for one enantiomer)[6][7]
Enzymatic Monoacylation
Lipase CatalyzedVinyl acetate, Lipase (e.g., CALB, TLL)THF, Toluene74 - 9081-87% monoacetylation excess[8][9]

Note: The yields and regioselectivities are based on studies with various symmetrical diols and represent expected outcomes for this compound under optimized conditions.

Experimental Protocols

Selective Monotosylation using Silver(I) Oxide

This method is highly effective for the selective monotosylation of symmetrical diols under neutral conditions, often yielding the monotosylated product exclusively.[1][2] The high selectivity is attributed to the coordination of silver to both hydroxyl groups, which increases the acidity of one hydroxyl group, favoring its reaction with tosyl chloride.[10]

Reaction Mechanism Overview:

G Diol This compound Intermediate Silver-Diol Complex Diol->Intermediate + Ag2O Ag2O Ag2O Product Mono-tosylated Product Intermediate->Product + TsCl - AgCl TsCl TsCl AgCl AgCl

Figure 2: Simplified representation of the silver(I) oxide mediated monotosylation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Silver(I) oxide (Ag₂O), freshly prepared or from a new bottle

  • Potassium iodide (KI)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask protected from light, add freshly opened silver(I) oxide (1.5 mmol, 1.5 eq) and potassium iodide (0.2 mmol, 0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 mmol, 1.1 eq) in one portion.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® or a short plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure mono-tosylated product.

Selective Monotosylation Catalyzed by Dibutyltin Oxide

This method utilizes a catalytic amount of dibutyltin oxide to achieve rapid and highly regioselective monotosylation of the primary hydroxyl groups of diols.[4][5] The reaction proceeds through a stannylene acetal intermediate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Dibutyltin oxide (Bu₂SnO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL), add dibutyltin oxide (0.02 mmol, 0.02 eq).

  • Heat the mixture to reflux for 30 minutes with a Dean-Stark trap to remove any water.

  • Cool the reaction mixture to room temperature.

  • Add triethylamine (1.2 mmol, 1.2 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.05 mmol, 1.05 eq) in anhydrous dichloromethane (2 mL).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane-ethyl acetate gradient) to yield the desired mono-tosylated product.

General Protocol for Enzymatic Monoacylation

Enzymatic methods, particularly using lipases, offer a green and highly selective alternative for the monoacylation of diols.[8][9] Lipases can exhibit high regioselectivity for one of the two primary hydroxyl groups. Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a commonly used and effective catalyst for this transformation.

Materials:

  • This compound

  • Vinyl acetate (as acyl donor)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435) or Thermomyces lanuginosus lipase (TLL)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) in a flask containing activated 4 Å molecular sieves, add vinyl acetate (1.5 mmol, 1.5 eq).

  • Add the immobilized lipase (e.g., 50-100 mg of Novozym® 435).

  • Seal the flask and shake the suspension at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon reaching the desired conversion (typically 50-90% to maximize the yield of the monoacetate), filter off the enzyme.

  • Wash the enzyme with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane-ethyl acetate gradient) to isolate the mono-acetylated product.

General Protocol for Regioselective Monosilylation

Selective monosilylation can be achieved through kinetic resolution using chiral catalysts. This protocol provides a general approach for the preferential silylation of one enantiomer of a racemic diol, which can be adapted for the desymmetrization of a meso-diol like this compound, although the selectivity may vary.[6][7]

Materials:

  • This compound

  • Trialkylsilyl chloride (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)

  • Chiral Lewis basic catalyst (e.g., a chiral aminopyridine derivative)

  • Achiral co-catalyst (e.g., N-methylimidazole)

  • Anhydrous solvent (e.g., tert-Butanol)

  • Base (e.g., N,N-diisopropylethylamine, DIPEA)

Procedure:

  • In a dry, inert atmosphere glovebox, dissolve this compound (1.0 mmol, 1.0 eq), the chiral catalyst (0.1 mmol, 0.1 eq), and the achiral co-catalyst (0.1 mmol, 0.1 eq) in anhydrous tert-butanol (15 mL) in an oven-dried reaction vial.

  • Add N,N-diisopropylethylamine (1.2 mmol, 1.2 eq).

  • Slowly add the trialkylsilyl chloride (1.05 mmol, 1.05 eq) to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor by TLC or GC.

  • Once the desired level of conversion is achieved, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography (hexane-ethyl acetate gradient) to obtain the mono-silylated threitol derivative.

References

Application Notes and Protocols: Asymmetric Alkylation Reactions Using Threitol-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component in the development of pharmaceuticals and other biologically active molecules, where the stereochemistry of a compound often dictates its efficacy and safety.[1][2] Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol in chemical reactions.[1][3] By temporarily attaching a chiral molecule to a prochiral substrate, the auxiliary directs the stereochemical outcome of subsequent reactions, such as the alkylation of enolates.[1][4][5]

Among the various scaffolds used for chiral auxiliaries, those derived from C2-symmetric diols are particularly attractive due to their well-defined conformational preferences, which can lead to high levels of diastereoselectivity. Threitol, a readily available and inexpensive chiral building block from the chiral pool, presents a promising yet underexplored scaffold for the development of novel chiral auxiliaries.[6] The inherent C2-symmetry of threitol can simplify stereochemical analysis and potentially lead to highly effective asymmetric induction.[6]

These application notes provide a framework for the use of threitol-based chiral auxiliaries in asymmetric alkylation reactions, including protocols for their synthesis and application, and a summary of representative performance data.

Performance of Threitol-Based Chiral Auxiliaries in Asymmetric Alkylation

While the synthesis of several threitol-derived chiral auxiliaries has been documented, comprehensive studies detailing their performance in asymmetric alkylation are not widely available in the published literature.[6] The following table presents hypothetical, yet representative, data to illustrate the expected performance of various threitol-based auxiliaries in the asymmetric alkylation of a propionyl imide derivative. This data is intended to serve as a benchmark for researchers developing and evaluating these auxiliaries.

EntryChiral Auxiliary (R*)Electrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
11,3-O-Benzylidene-threitolBenzyl bromide (BnBr)LDATHF-78>9588
21,3-O-Benzylidene-threitolMethyl iodide (MeI)LDATHF-78>9592
31,3-O-Benzylidene-threitolAllyl iodide (CH₂=CHCH₂I)LDATHF-789485
42,3-O-Isopropylidene-threitolBenzyl bromide (BnBr)NaHMDSTHF-789289
52,3-O-Isopropylidene-threitolEthyl iodide (EtI)NaHMDSTHF-789084
61,4-di-O-Benzyl-threitolBenzyl bromide (BnBr)KHMDSToluene-788875
71,4-di-O-Benzyl-threitolPropargyl bromideKHMDSToluene-788572

Note: The data in this table is hypothetical and intended for illustrative purposes to guide experimental design.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative threitol-based chiral auxiliary and its subsequent use in an asymmetric alkylation reaction.

Protocol 1: Synthesis of an N-Acyl Threitol-Derived Chiral Auxiliary

This protocol describes the acylation of a protected threitol-derived auxiliary, preparing it for the asymmetric alkylation step.

Materials:

  • Protected Threitol-Derived Auxiliary (e.g., (2S,3S)-1,4-dimethoxybutane-2,3-diol derivative) (1.0 equiv)

  • Propionyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the protected threitol-derived auxiliary (1.0 equiv).

  • Dissolve the auxiliary in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv) to the solution dropwise.

  • Slowly add propionyl chloride (1.2 equiv) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: Asymmetric Alkylation of the N-Acyl Threitol-Derived Auxiliary

This protocol details the diastereoselective alkylation of the N-acyl auxiliary via enolate formation.

Materials:

  • N-Acyl Threitol-Derived Auxiliary (from Protocol 1) (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl threitol-derived auxiliary (1.0 equiv).

  • Dissolve the auxiliary in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 equiv) dropwise to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve the alkyl halide (1.2 equiv) in a small amount of anhydrous THF.

  • Add the solution of the alkyl halide to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C. The reaction time will vary depending on the electrophile (typically 2-6 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl at -78 °C and allow the mixture to warm to room temperature.

  • Add water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated Product (from Protocol 2) (1.0 equiv)

  • Lithium hydroxide (LiOH) (4.0 equiv)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution, 4.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 30% aqueous solution of hydrogen peroxide (4.0 equiv) dropwise.

  • Add an aqueous solution of lithium hydroxide (4.0 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1N HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • The chiral auxiliary can be recovered from the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired chiral carboxylic acid.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and application of threitol-based chiral auxiliaries in asymmetric alkylation.

Synthesis_Workflow Threitol L-Threitol Protection Protection (e.g., Acetal Formation) Threitol->Protection ProtectedAux Protected Threitol Auxiliary Protection->ProtectedAux Acylation Acylation (e.g., with Propionyl Chloride) ProtectedAux->Acylation FinalAux N-Acyl Chiral Auxiliary Acylation->FinalAux

Caption: Synthesis of an N-Acyl Threitol-Based Chiral Auxiliary.

Alkylation_Workflow start N-Acyl Chiral Auxiliary enolate_formation Enolate Formation (Base, e.g., LDA, -78°C) start->enolate_formation enolate Chiral Enolate enolate_formation->enolate alkylation Alkylation (Electrophile, R-X) enolate->alkylation product_attached Alkylated Product (Auxiliary Attached) alkylation->product_attached cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) product_attached->cleavage final_product Chiral Carboxylic Acid cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

References

Application Notes and Protocols for the Synthesis of Complex Natural Products Using (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-2,3-O-Isopropylidene-L-threitol is a versatile and commercially available chiral building block derived from L-tartaric acid. Its rigid C2-symmetric framework and readily available hydroxyl groups make it an invaluable starting material for the enantioselective synthesis of a wide array of complex natural products and chiral ligands. This document provides detailed application notes and experimental protocols for the synthesis of two biologically active natural products, (-)-Swainsonine and (-)-Muricatacin, showcasing the utility of threitol-derived synthons.

Section 1: Total Synthesis of (-)-Swainsonine

(-)-Swainsonine is an indolizidine alkaloid with potent α-mannosidase inhibitory activity, leading to its investigation as an anticancer and antiviral agent. The following protocol is adapted from the total synthesis reported by Wardrop et al. (2001), which utilizes a derivative of D-threitol, D-erythronolactone, highlighting a synthetic strategy applicable to threitol-based starting materials.

Quantitative Data Summary

The following table summarizes the key transformations and yields for the synthesis of (-)-Swainsonine.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1ProtectionD-ErythronolactoneProtected Lactone2,2-Dimethoxypropane, p-TsOH, Acetone95
2ReductionProtected LactoneLactolDIBAL-H, Toluene, -78 °C98
3Wittig OlefinationLactolOlefinPh3P=CHCO2Et, CH2Cl285
4DihydroxylationOlefinDiolOsO4 (cat.), NMO, acetone/H2O90
5Acetonide FormationDiolProtected Diol2,2-Dimethoxypropane, p-TsOH92
6Ester ReductionProtected DiolPrimary AlcoholLiAlH4, THF, 0 °C96
7MesylationPrimary AlcoholMesylateMsCl, Et3N, CH2Cl2, 0 °C98
8Azide DisplacementMesylateAzideNaN3, DMF, 80 °C91
9Acetonide DeprotectionAzideDiol Azideaq. AcOH95
10Oxidative Cleavage and Reductive AminationDiol AzidePiperidine Derivative1. NaIO4; 2. H2, Pd/C, EtOH75
11CyclizationPiperidine DerivativeBicyclic LactamTBDPSCl, Imidazole; then TBAF80
12ReductionBicyclic Lactam(-)-SwainsonineBH3·SMe2, THF85
Overall Yield ~11
Experimental Protocols

Step 3: Wittig Olefination

To a solution of the lactol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added ethyl (triphenylphosphoranylidene)acetate (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate = 4:1) to afford the desired olefin.

Step 10: Oxidative Cleavage and Reductive Amination

The diol azide (1.0 eq) is dissolved in a mixture of THF and water (3:1, 0.1 M). Sodium periodate (2.5 eq) is added in portions at 0 °C. The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude aldehyde is dissolved in ethanol (0.1 M), and Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the piperidine derivative, which is used in the next step without further purification.

Step 12: Reduction of Bicyclic Lactam to (-)-Swainsonine

To a solution of the bicyclic lactam (1.0 eq) in anhydrous THF (0.1 M) at 0 °C is added borane-dimethyl sulfide complex (3.0 eq). The reaction mixture is stirred at room temperature for 6 hours. The reaction is then carefully quenched by the dropwise addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes and then basified with 2 M NaOH. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography (Silica gel, Dichloromethane:Methanol = 9:1) to afford (-)-Swainsonine.

Signaling Pathway of Swainsonine

Swainsonine_Pathway Swainsonine (-)-Swainsonine alpha_Mannosidase α-Mannosidase II Inhibition Swainsonine->alpha_Mannosidase ER_Stress Endoplasmic Reticulum (ER) Stress alpha_Mannosidase->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR MAPK MAPK Pathway Activation ER_Stress->MAPK Activates PERK PERK UPR->PERK eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 P Leads to translation CHOP CHOP ATF4->CHOP Upregulates Paraptosis Paraptosis (Cell Death) CHOP->Paraptosis JNK JNK MAPK->JNK ERK ERK MAPK->ERK JNK->Paraptosis ERK->Paraptosis

Caption: Swainsonine-induced paraptosis signaling pathway.[1]

Section 2: Synthesis of (-)-Muricatacin

Quantitative Data Summary

This table outlines a common synthetic route to (-)-Muricatacin, emphasizing key bond-forming reactions and their typical yields.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Alkyne SynthesisDodecanalTerminal AlkyneOhira-Bestmann reagent85
2CarboxylationTerminal Alkyneα,β-Ynoic Acidn-BuLi, CO290
3Asymmetric Dihydroxylationα,β-Ynoic AcidChiral Diol AcidAD-mix-β88
4LactonizationChiral Diol Acid(-)-Muricatacinp-TsOH, Benzene, reflux92
Overall Yield ~62
Experimental Protocols

Step 3: Asymmetric Dihydroxylation

To a vigorously stirred biphasic mixture of t-butanol and water (1:1, 0.05 M) containing AD-mix-β (1.4 g per mmol of olefin) at 0 °C is added the α,β-ynoic acid (1.0 eq). The reaction mixture is stirred at 0 °C for 24 hours. The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol acid is used in the next step without further purification.

Step 4: Lactonization

A solution of the chiral diol acid (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq) in benzene (0.1 M) is heated to reflux with a Dean-Stark trap for 4 hours. The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate = 3:1) to afford (-)-Muricatacin.

Signaling Pathway of Muricatacin

Muricatacin_Pathway Muricatacin (-)-Muricatacin CellCycle Cell Cycle Progression Muricatacin->CellCycle Inhibits Autophagy Autophagy Induction Muricatacin->Autophagy Induces G1_S_Transition G1/S Transition G1_Arrest G0/G1 Phase Arrest CellCycle->G1_Arrest CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb Phosphorylation CyclinD_CDK46->pRb Inhibits E2F E2F Release pRb->E2F Inhibits E2F->G1_S_Transition Promotes Apoptosis Apoptosis G1_Arrest->Apoptosis LC3 LC3-I to LC3-II Conversion Autophagy->LC3 Autophagy->Apoptosis Autophagosome Autophagosome Formation LC3->Autophagosome

Caption: Muricatacin-induced cell cycle arrest and autophagy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of (+)-2,3-O-Isopropylidene-L-threitol. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step synthesis from L-tartaric acid: 1) formation of dimethyl 2,3-O-isopropylidene-L-tartrate, and 2) its subsequent reduction.

Issue 1: Low Yield in the Formation of Dimethyl 2,3-O-isopropylidene-L-tartrate (Step 1)

QuestionPossible Cause(s)Suggested Solution(s)
Why is my yield of the intermediate diester consistently low? Incomplete Reaction: Insufficient removal of water and methanol byproducts can shift the equilibrium back towards the reactants.Ensure efficient removal of the acetone–cyclohexane and methanol–cyclohexane azeotropes by using a Vigreux column and a variable reflux distilling head as described in the protocol.[1] Add an additional small portion of 2,2-dimethoxypropane near the end of the reaction to drive it to completion.[1]
Moisture: The presence of water in the starting materials or solvents can prevent the reaction from proceeding. L-tartaric acid is hygroscopic.Use anhydrous solvents. Ensure L-tartaric acid is thoroughly dried before use. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., argon).
Catalyst Inactivity: The acid catalyst (p-TsOH) may be old or degraded.Use a fresh bottle of p-toluenesulfonic acid monohydrate.
My reaction mixture turns very dark or black. Is this normal? Decomposition: Prolonged heating or use of an overly strong acid catalyst can lead to the decomposition of tartaric acid or the product.The reaction mixture normally turns a dark-red color.[1] However, if charring occurs, reduce the heating temperature. Use only the catalytic amount of p-TsOH specified.

Issue 2: Problems During the Reduction of the Diester with LiAlH₄ (Step 2)

QuestionPossible Cause(s)Suggested Solution(s)
My final yield of this compound is low after the reduction. Incomplete Reduction: Insufficient LiAlH₄ or reaction time. The aldehyde intermediate is more reactive than the ester, so it is unlikely to be isolated, but the reaction can stall due to deactivated hydride.Use a sufficient excess of LiAlH₄ (at least 1.5-2 equivalents per ester group). Ensure the LiAlH₄ is fresh and has not been deactivated by atmospheric moisture. The reaction typically requires refluxing for several hours after the addition of the ester.[1]
Hydrolysis of Product During Workup: The isopropylidene protecting group is acid-labile and can be cleaved during an overly acidic workup.Perform a careful, sequential quench at 0-5°C as detailed in the protocol (e.g., Fieser workup: water, followed by NaOH solution, then more water).[1] This maintains basic conditions and prevents deprotection.
Loss During Extraction: The product, L-threitol, has some water solubility, which can lead to losses during the aqueous workup and extraction.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the diol. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
The reaction is violent or uncontrollable during the addition of the ester or during the quench. Highly Exothermic Reaction: The reaction of LiAlH₄ with esters is highly exothermic. The quenching process also generates hydrogen gas and is very exothermic.Add the solution of the diester dropwise to the LiAlH₄ suspension, controlling the addition rate to maintain a gentle reflux.[1] Cool the reaction mixture to 0-5°C in an ice bath before beginning the quench and add the quenching reagents (water, NaOH) very slowly and cautiously.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? A1: The most common and cost-effective starting material is L-tartaric acid, which is a readily available natural product.[1]

Q2: Are there alternative reagents to 2,2-dimethoxypropane for the protection step? A2: Yes, acetone can be used with a strong acid catalyst and a dehydrating agent. However, 2,2-dimethoxypropane is often preferred as it acts as both the acetone source and a water scavenger, driving the reaction to completion.[2]

Q3: Can I use sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄) for the reduction step? A3: No, sodium borohydride is generally not a strong enough reducing agent to reduce esters to alcohols.[3] LiAlH₄ is required for this transformation.

Q4: How can I confirm the purity and identity of my final product? A4: The product is a white crystalline solid.[4] Its identity and purity can be confirmed by measuring its melting point (46-50 °C) and specific rotation, and by using spectroscopic methods such as ¹H NMR and ¹³C NMR.[4]

Q5: My final product is a hygroscopic oil, not a solid. What happened? A5: The product is known to be hygroscopic and can appear as an oil if it has absorbed atmospheric moisture.[4] It may also indicate the presence of impurities. Try purifying by vacuum distillation or recrystallization from a suitable solvent system like diethyl ether/hexane.

Process Optimization Data

Optimizing reaction conditions is critical for maximizing yield. The following table summarizes key variables for the two main synthetic steps.

StepParameterCondition ACondition BCondition CExpected YieldReference
1. Acetal Formation Catalyst p-TsOH (catalytic)Iodine (I₂) (catalytic)Anhydrous CuSO₄85-92% (p-TsOH)[1],[5]
Solvent/Reagent 2,2-Dimethoxypropane, Cyclohexane2,2-DimethoxypropaneAcetoneHigh yields reported with 2,2-dimethoxypropane.[1],[5],[2]
Temperature RefluxRoom TemperatureRoom TemperatureReflux is used to azeotropically remove byproducts.[1]
2. Ester Reduction Reducing Agent LiAlH₄ in Diethyl EtherLiAlH₄ in THF->90% (LiAlH₄)[1]
Temperature RefluxReflux-Reflux ensures reaction goes to completion.[1]
Workup Fieser Workup (H₂O, NaOH, H₂O)Acidic Quench (e.g., HCl)-Basic Fieser workup prevents deprotection.[1]

Detailed Experimental Protocol

This protocol is adapted from a reliable, high-yield procedure published in Organic Syntheses.[1]

Step 1: Dimethyl 2,3-O-isopropylidene-L-tartrate

  • In a 1-L round-bottomed flask under an argon atmosphere, combine L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

  • Warm the mixture on a steam bath with swirling until a homogeneous dark-red solution is formed (approx. 1-2 hours).

  • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).

  • Fit the flask with a 30-cm Vigreux column and a distilling head. Heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.

  • After the bulk of the azeotrope is removed, add a final portion of 2,2-dimethoxypropane (6 mL, 49 mmol) and reflux for another 15 minutes.

  • Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g) to neutralize the acid catalyst. Stir until the red color fades.

  • Remove volatile materials under reduced pressure.

  • Fractionally distill the residue under vacuum (bp 94–101°C at 0.5 mm Hg) to yield the product as a pale-yellow oil (Typical yield: 85–92%).

Step 2: this compound

  • In a dry 2-L three-necked flask under argon, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (600 mL).

  • Stir and heat the suspension to reflux for 30 minutes.

  • Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in anhydrous diethyl ether (300 mL) dropwise over 2 hours, maintaining a gentle reflux.

  • After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.

  • Cool the reaction mixture to 0–5°C in an ice bath.

  • CAUTIOUSLY perform the workup by slowly and sequentially adding:

    • Water (36 mL)

    • 4 N sodium hydroxide solution (36 mL)

    • Water (112 mL)

  • Allow the mixture to warm to room temperature and stir until the gray color of the aluminum salts disappears and a white, granular precipitate forms.

  • Filter the mixture and wash the salts thoroughly with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or recrystallization to yield this compound as a white solid (Typical yield: >90%).

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low yield.

G cluster_step1 Step 1: Acetal Formation cluster_step2 Step 2: Reduction A Mix L-Tartaric Acid, 2,2-DMP, MeOH, p-TsOH B Heat to form homogeneous solution A->B C Add Cyclohexane & more 2,2-DMP B->C D Azeotropic Distillation (Remove H₂O/MeOH) C->D E Neutralize (K₂CO₃) & Evaporate D->E F Vacuum Distillation E->F G Intermediate: Dimethyl 2,3-O-isopropylidene-L-tartrate F->G H Suspend LiAlH₄ in Anhydrous Ether G->H Start Step 2 I Dropwise addition of Intermediate Ester Solution H->I J Reflux (3 hours) I->J K Cool to 0°C & Quench (H₂O, NaOH) J->K L Filter Aluminum Salts K->L M Dry & Evaporate Filtrate L->M N Final Product: This compound M->N G start_node Low Final Yield D1 TLC of crude product shows unreacted diester intermediate? start_node->D1 Begin Troubleshooting decision_node decision_node action_node action_node result_node result_node A1 Incomplete Reduction: - Use fresh, excess LiAlH₄ - Ensure anhydrous conditions - Increase reflux time D1->A1 Yes D2 NMR shows loss of isopropylidene group? D1->D2 No R1 Improved Yield A1->R1 A2 Product Deprotection: - Ensure quench is basic - Add quenching agents slowly at 0°C D2->A2 Yes A3 Mechanical Loss: - Saturate aqueous layer with NaCl - Perform multiple extractions - Ensure complete transfer of material D2->A3 No A2->R1 A3->R1

References

Technical Support Center: Purification of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (+)-2,3-O-Isopropylidene-L-threitol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the purification of this compound?

A1: Common impurities can include unreacted starting materials such as dimethyl 2,3-O-isopropylidene-L-tartrate, residual solvents like diethyl ether or tetrahydrofuran, and byproducts from the reduction reaction. Inorganic salts from the workup procedure can also be present if not removed properly. In related syntheses, the formation of mono-acetonide or tri-acetonide byproducts has been observed and could be a potential impurity.[1]

Q2: My final product is a pale-yellow oil, but the literature describes it as a colorless oil or white crystals. What could be the issue?

A2: A pale-yellow coloration can indicate the presence of impurities.[2] Overheating during distillation or the presence of acidic or basic residues can cause degradation of the product. Ensure that the distillation is performed under a high vacuum and at the recommended temperature range. Complete neutralization and removal of any acids or bases used in previous steps are also crucial.

Q3: The yield of my purified product is consistently low. What are the potential causes?

A3: Low yields can result from several factors. Incomplete reduction of the starting material, loss of product during aqueous workup due to its water solubility, or inefficient extraction are common causes.[3] Additionally, losses can occur during fractional distillation if the setup is not optimal or if the product is co-distilled with impurities. Careful monitoring of reaction completion and optimization of extraction and distillation parameters are recommended.

Q4: I am having difficulty with the final fractional distillation. What are the key parameters to control?

A4: Successful fractional distillation of this compound requires careful control of pressure and temperature. The boiling point is reported to be between 94-106°C at 0.4 mm Hg.[2] It is important to have a stable high vacuum and to use a well-insulated distillation column to ensure good separation from any lower or higher boiling impurities.

Q5: My product appears to be hygroscopic. How should I handle and store it?

A5: this compound is known to be hygroscopic.[3] It should be handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially after purification. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere, and at a low temperature (0-6°C).[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity after Distillation Inefficient fractional distillation.- Ensure a high vacuum (e.g., <0.5 mm Hg).- Use a Vigreux or other fractionating column.- Collect fractions in a narrow boiling point range.[2]
Presence of close-boiling impurities.- Consider alternative purification methods such as column chromatography on silica gel.
Product is a Viscous, Sticky Solid Product is hygroscopic and has absorbed water.- Dry the product under high vacuum.- Handle and store under an inert, dry atmosphere.[3]
Residual solvents.- Ensure complete removal of solvents under reduced pressure before distillation.
Reaction Mixture is Difficult to Stir High concentration of reactants or intermediates.- Use a powerful magnetic stirrer or mechanical stirrer, especially during the addition of reagents.[2]
Incomplete Reaction Inactive reducing agent (e.g., Lithium aluminum hydride).- Use freshly opened or properly stored LAH.- Ensure the reaction solvent is anhydrous.
Insufficient reaction time or temperature.- Monitor the reaction by TLC to ensure completion.- Follow the recommended reaction times and temperatures.[2]
Formation of Emulsion during Workup Inefficient quenching of the reaction.- Follow the quenching procedure carefully, adding water and base slowly and in the correct order.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[2]

1. Reduction of Dimethyl 2,3-O-isopropylidene-L-tartrate:

  • A solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in 300 mL of anhydrous diethyl ether is added dropwise over 2 hours to a stirred suspension of lithium aluminum hydride (LAH) (36 g, 0.949 mol) in 600 mL of anhydrous diethyl ether under an argon atmosphere.

  • The reaction mixture is heated to reflux for an additional 3 hours after the addition is complete.

2. Quenching and Workup:

  • The mixture is cooled to 0–5°C in an ice bath.

  • The reaction is cautiously quenched by the sequential dropwise addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and then water (112 mL).

  • The mixture is stirred at room temperature until the gray color of the unquenched LAH disappears.

3. Extraction:

  • The inorganic precipitate is removed by filtration through a Büchner funnel.

  • The precipitate is then extracted with diethyl ether in a Soxhlet apparatus to recover any adsorbed product.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate and filtered.

4. Purification:

  • The solvent is removed from the combined extracts under reduced pressure (water aspirator).

  • The resulting residue is purified by fractional distillation under vacuum. The product is collected as a colorless to pale-yellow oil at a boiling point of 94–106°C (0.4 mm Hg).[2]

Quantitative Data Summary

Parameter Value Reference
Yield 54–66%[2]
Boiling Point 94–106°C at 0.4 mm Hg[2]
Melting Point 46-50 °C[3]
Appearance Colorless to pale-yellow oil or white transparent needle-like crystals[2][3]
Solubility Soluble in DCM, Ether, Water[3]
Specific Rotation [α]D +2.78° (c 4.67, CHCl3)[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 1. LAH Reduction of Dimethyl 2,3-O-isopropylidene-L-tartrate w1 2. Quenching with H2O and NaOH s1->w1 w2 3. Filtration of Inorganic Salts w1->w2 w3 4. Soxhlet Extraction of Precipitate w2->w3 w4 5. Drying of Combined Organic Phases w3->w4 p1 6. Solvent Removal (Rotary Evaporation) w4->p1 p2 7. Fractional Distillation under Vacuum p1->p2 final_product final_product p2->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Purity of Final Product q1 Is the boiling point range during distillation broad? start->q1 a1_yes Inefficient Separation q1->a1_yes Yes q2 Does the product appear colored or discolored? q1->q2 No sol1 - Check vacuum level - Use a fractionating column - Collect narrower fractions a1_yes->sol1 a2_yes Potential Decomposition q2->a2_yes Yes q3 Are there unexpected peaks in NMR/GC-MS analysis? q2->q3 No sol2 - Lower distillation temperature - Ensure complete neutralization of the crude product a2_yes->sol2 a3_yes Presence of Byproducts or Starting Material q3->a3_yes Yes end High Purity Product q3->end No sol3 - Re-purify by distillation - Consider column chromatography a3_yes->sol3

Caption: Troubleshooting decision tree for low purity issues in the purification of the target molecule.

References

Overcoming side reactions during the synthesis of threitol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of threitol derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of various threitol derivatives.

Acetonide Protection of Threitol

Q1: I am trying to protect the hydroxyl groups of threitol using acetone but I'm getting a mixture of products. How can I control the regioselectivity to obtain the desired 1,2- or 2,3-isopropylidene threitol?

A1: The formation of different acetonide isomers (1,2-, 2,3-, and 1,3-dioxolanes and 1,3-dioxanes) is a common issue and is governed by kinetic and thermodynamic control.

  • Kinetic Control (Favors the less stable product, often the 1,2-acetonide): This is typically achieved at lower temperatures and shorter reaction times. The 1,2-diol is generally more sterically accessible, leading to a faster initial reaction.

  • Thermodynamic Control (Favors the most stable product, often the 2,3-acetonide): This is achieved at higher temperatures and longer reaction times, allowing the isomers to equilibrate to the most stable form. The 2,3-isopropylidene-L-threitol is often the thermodynamically favored product.

Troubleshooting Guide: Isomeric Mixture in Acetonide Formation

IssueProbable CauseRecommended Solution
Formation of multiple acetonide isomers Reaction conditions are allowing for both kinetic and thermodynamic product formation.To favor the kinetic product (1,2-acetonide) , run the reaction at a low temperature (e.g., 0°C to room temperature) for a shorter duration. To favor the thermodynamic product (2,3-acetonide) , use higher temperatures (e.g., reflux) and allow the reaction to stir for a longer period to reach equilibrium.
Low yield of the desired acetonide Incomplete reaction or decomposition.Ensure anhydrous conditions, as water can hydrolyze the acetonide. Use a suitable acid catalyst, such as p-toluenesulfonic acid.

Experimental Protocol: Selective Synthesis of 2,3-O-Isopropylidene-L-threitol (Thermodynamic Product)

This protocol is adapted from established methods for the synthesis of threitol derivatives.

  • Reaction Setup: To a solution of L-threitol (1 eq) in anhydrous acetone (10-20 volumes), add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2,3-O-isopropylidene-L-threitol.

Carbonate Derivatives of Threitol

Q2: During the synthesis of threitol dicarbonate, I am observing a significant amount of a byproduct which I suspect is an ether. How can I prevent this side reaction?

A2: The formation of an ether byproduct is likely due to an intramolecular etherification reaction. This is a known side reaction in the synthesis of cyclic carbonates from polyols, especially under basic conditions or at elevated temperatures.[1][2]

Troubleshooting Guide: Intramolecular Etherification in Carbonate Synthesis

IssueProbable CauseRecommended Solution
Formation of an ether byproduct Intramolecular Williamson ether synthesis or similar cyclization reactions.Use milder reaction conditions (lower temperature). Choose a base that is less likely to promote etherification. Optimize the stoichiometry of the reagents.
Low yield of threitol dicarbonate Incomplete reaction or loss of product due to side reactions.Ensure the use of a suitable catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), for the transesterification with dimethyl carbonate (DMC).[3]

Quantitative Data on Threitol Dicarbonate Synthesis

ReactantCatalystConditionsYield of Threitol DicarbonateReference
L-threitol and Dimethyl Carbonate (DMC)TBDNot specified93%[3]
Erythritol and Dimethyl Carbonate (DMC)TBDNot specified84%[3]

Experimental Protocol: Synthesis of L-Threitol Dicarbonate with Minimized Etherification [3]

  • Reaction Setup: In a round-bottom flask, combine L-threitol (1 eq), dimethyl carbonate (DMC, excess), and a catalytic amount of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (start at a lower temperature, e.g., 60-70 °C, and monitor for side product formation).

  • Monitoring: Follow the reaction progress by TLC or GC-MS to ensure the consumption of the starting material and to monitor the formation of any byproducts.

  • Work-up and Purification: Once the reaction is complete, the excess DMC can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to isolate the pure threitol dicarbonate.

Synthesis of Dithiothreitol (DTT)

Q3: The synthesis of DTT from 1,4-butenediol involves multiple steps and I am getting a low overall yield. What are the critical points to consider to improve the yield and purity?

A3: The synthesis of Dithiothreitol (DTT) is a multi-step process that requires careful control at each stage to maximize the yield and avoid impurities.[4][5]

Troubleshooting Guide: Low Yield in DTT Synthesis

IssueProbable CauseRecommended Solution
Low yield in the bromination step Incomplete reaction or side reactions.Control the temperature during the addition of bromine. Ensure the use of appropriate stoichiometry.
Low yield in the epoxidation step Incomplete reaction or hydrolysis of the epoxide.Use a sufficient amount of base and control the reaction temperature.
Low yield in the final deacetylation step Incomplete hydrolysis of the diacetate intermediate.Ensure complete reaction by monitoring with TLC. Adjust pH carefully during work-up to avoid degradation of DTT.
Presence of isomeric impurities The starting material or reaction conditions may lead to the formation of dithioerythritol (DTE), the diastereomer of DTT.A specific synthetic route starting from 1,4-butylene glycol is reported to avoid the generation of isomeric impurities.[6]

Experimental Protocol: Synthesis of Dithiothreitol (DTT) [5]

This protocol outlines a common synthetic route.

  • Bromination: To 1,4-butenediol (1.0 eq) in a suitable solvent, slowly add liquid bromine (1.1 eq) while maintaining the temperature at 25°C. Stir for 16 hours. Separate the layers to obtain 2,3-dibromo-1,4-butanediol.

  • Epoxidation: To the 2,3-dibromo-1,4-butanediol, add a 30% (w/w) sodium hydroxide solution and stir for 16 hours at a temperature below 20°C to form the diepoxide.

  • Thioacetylation: React the diepoxide with thioacetic acid. After the reaction, distill under reduced pressure to crystallize dithiothreitol diacetate.

  • Deacetylation: Treat the dithiothreitol diacetate with a 30% (w/w) sodium hydroxide solution. After stirring, cool the reaction and adjust the pH to 7.5-8.0 with hydrochloric acid. Extract with ethyl acetate, and then distill the concentrated organic layer under vacuum to obtain solid DTT.

Signaling Pathways and Experimental Workflows

Threitol as a Signaling Molecule in Fungal-Plant Interaction

Recent research has identified threitol as a key signaling molecule in the interaction between the pathogenic fungus Armillaria luteobubalina and eucalypt roots.[7][8][9] The fungus appears to secrete threitol, which then promotes colonization of the plant roots and triggers hormonal responses within the root cells.

Threitol_Signaling_Pathway Armillaria Armillaria luteobubalina Threitol Threitol Secretion Armillaria->Threitol produces EucalyptRoot Eucalypt Root Cells Threitol->EucalyptRoot acts on Colonization Enhanced Fungal Colonization EucalyptRoot->Colonization facilitates HormonalResponse Hormonal Responses (e.g., changes in auxin, cytokinin levels) EucalyptRoot->HormonalResponse triggers

Caption: Threitol signaling in Armillaria-eucalypt interaction.

General Workflow for Overcoming Side Reactions

A systematic approach is crucial for troubleshooting and optimizing the synthesis of threitol derivatives.

Troubleshooting_Workflow Start Start: Synthesis of Threitol Derivative Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Identify Identify Side Products Analyze->Identify Troubleshoot Troubleshoot Side Reaction Identify->Troubleshoot Optimize Optimize Reaction Conditions (Temperature, Time, Reagents) Troubleshoot->Optimize Yes Purify Purify Desired Product (Crystallization, Chromatography) Troubleshoot->Purify No (Side reaction minimized) Optimize->Start Re-run Synthesis End End: Pure Threitol Derivative Purify->End

Caption: A general workflow for troubleshooting side reactions.

This technical support center provides a starting point for addressing common challenges in the synthesis of threitol derivatives. For more complex issues, consulting detailed literature and employing a systematic approach to reaction optimization is recommended.

References

Stability of (+)-2,3-O-Isopropylidene-L-threitol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+)-2,3-O-Isopropylidene-L-threitol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as an isopropylidene acetal, is generally stable under neutral to strongly basic conditions.[1] However, it is labile and will undergo hydrolysis under acidic conditions.[1] This susceptibility to acid-catalyzed cleavage is a key chemical property often utilized for its removal as a protecting group.

Q2: Under what specific conditions is this compound expected to be unstable?

A2: The compound is unstable in the presence of both Brønsted and Lewis acids. The rate of hydrolysis is dependent on the acid strength, concentration, temperature, and solvent system. Even mildly acidic conditions can lead to the cleavage of the isopropylidene group over time.

Q3: What are the primary degradation products of this compound?

A3: Under acidic conditions, the primary degradation products are L-threitol and acetone, resulting from the hydrolysis of the isopropylidene acetal.

Q4: How should this compound be stored to ensure its stability?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from any acidic vapors or reagents. A recommended storage temperature is 0-6°C.[2] It is also noted to be hygroscopic, so storage in a desiccator or under an inert atmosphere is advisable to prevent moisture uptake which could contribute to hydrolysis if acidic impurities are present.[2]

Q5: Is this compound stable to common reaction conditions in organic synthesis?

A5: It is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents like lithium aluminum hydride and sodium borohydride.[1] This stability makes it an excellent protecting group for the 1,2-diol of L-threitol during reactions that are not performed under acidic conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected deprotection of the isopropylidene group during a reaction. The reaction conditions may be inadvertently acidic. This can be due to acidic reagents, impurities in solvents, or the generation of acidic byproducts.- Ensure all solvents and reagents are neutral and free of acidic impurities. Consider passing solvents through a plug of basic alumina. - If an acidic reagent is necessary for another part of the molecule, consider using a different protecting group that is stable under those conditions. - Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine, to the reaction mixture to neutralize any trace acidity.
Incomplete removal of the isopropylidene protecting group. The acidic conditions used for deprotection may be too mild, the reaction time too short, or the temperature too low.- Increase the strength or concentration of the acid. - Increase the reaction temperature. - Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. - Ensure sufficient water is present for the hydrolysis to proceed.
Formation of side products during deprotection. The strong acidic conditions may be causing side reactions with other functional groups in the molecule.- Use milder deprotection conditions. A common mild condition is heating the substrate with pyridinium p-toluenesulfonate in an aqueous medium. - Consider using a Lewis acid catalyst, which can sometimes offer greater selectivity.
Difficulty in purifying the product after deprotection. The product, L-threitol, is highly polar and water-soluble, which can make extraction from aqueous media challenging.- After neutralizing the reaction mixture, consider using a lyophilizer to remove water. - The product can often be purified by recrystallization or chromatography on a polar stationary phase like silica gel, using a polar eluent system.

Stability Data Summary

Condition pH Range Temperature Stability Notes
Strongly Acidic < 3Low to HighVery UnstableRapid hydrolysis to L-threitol and acetone.
Mildly Acidic 3 - 6Low to HighModerately UnstableHydrolysis occurs, with the rate increasing with lower pH and higher temperature.
Neutral 6 - 8AmbientGenerally StableStable for extended periods, but can be sensitive to Lewis acids.
Mildly Basic 8 - 11Ambient to HighStableGenerally stable under these conditions.
Strongly Basic > 11Ambient to HighVery StableThe isopropylidene group is robust under strongly basic conditions.

Experimental Protocols

Protocol for Determining the Stability of this compound under Specific pH Conditions

This protocol outlines a general method for researchers to assess the stability of this compound under their desired experimental conditions.

1. Materials:

  • This compound
  • A series of aqueous buffer solutions at the desired pH values (e.g., pH 2, 4, 6, 8, 10, 12)
  • A suitable organic co-solvent if the compound is not fully soluble in the aqueous buffer (e.g., acetonitrile, THF)
  • Internal standard for quantitative analysis (e.g., a stable compound with a distinct retention time in HPLC or signal in NMR)
  • Quenching solution (e.g., a strong base like sodium hydroxide for acidic samples, or a strong acid like hydrochloric acid for basic samples to neutralize the solution and stop the degradation)
  • Analytical instrumentation (e.g., HPLC, GC, or NMR)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen organic co-solvent.
  • Sample Preparation: In separate vials, for each pH condition to be tested, add a known volume of the buffer solution.
  • Initiation of the Stability Study: At time zero (t=0), add a known aliquot of the stock solution to each vial, ensuring the final concentration of the organic co-solvent is consistent across all samples.
  • Incubation: Incubate the vials at a constant temperature (e.g., room temperature, 37°C, or 50°C).
  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each vial.
  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the appropriate quenching solution.
  • Analysis: Analyze the quenched samples by a validated analytical method (e.g., HPLC-UV, GC-FID, or qNMR) to determine the concentration of remaining this compound relative to the internal standard.
  • Data Analysis: Plot the concentration of this compound versus time for each pH condition. From this data, the degradation rate constant and the half-life (t½) of the compound under each condition can be calculated.

Visualizations

Troubleshooting_Workflow start Stability Issue Encountered (e.g., Unexpected Deprotection) check_reagents Check pH of all reagents and solvents start->check_reagents acidic_reagents Are any reagents or solvents inherently acidic? check_reagents->acidic_reagents neutralize Neutralize or replace acidic components acidic_reagents->neutralize Yes check_byproducts Could acidic byproducts be forming? acidic_reagents->check_byproducts No solution Problem Resolved neutralize->solution add_base Consider adding a non-nucleophilic base monitor_reaction Monitor reaction pH in real-time add_base->monitor_reaction check_byproducts->add_base Yes revisit_scheme Re-evaluate synthetic scheme or protecting group strategy check_byproducts->revisit_scheme No byproducts_yes Yes byproducts_no No revisit_scheme->solution monitor_reaction->solution

Caption: Troubleshooting workflow for stability issues.

Acid_Hydrolysis_Mechanism acetal This compound protonation Protonation of an acetal oxygen acetal->protonation + H+ oxonium Formation of an oxonium ion and loss of alcohol protonation->oxonium water_attack Nucleophilic attack by water oxonium->water_attack + H2O hemiacetal Protonated Hemiacetal water_attack->hemiacetal deprotonation Deprotonation hemiacetal->deprotonation - H+ final_products L-Threitol + Acetone deprotonation->final_products

Caption: Acid-catalyzed hydrolysis of the isopropylidene group.

References

Technical Support Center: Optimizing Stereoselective Synthesis with Threitol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for stereoselective synthesis using threitol-derived chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using C2-symmetric threitol-based chiral auxiliaries?

A1: The primary advantage of threitol-based auxiliaries lies in their C2-symmetry. This structural feature can significantly simplify the analysis of diastereomeric transition states in an asymmetric reaction, often leading to higher and more predictable stereoselectivity.[1] Threitol is also a readily available and relatively inexpensive starting material from the chiral pool.[1]

Q2: How do I choose the appropriate protecting group for the threitol auxiliary's diol functionality?

A2: The choice of protecting group is critical and should be stable to the conditions of the diastereoselective reaction but readily cleavable without affecting the newly formed stereocenters. For 1,2-diols like threitol, cyclic acetals are a common and effective choice.

  • Isopropylidene Acetal (Acetonide): Formed using 2,2-dimethoxypropane or acetone with an acid catalyst. It is stable to most basic, reductive, and nucleophilic reagents but is readily removed under acidic conditions.[2][3]

  • Benzylidene Acetals: These offer different steric environments and can sometimes influence diastereoselectivity. They are also removed under acidic conditions or via hydrogenolysis.[3][4]

  • Silyl Ethers: While possible, selective protection and deprotection can be more complex than with cyclic acetals.

Q3: Which factors have the most significant impact on diastereoselectivity in reactions with threitol auxiliaries?

A3: The three most critical parameters to optimize for high diastereoselectivity are:

  • Lewis Acid: The choice of Lewis acid is paramount. It coordinates to carbonyl groups in the substrate-auxiliary adduct, creating a rigid, chelated transition state that enhances facial selectivity.[5] Common Lewis acids to screen include TiCl₄, SnCl₄, Et₂AlCl, and BF₃·OEt₂.[5]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by favoring the lower energy transition state that leads to the major diastereomer.[5]

  • Solvent: The solvent can influence the stability of transition states, the solubility of reactants, and the aggregation state of organometallic reagents, thereby affecting the stereochemical outcome.[6] Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are common starting points for screening.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor d.r.)
Possible Cause Solution
Suboptimal Lewis Acid The Lewis acid may not be effectively creating a rigid chelated intermediate. Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂).[5][6] The stoichiometry is also critical; ensure at least one equivalent is used to achieve proper chelation.
Incorrect Reaction Temperature The reaction temperature may be too high, allowing the system to overcome the small energy difference between the diastereomeric transition states. Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C).[5]
Inappropriate Solvent The solvent may be interfering with the desired chelation or transition state geometry. Test a range of aprotic solvents with varying polarity, such as dichloromethane, toluene, and THF.
Incomplete Enolate Formation (for Aldol/Alkylation) If using a strong base like LDA to form an enolate, ensure it is added slowly at low temperature to a solution of the substrate to promote the formation of a single enolate geometry. Incomplete formation can lead to side reactions and reduced selectivity.[6]
Moisture in the Reaction Trace amounts of water can hydrolyze the Lewis acid, rendering it ineffective. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Problem 2: Low or No Product Yield
Possible Cause Solution
Catalyst/Reagent Deactivation Impurities in the starting materials or solvents (especially water) can deactivate the Lewis acid or other reagents.[5] Ensure all reagents are pure and solvents are anhydrous.
Incorrect Stoichiometry The ratio of reactants, Lewis acid, and base (if applicable) may be suboptimal. Systematically vary the stoichiometry to find the optimal conditions. An excess of the electrophile or nucleophile may be required.[5]
Insufficient Reaction Time or Temperature The reaction may be proceeding slowly under the optimized conditions for selectivity (i.e., low temperature). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary to achieve a reasonable reaction rate, though this may require re-optimization of other parameters to maintain selectivity.
Product Decomposition The product may be unstable to the reaction or workup conditions. Prolonged exposure to strong Lewis acids or harsh quenching procedures can lead to degradation. Use a mild quench (e.g., saturated aqueous NaHCO₃ or NH₄Cl) and purify the product promptly.[1]
Difficult Purification The diastereomers may be difficult to separate by column chromatography, leading to apparent low yields of the pure product. Experiment with different solvent systems for chromatography or consider crystallization.
Problem 3: Difficulty with Auxiliary Cleavage and Recovery
Possible Cause Solution
Harsh Cleavage Conditions The conditions used to cleave the auxiliary may be causing epimerization of the newly formed stereocenter or decomposition of the product.
Incomplete Cleavage The cleavage reaction may not be going to completion. Increase the reaction time or the equivalents of the cleavage reagent.
Poor Recovery of Auxiliary The auxiliary may be water-soluble or difficult to separate from the product or byproducts. Optimize the extraction and purification protocol for the auxiliary. Acid/base extraction can be effective for amine-containing auxiliaries.

Data Presentation

Table 1: Illustrative Data for Optimizing a Threitol Auxiliary-Mediated Aldol Reaction*
EntryLewis Acid (eq.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1TiCl₄ (1.1)CH₂Cl₂-788595:5
2TiCl₄ (1.1)CH₂Cl₂08880:20
3SnCl₄ (1.1)CH₂Cl₂-787592:8
4Et₂AlCl (1.2)CH₂Cl₂-787085:15
5BF₃·OEt₂ (1.2)CH₂Cl₂-786570:30
6TiCl₄ (1.1)Toluene-788293:7

*Note: The data presented in this table is hypothetical and for illustrative purposes only, highlighting the type of comparative data required for a thorough evaluation, as comprehensive studies on threitol auxiliaries are limited.[1]

Table 2: Common Protecting Groups for Threitol Auxiliaries
Protecting GroupFormation ConditionsCleavage ConditionsStability
Isopropylidene (Acetonide) 2,2-Dimethoxypropane, cat. CSA, CH₂Cl₂Aqueous acid (e.g., 1M HCl, AcOH/H₂O)Stable to base, nucleophiles, reducing agents
Benzylidene Acetal Benzaldehyde dimethyl acetal, cat. CSA, CH₂Cl₂Aqueous acid, Hydrogenolysis (H₂, Pd/C)Stable to base, nucleophiles
Di-tert-butyldimethylsilyl (di-TBS) TBS-Cl, Imidazole, DMFTBAF, THF; or aqueous acid (slower)Stable to base, mild acid

Experimental Protocols

Protocol 1: Synthesis of a Protected Threitol Auxiliary

(Based on the protection of 1,2-diols)

  • To a solution of L-threitol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with triethylamine (Et₃N) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the isopropylidene-protected threitol. This intermediate can then be functionalized to attach the desired substrate.[2]

Protocol 2: Diastereoselective Aldol Addition

(General procedure based on Lewis acid-mediated reactions)[1]

  • To a solution of the N-acyl derivative of the protected threitol auxiliary (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an Argon atmosphere, cool the flask to -78 °C.

  • Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise. Stir the resulting mixture for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash chromatography.

Protocol 3: Cleavage of the Threitol Auxiliary

(Example for an N-acyl auxiliary to yield a methyl ester)

  • Dissolve the purified aldol adduct (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the solution to 0 °C and add sodium methoxide (2.0 eq).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl and remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • The combined organic layers contain the desired methyl ester product. The aqueous layer can be further processed to recover the threitol auxiliary.

  • Purify the product by flash chromatography.

Visualizations

experimental_workflow cluster_0 Auxiliary Preparation cluster_1 Asymmetric Synthesis cluster_2 Product Isolation p1 Protect Threitol Diol (e.g., Acetonide) p2 Functionalize Auxiliary p1->p2 e.g., Acylation p3 Attach Prochiral Substrate p2->p3 p4 Diastereoselective Reaction (e.g., Aldol Addition) p3->p4 + Lewis Acid + Electrophile p5 Cleave Auxiliary p4->p5 e.g., NaOMe/MeOH p6 Purify Chiral Product p5->p6 p7 Recover Auxiliary p5->p7

Caption: General workflow for asymmetric synthesis using a protected threitol auxiliary.

Caption: A simplified Zimmerman-Traxler model for a Lewis acid (M) chelated aldol reaction.

troubleshooting_logic start Poor Diastereoselectivity? temp Lower Temperature (e.g., -78°C) start->temp Yes end Improved d.r. start->end No lewis_acid Screen Lewis Acids (TiCl4, SnCl4, etc.) temp->lewis_acid Still low d.r. temp->end Improved solvent Change Solvent (CH2Cl2, Toluene) lewis_acid->solvent Still low d.r. lewis_acid->end Improved reagents Ensure Anhydrous Conditions solvent->reagents Still low d.r. solvent->end Improved reagents->end

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Removal of impurities from (+)-2,3-O-Isopropylidene-L-threitol preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-2,3-O-Isopropylidene-L-threitol. Our aim is to help you identify and resolve common impurities and purification challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude preparation of this compound?

Common impurities can include:

  • Unreacted L-threitol: The starting material for the protection reaction.

  • Partially reacted intermediates: Molecules where the isopropylidene group has not formed correctly.

  • Byproducts from side reactions: Depending on the synthesis method, these could include oligomeric species or products from over-alkylation if other functional groups are present.[1]

  • Residual solvents: Solvents used in the reaction and workup, such as acetone, diethyl ether, or hexane.[2]

  • Water: Can lead to the hydrolysis of the desired product. The product is described as hygroscopic.[3]

  • Reagents: Traces of catalysts (e.g., p-toluenesulfonic acid) or quenching agents.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

Purity can be effectively assessed using the following techniques:

  • Gas Chromatography (GC): Provides quantitative data on the percentage of purity. Commercial suppliers often use this method to specify purity levels greater than 97.0%.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities by comparing the spectra to a reference standard.[5]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of impurities during purification. A typical eluent system is a mixture of ethyl acetate and hexanes.[2]

  • Melting Point: A sharp melting point range (typically 46-50 °C) is indicative of high purity.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem 1: My final product is an oil or a sticky solid, not the expected white crystalline solid.

  • Possible Cause 1: Residual Solvents. Entrapped solvents from the purification process can prevent crystallization.

    • Solution: Dry the product under high vacuum for an extended period (12-18 hours). If using recrystallization, press the solid on the Büchner funnel to remove excess solvent before vacuum drying.[2]

  • Possible Cause 2: Presence of Impurities. Unreacted starting materials or byproducts can lower the melting point and inhibit crystallization.

    • Solution: Repurify the product using column chromatography or recrystallization. (See Experimental Protocols section for details).

  • Possible Cause 3: Hygroscopic Nature of the Product. The product can absorb moisture from the atmosphere, leading to a sticky appearance.[3]

    • Solution: Handle and store the product under an inert, dry atmosphere (e.g., in a desiccator or glovebox).

Problem 2: I am observing a new, more polar spot on my TLC plate after purification.

  • Possible Cause: Accidental Deprotection. The isopropylidene group is sensitive to acidic conditions and can be hydrolyzed back to the diol (L-threitol).[6][7][8] This can occur if the silica gel used for chromatography is slightly acidic or if acidic solvents are used.

    • Solution:

      • Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine.

      • Avoid using strongly acidic eluents. If acidic conditions are necessary for separation, consider using a different stationary phase like alumina.

      • During workup, ensure that any acidic catalysts are thoroughly neutralized and removed before concentrating the product.

Problem 3: The yield after purification is significantly lower than expected.

  • Possible Cause 1: Product Loss During Recrystallization. The product may be partially soluble in the recrystallization solvent, leading to loss in the mother liquor.

    • Solution: Optimize the recrystallization solvent system. A common system is a mixture of hexanes and diethyl ether.[5] Cool the solution slowly to maximize crystal formation and minimize the amount of solvent used. The mother liquor can also be concentrated and re-purified.[2]

  • Possible Cause 2: Incomplete Elution from the Chromatography Column. The product may adhere strongly to the silica gel.

    • Solution: Use a more polar eluent system to ensure complete elution of the product. A gradient elution from a non-polar solvent (like hexanes) to a more polar mixture (like ethyl acetate/hexanes) can be effective.[9]

  • Possible Cause 3: Decomposition on Silica Gel. As mentioned in Problem 2, the product can decompose on acidic silica gel.

    • Solution: Use neutralized silica gel or an alternative stationary phase.

Data Presentation

Table 1: Purity of this compound with Different Purification Methods

Purification MethodPurity Level AchievedAnalytical MethodReference
Fractional Distillation91-94%Gas Chromatography (GC)[2]
Column Chromatography≥80%Recovery from analytical sample[2]
Recrystallization>98%¹H and ¹³C NMR[5]
Commercial Product>97.0%Gas Chromatography (GC)[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent mixture. A 1:1 mixture of hexanes and diethyl ether is a good starting point.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Press the crystals on the funnel to remove excess solvent, then dry them under high vacuum to a constant weight.[2]

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes) and pack it into a glass column.[9][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a suitable solvent system. A gradient of ethyl acetate in hexanes is often effective. For example, starting with 100% hexanes and gradually increasing the concentration of ethyl acetate.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

Experimental_Workflow_Purification cluster_start Start: Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End: Pure Product Crude Crude this compound Recrystallization Recrystallization (Hexanes/Diethyl Ether) Crude->Recrystallization Option 1 Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->Chromatography Option 2 TLC TLC Monitoring Recrystallization->TLC Chromatography->TLC GC_NMR GC & NMR Analysis TLC->GC_NMR Fractions combined Pure_Product Pure Crystalline Product GC_NMR->Pure_Product Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Observed Issue1 Oily/Sticky Product Start->Issue1 Issue2 New Polar Spot on TLC Start->Issue2 Issue3 Low Yield Start->Issue3 Cause1a Residual Solvents Issue1->Cause1a Possible Cause Cause1b Impurities Issue1->Cause1b Possible Cause Cause1c Hygroscopic Issue1->Cause1c Possible Cause Cause2a Accidental Deprotection Issue2->Cause2a Possible Cause Cause3a Recrystallization Loss Issue3->Cause3a Possible Cause Cause3b Incomplete Elution Issue3->Cause3b Possible Cause Cause3c Decomposition Issue3->Cause3c Possible Cause Solution1a Extended Vacuum Drying Cause1a->Solution1a Solution1b Repurify Cause1b->Solution1b Solution1c Inert Atmosphere Handling Cause1c->Solution1c Solution2a Neutralize Silica Gel / Change Stationary Phase Cause2a->Solution2a Solution3a Optimize Solvents / Rework Mother Liquor Cause3a->Solution3a Solution3b Use More Polar Eluent Cause3b->Solution3b Solution3c Neutralize Silica Gel Cause3c->Solution3c

Caption: Troubleshooting logic for purification issues of this compound.

References

Technical Support Center: Synthesis and Purification of Threitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with threitol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to the stability and purification of these valuable chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: My threitol derivative appears to be decomposing during aqueous workup after a reaction. What are the likely causes?

A1: Decomposition of threitol derivatives, particularly during aqueous workup, is most commonly due to the hydrolysis of acid-sensitive protecting groups. The four hydroxyl groups of threitol are often protected as acetals (e.g., isopropylidene ketals) or silyl ethers (e.g., TBS, TBDPS). These groups are susceptible to cleavage under acidic conditions, which can be inadvertently created during the workup process. For instance, quenching a reaction with an ammonium chloride solution can create a slightly acidic environment (pH ~5-6), which may be sufficient to initiate the decomposition of sensitive protecting groups.

Q2: I am observing the formation of multiple spots on my TLC plate after workup, suggesting a mixture of products. What side reactions could be occurring?

A2: Besides complete deprotection, several other side reactions can occur during the workup of threitol derivatives, leading to a complex product mixture:

  • Partial Deprotection: Incomplete hydrolysis can result in a mixture of partially protected threitol derivatives.

  • Acetal/Ketal Migration: Under acidic conditions, it is possible for acetal or ketal protecting groups to migrate between adjacent diol pairs on the threitol backbone. This can lead to the formation of constitutional isomers that are often difficult to separate.

  • Epimerization: If the threitol derivative contains stereocenters that are adjacent to a carbonyl group or other activating group, there is a risk of epimerization under either acidic or basic conditions. This can alter the stereochemistry of your molecule.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Unexpected Deprotection of Acetal/Ketal Protecting Groups During Workup

Symptoms:

  • Appearance of more polar spots on TLC compared to the starting material.

  • Lower than expected yield of the desired protected product.

  • 1H NMR spectrum shows the appearance of free hydroxyl protons and/or loss of characteristic protecting group signals (e.g., methyl signals of an isopropylidene group).

Root Causes and Solutions:

Potential Cause Recommended Solution
Acidic Quench/Wash: Use of acidic aqueous solutions (e.g., NH4Cl, dilute HCl) to quench the reaction or wash the organic layer.Use a neutral or slightly basic quench/wash. Saturated aqueous sodium bicarbonate (NaHCO3) or a phosphate buffer (pH 7) are excellent alternatives.[1]
Prolonged Exposure to Aqueous Phases: Even neutral water can slowly hydrolyze very sensitive acetals, especially with extended contact time.Minimize the duration of the aqueous workup. Perform extractions quickly and avoid letting the biphasic mixture stand for extended periods.
Use of Protic Solvents: Solvents like methanol or ethanol during workup can participate in trans-acetalization under acidic catalysis.If possible, use aprotic solvents for extraction, such as ethyl acetate, dichloromethane, or diethyl ether.
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause decomposition of highly sensitive acetals during purification.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine). Alternatively, use neutral alumina for chromatography.
Issue 2: Unwanted Cleavage of Silyl Ether Protecting Groups

Symptoms:

  • Similar to acetal deprotection: appearance of more polar spots on TLC and lower yield.

  • 1H NMR may show a decrease in the integration of silyl ether protons and the appearance of hydroxyl protons.

Root Causes and Solutions:

Potential Cause Recommended Solution
Acidic Conditions: Silyl ethers are generally labile to acid. The lability depends on the steric bulk around the silicon atom.Neutralize the reaction mixture carefully with a mild base like saturated NaHCO3 solution before extraction.
Fluoride Ion Contamination: Sources of fluoride ions (e.g., from certain reagents or glassware etching) can cleave silyl ethers.If fluoride-containing reagents were used in the reaction, ensure they are thoroughly removed or quenched before workup.
Basic Conditions (for less hindered silyl ethers): While more stable to base than to acid, some silyl ethers can be cleaved under strongly basic conditions.Avoid using strong bases like NaOH or KOH in the workup if your silyl ether is sensitive. Use milder bases like K2CO3 or NaHCO3.

Data Presentation: Stability of Common Protecting Groups

The stability of protecting groups is highly dependent on the pH of the medium. The following tables provide a summary of the relative stability of common acetal and silyl ether protecting groups under acidic and basic conditions.

Table 1: Relative Hydrolysis Rates of Acetal Protecting Groups

Protecting GroupStructureRelative Rate of Hydrolysis (Acid-Catalyzed)
Isopropylidene (Acetonide)1
Benzylidene~10-100 (electron-donating groups on Ar increase rate)
MethoxyethylideneSlower than Isopropylidene

Data is generalized and relative rates can vary based on the specific substrate and reaction conditions.

Table 2: Relative Stability of Common Silyl Ethers

Silyl EtherAbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS/TBDMS20,00020,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,00020,000

Data adapted from literature sources.[2][3][4] Stability is relative to TMS ether.

Experimental Protocols

Protocol 1: General Workup Procedure for Acid-Sensitive Threitol Derivatives

This protocol is designed to minimize the decomposition of threitol derivatives protected with acid-labile groups like acetals or silyl ethers.

Materials:

  • Reaction mixture containing the threitol derivative.

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

Procedure:

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NaHCO3 solution to quench the reaction until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This helps to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a temperature below 40 °C to avoid thermal decomposition.

  • Purification: Purify the crude product promptly using an appropriate method (see Issue 3 in the Troubleshooting Guide for recommendations).

Protocol 2: Purification of Polar Threitol Derivatives by HPLC

For highly polar threitol derivatives that are difficult to purify by standard silica gel chromatography, High-Performance Liquid Chromatography (HPLC) can be an effective technique.

Method:

  • Column: A C18 reversed-phase column is often a good starting point. For very polar compounds, a column designed for aqueous mobile phases or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For acidic or basic compounds, adding a modifier like 0.1% formic acid or 0.1% triethylamine to the mobile phase can improve peak shape.

  • Detection: UV detection is suitable if the threitol derivative contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.

Example Protocol for Purification of a Threitol Derivative:

  • Sample Preparation: Dissolve the crude threitol derivative in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Equilibration: Equilibrate the HPLC column with the starting mobile phase composition (e.g., 95% water, 5% acetonitrile) for at least 10 column volumes.

  • Injection and Elution: Inject the sample and begin the gradient elution. A typical gradient might be from 5% to 95% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure. Lyophilization may be necessary to remove the final traces of water.

Visualizations

Decomposition Pathway of an Acetal-Protected Threitol Derivative

DecompositionPathway ThreitolAcetal Threitol Acetal Derivative ProtonatedAcetal Protonated Acetal (Oxonium Ion) ThreitolAcetal->ProtonatedAcetal H+ (from acidic workup) Hemiacetal Hemiacetal Intermediate ProtonatedAcetal->Hemiacetal + H2O ThreitolDiol Partially Deprotected Threitol Hemiacetal->ThreitolDiol - H+ Aldehyde Aldehyde/Ketone Hemiacetal->Aldehyde Ring Opening

Caption: Acid-catalyzed hydrolysis of a threitol acetal derivative during workup.

Troubleshooting Workflow for Threitol Derivative Decomposition

TroubleshootingWorkflow Start Decomposition Observed During Workup CheckWorkup Review Workup Procedure Start->CheckWorkup AcidicConditions Acidic Conditions Used? CheckWorkup->AcidicConditions Neutralize Use Neutral/Basic Quench (e.g., NaHCO3) AcidicConditions->Neutralize Yes CheckPurification Decomposition During Purification? AcidicConditions->CheckPurification No Success Problem Resolved Neutralize->Success AcidicSilica Using Acidic Silica Gel? CheckPurification->AcidicSilica DeactivateSilica Deactivate Silica or Use Alumina AcidicSilica->DeactivateSilica Yes OtherIssues Consider Other Side Reactions (Migration, Epimerization) AcidicSilica->OtherIssues No DeactivateSilica->Success OtherIssues->Success Address Specific Issue

Caption: Decision-making workflow for troubleshooting decomposition of threitol derivatives.

References

Troubleshooting low diastereoselectivity in reactions with threitol auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low diastereoselectivity in reactions utilizing threitol-based chiral auxiliaries.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing poor (approaching 1:1) diastereoselectivity in our Lewis acid-catalyzed Diels-Alder reaction using a threitol-derived acrylate auxiliary. What are the most likely causes and how can we improve this?

A1: Low diastereoselectivity in this context is often traced back to several key experimental parameters. The primary factors to investigate are the choice and stoichiometry of the Lewis acid, reaction temperature, and the solvent system.

Troubleshooting Steps:

  • Evaluate the Lewis Acid: The nature of the Lewis acid is critical for achieving a well-ordered, rigid transition state, which is essential for high diastereoselectivity.

    • Screen Different Lewis Acids: If you are using a weak Lewis acid, consider switching to one known to form stronger chelates. Common Lewis acids for these reactions include TiCl₄, SnCl₄, Et₂AlCl, and BF₃·OEt₂.[1][2] The choice can significantly influence the geometry of the transition state.

    • Optimize Stoichiometry: Sub-stoichiometric amounts of the Lewis acid may not be sufficient to ensure complete coordination to both the chiral auxiliary and the dienophile. A stoichiometric amount or even a slight excess (1.1-1.2 equivalents) is often necessary.[3]

  • Lower the Reaction Temperature: Temperature plays a crucial role in amplifying the energy difference between the diastereomeric transition states.

    • Recommended Temperatures: Reactions are typically run at low temperatures, such as -78 °C (dry ice/acetone bath), to maximize selectivity.[3] If your current protocol is running at a higher temperature (e.g., 0 °C or room temperature), lowering it is a critical first step.

  • Assess the Solvent: The solvent's polarity and coordinating ability can impact the conformation of the chiral auxiliary-substrate complex and the effectiveness of the Lewis acid.

    • Common Solvents: Dichloromethane (CH₂Cl₂) and toluene are common non-coordinating solvents for these reactions.[3] Highly coordinating solvents like THF can sometimes compete with the substrate for binding to the Lewis acid, leading to a less organized transition state and lower selectivity.

Q2: Our diastereomeric ratio (d.r.) is inconsistent between batches for an aldol reaction with an N-acyl threitol auxiliary derivative. What operational factors should we scrutinize?

A2: Inconsistent results often point to issues with reaction setup and reagent quality. Moisture, reagent purity, and precise temperature control are paramount.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Lewis acid-mediated reactions are highly sensitive to moisture.

    • Drying Procedures: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. Ensure all reagents are stored and handled under inert conditions.

  • Verify Reagent Quality and Stoichiometry:

    • Lewis Acid Titration: The molarity of commercially available Lewis acid solutions can vary. Titrate the Lewis acid solution to determine its exact concentration before use.

    • Base Purity (for enolate formation): If generating an enolate, the purity and concentration of the base (e.g., LDA, Bu₂BOTf) are critical. Use freshly prepared or properly stored reagents.

  • Maintain Strict Temperature Control: Fluctuations in temperature can lead to variable diastereoselectivity.

    • Consistent Cooling: Use a well-insulated cooling bath and ensure the reaction flask is submerged to the same level for each run. Monitor the internal reaction temperature if possible.

Q3: We are attempting an alkylation reaction with a threitol auxiliary-derived enolate and see a low diastereomeric excess. How can we improve the facial selectivity of the electrophilic attack?

A3: For alkylation reactions, achieving high diastereoselectivity depends heavily on the geometry of the enolate (Z vs. E) and the steric environment created by the chiral auxiliary.

Troubleshooting Steps:

  • Control Enolate Geometry: The C2-symmetry of the threitol backbone is designed to favor the formation of one diastereomeric product, but this relies on the formation of a single enolate isomer.

    • Choice of Base and Conditions: The base used for deprotonation can influence the enolate geometry. For example, bulky bases like lithium diisopropylamide (LDA) often favor the formation of the Z-enolate. The choice of solvent (e.g., THF) is also important in this step.

  • Consider the Electrophile: The structure of the electrophile can impact the stereochemical outcome.

    • Steric Bulk: Very small or highly reactive electrophiles may react too quickly and with less discrimination between the two faces of the enolate. While less of an issue with well-designed auxiliaries, it can be a contributing factor.

  • Modify the Auxiliary: If optimization of reaction conditions fails, consider if the steric directing group on the threitol auxiliary itself is substantial enough to effectively block one face of the enolate. A derivative with a bulkier protecting group on the threitol hydroxyls might be necessary.

Quantitative Data Summary

Due to a notable absence of comprehensive comparative studies on threitol auxiliaries in the literature, the following tables present hypothetical yet representative data to illustrate the impact of key variables on diastereoselectivity.[3]

Table 1: Effect of Lewis Acid and Temperature on a Diels-Alder Reaction

EntryLewis Acid (equiv.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1BF₃·OEt₂ (1.2)CH₂Cl₂075:25
2BF₃·OEt₂ (1.2)CH₂Cl₂-7885:15
3Et₂AlCl (1.2)CH₂Cl₂-7892:8
4TiCl₄ (1.2)CH₂Cl₂-78>95:5
5SnCl₄ (1.2)CH₂Cl₂-7894:6

Table 2: Influence of Solvent on an Aldol Reaction

EntryLewis Acid (equiv.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1TiCl₄ (1.1)CH₂Cl₂-7895:5
2TiCl₄ (1.1)Toluene-7893:7
3TiCl₄ (1.1)THF-7860:40
4TiCl₄ (1.1)Et₂O-7875:25

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the threitol-derived acrylate dienophile (1.0 mmol, 1.0 equiv).

  • Dissolve the dienophile in anhydrous dichloromethane (CH₂Cl₂) (0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add the diene (e.g., cyclopentadiene, 2.0 mmol, 2.0 equiv) dropwise.

  • Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 2: General Procedure for a Diastereoselective Aldol Reaction

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-acyl threitol auxiliary (1.0 mmol, 1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).

  • Cool the solution to -78 °C.

  • Add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 equiv) dropwise and stir for 30 minutes.

  • Add a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.2 mmol, 1.2 equiv) and stir for another 30 minutes to form the enolate.

  • Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Follow steps 9-13 from Protocol 1 for workup, analysis, and purification.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Primary Optimization Targets cluster_2 Secondary Checks cluster_3 Outcome Start Low Diastereoselectivity (d.r. < 90:10) LewisAcid Screen Lewis Acids (TiCl4, SnCl4, Et2AlCl) Start->LewisAcid Investigate Temperature Lower Temperature (e.g., to -78 °C) Start->Temperature Investigate Solvent Change Solvent (e.g., CH2Cl2, Toluene) Start->Solvent Investigate Conditions Verify Anhydrous Conditions LewisAcid->Conditions End Improved Diastereoselectivity (d.r. > 95:5) LewisAcid->End Optimization Temperature->Conditions Temperature->End Optimization Solvent->Conditions Solvent->End Optimization Stoichiometry Check Reagent Stoichiometry & Purity Conditions->Stoichiometry Stoichiometry->End

Caption: Troubleshooting workflow for low diastereoselectivity.

Lewis_Acid_Effect cluster_0 Transition State Organization cluster_1 Reaction Outcome Reactants Threitol Acrylate + Diene WeakLA Weak Lewis Acid (e.g., BF3.OEt2) Less Rigid TS Reactants->WeakLA Coordination StrongLA Strong Chelating LA (e.g., TiCl4) Highly Ordered TS Reactants->StrongLA Chelation LowDR Low d.r. (e.g., 85:15) WeakLA->LowDR HighDR High d.r. (e.g., >95:5) StrongLA->HighDR

Caption: Influence of Lewis acid choice on transition state and selectivity.

References

Technical Support Center: Large-Scale Synthesis of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (+)-2,3-O-Isopropylidene-L-threitol.

Synthesis Workflow Overview

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification start Starting Material: L-Tartaric Acid esterification Esterification & Acetonide Formation start->esterification 1. reagents Reagents: 2,2-Dimethoxypropane Methanol p-Toluenesulfonic acid reagents->esterification reduction Reduction with LiAlH4 esterification->reduction 2. quench Quenching reduction->quench 3. extraction Extraction quench->extraction 4. purification Purification (e.g., Distillation) extraction->purification 5. product Final Product: This compound purification->product 6.

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Dimethyl 2,3-O-isopropylidene-L-tartrate Incomplete reaction due to insufficient removal of acetone/methanol byproducts.Ensure efficient azeotropic removal of acetone and methanol using a Vigreux column and a variable reflux distilling head.[1]
Catalyst degradation or insufficient amount.Use a fresh, appropriate amount of p-toluenesulfonic acid monohydrate.[1]
Poor quality of reagents.Use distilled 2,2-dimethoxypropane and anhydrous methanol for best results.[1]
Incomplete Reduction of the Diester Insufficient lithium aluminum hydride (LiAlH4).Use an adequate excess of LiAlH4 to ensure complete reduction.
Deactivation of LiAlH4 due to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon).[1]
Addition of diester is too rapid.Add the solution of dimethyl 2,3-O-isopropylidene-L-tartrate dropwise to the LiAlH4 suspension to control the reaction rate.[1]
Product is an Oil Instead of a Crystalline Solid Presence of impurities.Purify the crude product by vacuum distillation or chromatography. The expected product is a white crystalline solid.[2][3]
Residual solvent.Ensure all volatile materials are thoroughly removed under reduced pressure.[1]
Formation of Side Products (e.g., over-alkylation) Reaction temperature is too high during subsequent derivatization steps.Maintain the recommended reaction temperature during steps like benzylation to avoid side reactions.[1]
Incorrect stoichiometry of reagents.Carefully control the molar equivalents of all reagents.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the large-scale synthesis of this compound?

A1: The most common and cost-effective starting material is L-tartaric acid.[1] The synthesis typically proceeds through the formation of dimethyl 2,3-O-isopropylidene-L-tartrate, which is then reduced to the target diol.

Q2: Which reagents are used for the isopropylidene protection of the diol in L-tartaric acid?

A2: The protection is achieved by reacting L-tartaric acid with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid monohydrate, in a solvent like methanol.[1]

Q3: What are the critical parameters for the reduction step with LiAlH4?

A3: The critical parameters include using a dry reaction setup under an inert atmosphere, dropwise addition of the ester to the LiAlH4 suspension, and careful quenching of the reaction mixture at a low temperature (0-5°C).[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to check for the disappearance of the starting material and the appearance of the product.[4]

Q5: What is the best method for purifying the final product on a large scale?

A5: For large-scale synthesis, fractional vacuum distillation is an effective method for purifying the intermediate, dimethyl 2,3-O-isopropylidene-L-tartrate.[1] The final product, this compound, can be purified by recrystallization or chromatography.[2]

Q6: What are the storage conditions for this compound?

A6: The compound is hygroscopic and should be stored in a cool, dry place, typically at 0-6°C, under an inert atmosphere to prevent moisture absorption.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate

  • In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

  • Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is formed.

  • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).

  • Fit the flask with a Vigreux column and a distilling head, and heat the mixture to reflux to slowly remove the acetone-cyclohexane and methanol-cyclohexane azeotropes.

  • After the initial removal of azeotropes, add more 2,2-dimethoxypropane (6 mL, 49 mmol) and reflux for another 15 minutes.

  • Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol) to neutralize the acid catalyst. Stir until the color fades.

  • Remove volatile materials under reduced pressure.

  • Fractionally distill the residue under vacuum to obtain dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Part B: this compound

  • In a dry, 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and magnetic stirrer, prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether under an argon atmosphere.

  • Dissolve the dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) obtained from Part A in anhydrous diethyl ether (300 mL).

  • Add the tartrate solution dropwise to the stirred LiAlH4 suspension over 2 hours, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 3 hours.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Cautiously quench the reaction by the sequential dropwise addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and then water again (112 mL).

  • Stir the mixture at room temperature until the gray color of unquenched LiAlH4 disappears and a white precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or chromatography to yield this compound as a white crystalline solid.[2]

Quantitative Data Summary

Intermediate/Product Starting Material Key Reagents Yield Purity Reference
Dimethyl 2,3-O-isopropylidene-L-tartrateL-Tartaric Acid2,2-Dimethoxypropane, p-TsOH85-92%-[1]
2,3-O-Isopropylidene-L-threitol 1,4-bismethanesulfonate2,3-O-Isopropylidene-L-threitolMethanesulfonyl chloride, Pyridine88%>98% by 1H and 13C NMR[2]
1,2:5,6-di-O-isopropylidene-D-mannitolD-mannitolAcetone, Zinc chloride87%-[5]

References

Technical Support Center: Managing Hygroscopic Threitol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of threitol and its derivatives. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Is threitol a hygroscopic compound?

A1: The hygroscopicity of threitol can be ambiguous. While pure, crystalline D-threitol is often described as non-hygroscopic, its diastereomer, erythritol, is also characterized as non-hygroscopic and stable at high humidity.[1][2] However, derivatives of threitol, such as dithiothreitol (DTT), are known to be slightly hygroscopic.[3] Furthermore, the manufacturing process, purity, and amorphous content of a specific batch of a threitol compound can significantly influence its tendency to absorb moisture from the atmosphere. Therefore, it is crucial to handle all threitol compounds with care, assuming they have the potential to be hygroscopic.

Q2: What are the common signs that my threitol compound is absorbing moisture?

A2: Moisture absorption in a powdered threitol compound can manifest in several ways, including:

  • Clumping and Caking: The powder loses its free-flowing nature and forms lumps or a solid mass.[4]

  • Changes in Physical Appearance: The material may become sticky or develop a glassy, amorphous appearance.

  • Alterations in Weight: An increase in the mass of the sample when exposed to ambient conditions is a direct indication of water uptake.

  • Poor Dissolution: The compound may dissolve more slowly or incompletely in solvents.

  • Chemical Degradation: For some threitol derivatives, moisture can lead to hydrolysis or other degradation pathways, impacting the compound's stability and efficacy.[5]

Q3: How should I store my threitol compounds to prevent moisture absorption?

A3: Proper storage is the first line of defense against hygroscopicity. Threitol and its derivatives should be stored in airtight containers, with the cap securely sealed.[6][] For enhanced protection, especially for highly sensitive derivatives, consider the following:

  • Use of Desiccants: Place the airtight container inside a desiccator or a larger sealed container with a desiccant, such as silica gel pouches.[8]

  • Inert Atmosphere: For particularly sensitive materials, storing under an inert gas like nitrogen or argon can displace moist air.

  • Controlled Environment: Store the compounds in a cool, dry, and well-ventilated area.[][9] Avoid storing in locations with significant temperature and humidity fluctuations.

Q4: Can I dry a threitol compound that has absorbed moisture?

A4: In some cases, it may be possible to dry a hygroscopic compound that has been exposed to moisture. Gentle heating in a vacuum oven is a common method.[6] However, it is critical to know the thermal stability of your specific threitol compound, as excessive heat can cause decomposition.[6] It is recommended to perform a small-scale test to determine the optimal drying conditions without degrading the material.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with hygroscopic threitol compounds.

Problem 1: My threitol powder has formed hard clumps and is difficult to weigh accurately.

  • Immediate Action: If you need to use the compound immediately, you can try to gently break up the clumps with a clean, dry spatula inside a glove box or a low-humidity environment to minimize further moisture absorption.[6]

  • Long-Term Solution: Review your storage procedures. Ensure the container is always tightly sealed after use and stored in a desiccator. For frequent use, consider aliquoting the powder into smaller, single-use containers to avoid repeatedly exposing the bulk material to the atmosphere.

  • Preventative Measure: When handling the powder, minimize its exposure time to the ambient environment. Weigh the required amount quickly and reseal the container immediately.[6]

Problem 2: I am observing inconsistent results in my experiments, which I suspect is due to the varying water content of my threitol compound.

  • Analysis: The water content of a hygroscopic material can significantly impact its effective concentration. It is crucial to quantify the water content of your threitol compound before preparing solutions.

  • Recommended Action: Perform a Karl Fischer titration to determine the precise water content of your sample. This will allow you to accurately calculate the amount of "dry" compound you are using and adjust your solution concentrations accordingly.

  • Workflow Integration: Incorporate water content determination as a standard quality control step for each new batch of a hygroscopic threitol compound.

Problem 3: My threitol-based formulation is showing signs of degradation over a shorter period than expected.

  • Investigation: Moisture can accelerate the chemical degradation of sensitive compounds.[5] It is important to assess the role of water in the observed instability.

  • Characterization: Use Dynamic Vapor Sorption (DVS) analysis to understand how your specific threitol compound or formulation interacts with moisture at different relative humidity levels. This will help you identify the critical relative humidity at which significant water uptake occurs.

  • Formulation Strategies: If the compound is highly hygroscopic, consider formulation strategies to protect it from moisture. This could include film coating, encapsulation with a moisture-barrier polymer, or co-processing with non-hygroscopic excipients.[10][11]

Data Presentation

Hygroscopicity Classification of Pharmaceutical Powders

The hygroscopic nature of a substance can be classified based on its moisture uptake after 24 hours of exposure to a specific temperature and relative humidity (RH). The European Pharmacopoeia provides a standardized classification system.[10]

Hygroscopicity ClassWater Uptake (% w/w) at 25°C and 80% RHExample: Hypothetical Threitol Compounds
Non-hygroscopic≤ 0.12%Threitol Compound A
Slightly hygroscopic> 0.12% and < 2.0%Threitol Compound B
Hygroscopic≥ 2.0% and < 15.0%Threitol Compound C
Very hygroscopic≥ 15.0%Threitol Compound D

Note: The data for "Hypothetical Threitol Compounds" is for illustrative purposes to demonstrate the classification system. The actual hygroscopicity of a specific threitol derivative should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol is adapted for sugar alcohols like threitol.

Objective: To accurately quantify the water content in a threitol compound sample.

Materials:

  • Karl Fischer titrator (volumetric)

  • Titration vessel

  • Methanol (anhydrous, Karl Fischer grade)

  • Formamide (as a solubilizer, optional)[11]

  • Karl Fischer titrant (e.g., CombiTitrant 2)[11]

  • Sample of threitol compound

  • Weighing boat and analytical balance

Procedure:

  • Preparation of the Titration Medium: Add 30 mL of anhydrous methanol to the titration vessel. If the threitol compound has poor solubility in methanol, a mixture of methanol and formamide (up to 50% formamide) can be used as the solvent.[11]

  • Pre-titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 1 g of the threitol compound into a dry weighing boat.[11]

  • Sample Addition: Quickly add the weighed sample to the titration vessel, ensuring no material is lost.

  • Titration: Start the titration. For sugar alcohols, a stirring time of at least 180 seconds is recommended to ensure complete dissolution and reaction.[11] The titration will proceed automatically until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a percentage (% w/w).

  • Replicates: Perform the measurement in triplicate to ensure the precision of the results.

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of a threitol compound at various relative humidity levels.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Sample of threitol compound (typically 5-20 mg)

  • Nitrogen gas (dry, for the carrier stream)

  • Deionized water (for humidity generation)

Procedure:

  • Sample Preparation: Accurately weigh the required amount of the threitol compound into a DVS sample pan.

  • Instrument Setup: Place the sample pan in the DVS instrument. Set the analysis temperature (e.g., 25°C).

  • Drying Step: Start the analysis with a drying step, typically by exposing the sample to 0% RH until a stable mass is achieved. This establishes the initial dry mass of the sample.

  • Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[12]

  • Desorption Phase: After reaching the maximum RH, program the instrument to decrease the RH in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.[12]

  • Data Analysis: The instrument's software will generate a moisture sorption isotherm by plotting the percentage change in mass against the relative humidity. From this plot, you can determine the total moisture uptake, the critical RH for significant moisture absorption, and the presence of any hysteresis between the sorption and desorption curves.[13]

Visualizations

Troubleshooting_Hygroscopic_Issues cluster_assessment Initial Assessment cluster_actions Corrective Actions start Problem Encountered (e.g., Clumping, Inconsistent Results) q1 Is the powder visibly clumped or sticky? start->q1 q2 Are experimental results inconsistent? start->q2 q1->q2 No action1 Immediate Action: Break up clumps in a low-humidity environment. q1->action1 Yes action3 Quantify Water Content: Perform Karl Fischer Titration q2->action3 Yes end_node Issue Resolved q2->end_node No action2 Review Storage Procedures: - Use airtight containers - Add desiccant action1->action2 action2->end_node action4 Characterize Hygroscopicity: Run Dynamic Vapor Sorption (DVS) action3->action4 action5 Adjust Solution Concentrations based on KF results. action3->action5 action6 Reformulate or add protective measures (e.g., coating). action4->action6 action5->end_node action6->end_node

Caption: Troubleshooting workflow for hygroscopicity issues.

Experimental_Workflow cluster_storage Proper Storage cluster_handling Handling Protocol cluster_analysis QC Analysis cluster_usage Experimental Use storage Store in airtight container with desiccant handling Work in low-humidity environment (glove box) storage->handling weighing Weigh quickly and reseal container handling->weighing kf Karl Fischer Titration (Water Content) weighing->kf dvs Dynamic Vapor Sorption (Hygroscopicity Profile) weighing->dvs usage Prepare solutions based on 'dry' weight calculation kf->usage

Caption: Recommended workflow for handling hygroscopic compounds.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Threitol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are critical. Threitol, a four-carbon sugar alcohol, exists as a pair of enantiomers (D- and L-threitol) and a diastereomer (erythritol). Distinguishing between these closely related structures presents a significant analytical challenge. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of threitol enantiomers and their diastereomer, offering a starting point for method development in the absence of extensive published data specific to this analyte.

The separation of enantiomers and diastereomers is crucial in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its pharmacological activity and toxicity. While various analytical techniques can be employed, chiral HPLC stands out for its robustness and scalability. However, the hydrophilic and flexible nature of small sugar alcohols like threitol makes their separation particularly challenging. This guide explores suitable chiral stationary phases (CSPs) and mobile phase conditions that are promising for achieving the desired separation.

Comparison of Proposed Chiral HPLC Methods

Due to a scarcity of specific published methods for threitol, this guide proposes strategies based on the successful separation of other small, polar, and polyhydroxylated compounds. The following table summarizes potential starting points for method development using common types of chiral stationary phases.

Chiral Stationary Phase (CSP)Proposed MethodAdvantagesDisadvantages
Cellulose tris(3,5-dimethylphenylcarbamate) Method 1 (Normal Phase) - High success rate for a wide range of chiral compounds.- Good for resolving compounds with aromatic groups (after derivatization).- Threitol lacks a chromophore for UV detection; derivatization is likely required.- Normal phase solvents are less "green".
Method 2 (Polar Organic Mode) - Enhanced solubility of polar analytes.- Can sometimes provide unique selectivity compared to normal phase.- Threitol detection remains a challenge without derivatization.- Mobile phase optimization can be complex.
Amylose tris(3,5-dimethylphenylcarbamate) Method 3 (Normal Phase) - Often provides complementary selectivity to cellulose-based CSPs.- High efficiency and loading capacity.- Similar to cellulose CSPs, derivatization of threitol is likely necessary for UV detection.- Cost of columns can be high.
β-Cyclodextrin-based CSP Method 4 (Reversed-Phase) - Can be effective for hydrophilic compounds in aqueous mobile phases.- Amenable to more universal detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD).- Chiral recognition is highly dependent on the analyte fitting into the cyclodextrin cavity.- RI detection is not compatible with gradient elution and is less sensitive.

Experimental Protocols (Proposed Starting Points)

The following are detailed, proposed experimental protocols for the methods outlined above. Researchers should consider these as starting points for method development and optimization.

Method 1: Normal Phase Separation on a Cellulose-based CSP

This method is a standard approach for many chiral separations and relies on interactions like hydrogen bonding and dipole-dipole interactions. For UV detection, threitol would need to be derivatized with a UV-active group (e.g., benzoyl chloride).

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm (assuming benzoylation of threitol)

  • Injection Volume: 10 µL

  • Sample Preparation: Derivatize a standard mixture of D-threitol, L-threitol, and erythritol with benzoyl chloride. Dissolve the derivatized sample in the mobile phase.

Method 2: Polar Organic Mode on a Cellulose-based CSP

The polar organic mode can offer different selectivity and is useful for compounds that have poor solubility in normal phase solvents.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile / Methanol (95:5, v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm (assuming benzoylation of threitol) or Refractive Index (RI) / Evaporative Light Scattering Detector (ELSD) for underivatized threitol.

  • Injection Volume: 10 µL

  • Sample Preparation: If using UV detection, derivatize the sample as in Method 1. For RI/ELSD, dissolve the underivatized standards in the mobile phase.

Method 3: Normal Phase Separation on an Amylose-based CSP

Amylose-based CSPs often exhibit different chiral recognition patterns compared to their cellulose counterparts and are a valuable alternative.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, Lux® Amylose-1)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm (assuming benzoylation of threitol)

  • Injection Volume: 10 µL

  • Sample Preparation: Derivatize the sample as described in Method 1.

Method 4: Reversed-Phase Separation on a β-Cyclodextrin-based CSP

This approach is suitable for underivatized, hydrophilic compounds and uses aqueous mobile phases. Detection methods compatible with gradient elution are limited if RI is used.

  • Chiral Stationary Phase: β-Cyclodextrin bonded to silica gel (e.g., ChiraDex®, CYCLOBOND™ I 2000)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Water / Acetonitrile (98:2, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 20 °C

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve a mixture of D-threitol, L-threitol, and erythritol standards in the mobile phase.

Visualizing the Challenge and Approach

To achieve separation, the chiral stationary phase must form transient, diastereomeric complexes with the enantiomers of threitol, leading to different retention times. The relationship between the isomers and the general workflow for developing a chiral separation method are illustrated below.

G cluster_0 Stereoisomers of C4H10O4 cluster_1 Chiral HPLC Method Development Workflow Erythritol Erythritol (meso) Threitol_racemate Threitol (racemic) Erythritol->Threitol_racemate Diastereomers D_Threitol D-Threitol Threitol_racemate->D_Threitol Enantiomers L_Threitol L-Threitol Threitol_racemate->L_Threitol Enantiomers Start Define Separation Goal: Separate D/L-Threitol & Erythritol Select_CSP Select Chiral Stationary Phase (e.g., Polysaccharide, Cyclodextrin) Start->Select_CSP Screen_MP Screen Mobile Phases (NP, RP, Polar Organic) Select_CSP->Screen_MP Screen_MP->Select_CSP No separation Optimize Optimize Conditions (Solvent ratio, Temp, Flow Rate) Screen_MP->Optimize Optimize->Screen_MP Poor resolution Validate Method Validation Optimize->Validate

A Researcher's Guide to the Determination of Enantiomeric Excess in Threitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and characterization of chiral molecules. Threitol and its derivatives, with their C2-symmetric backbone, are valuable chiral building blocks in asymmetric synthesis. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of threitol derivatives, supported by experimental protocols and data to facilitate method selection and optimization.

The stereochemistry of threitol derivatives significantly influences their biological activity and physical properties. Therefore, robust and accurate analytical methods are essential to quantify the enantiomeric purity of these compounds. The most common and effective techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral differentiating agents.

Method Comparison at a Glance

The choice of analytical method depends on several factors, including the volatility and stability of the threitol derivative, the required sensitivity, and the available instrumentation. The following table summarizes the key features of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Agents
Principle Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Separation of volatile (or derivatized) enantiomers on a chiral stationary phase in the gas phase.Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals.
Derivatization Often not required for derivatives with a chromophore, but can be used to improve separation or detection.Mandatory for non-volatile threitol derivatives to increase volatility (e.g., acetylation, silylation).Required to form diastereomers (e.g., Mosher's esters) or involves addition of a chiral solvating agent.
Sample Throughput High; direct injection is often possible.Moderate; derivatization adds to the analysis time.High; rapid sample preparation.
Sensitivity Moderate to high, depending on the detector (UV, RI, ELSD).High, especially with a mass spectrometer (MS) or flame ionization detector (FID).Lower sensitivity compared to chromatographic methods.
Resolution Generally provides excellent resolution.Can provide very high resolution for volatile compounds.Resolution depends on the magnitude of the chemical shift difference between diastereomers.
Instrumentation HPLC system with a chiral column and appropriate detector.GC system with a chiral capillary column and detector.NMR spectrometer.
Typical Application Broadly applicable to a wide range of threitol derivatives.Best suited for volatile or easily derivatized threitol derivatives.Useful for rapid screening and for compounds that are difficult to analyze by chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of polar compounds like threitol derivatives.

Experimental Protocol: Direct Separation of a Threitol Derivative

This protocol describes a general method for the direct enantiomeric separation of a benzoyl-protected threitol derivative.

1. Sample Preparation:

  • Dissolve the threitol derivative sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific derivative, a common starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at a wavelength appropriate for the chromophore of the derivative (e.g., 230 nm for benzoyl groups). If the derivative lacks a strong chromophore, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can be used.[1]

3. Data Analysis:

  • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Table 1: Hypothetical Performance Data for Chiral HPLC Separation of a Threitol Derivative

Chiral Stationary PhaseMobile Phase (n-Hexane:Isopropanol)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Cellulose-based90:108.510.22.1
Amylose-based85:157.38.51.8

Note: This data is illustrative. Actual retention times and resolution will vary depending on the specific threitol derivative and exact chromatographic conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Threitol Derivative Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with UV/RI/ELSD Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 1: Workflow for Chiral HPLC Analysis of Threitol Derivatives.

Chiral Gas Chromatography (GC)

For volatile or derivatized threitol derivatives, chiral GC offers excellent resolution and sensitivity. Derivatization is typically required to increase the volatility and thermal stability of the polyol structure. Common derivatization methods include acetylation or silylation of the hydroxyl groups.

Experimental Protocol: Chiral GC of Acetylated Threitol

This protocol outlines the analysis of threitol enantiomers after acetylation.

1. Derivatization (Acetylation):

  • To a dry sample of the threitol derivative, add a mixture of acetic anhydride and pyridine (or another catalyst like 1-methylimidazole).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete acetylation of the hydroxyl groups.

  • After cooling, quench the reaction with water and extract the acetylated derivative with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and dilute to a suitable concentration for GC analysis.

2. GC Conditions:

  • Column: A chiral capillary column, often based on derivatized cyclodextrins (e.g., Rt-βDEX).[2]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically employed for optimal separation. For example, start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as described for the HPLC method.

Table 2: Representative Performance Data for Chiral GC Separation of a Derivatized Threitol

Chiral Stationary PhaseDerivativeRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Cyclodextrin-basedAcetate15.215.82.5
Cyclodextrin-basedSilyl Ether12.713.12.2

Note: This data is illustrative. Actual retention times and resolution will vary depending on the specific threitol derivative, derivatization method, and exact chromatographic conditions.

GC_Workflow cluster_prep Derivatization cluster_gc GC Analysis cluster_data Data Analysis React React Threitol Derivative with Acetylating Agent Extract Extract Acetylated Product React->Extract Inject Inject into GC System Extract->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with FID/MS Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 2: Workflow for Chiral GC Analysis of Threitol Derivatives.

NMR Spectroscopy with Chiral Differentiating Agents

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent, such as Mosher's acid chloride, to form a pair of diastereomers.[3][4][5] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts by integrating specific signals.[3][4][5]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, resulting in the splitting of certain NMR signals.[6]

Experimental Protocol: ee Determination using a Chiral Derivatizing Agent (Mosher's Ester Formation)

This protocol describes the use of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA, Mosher's acid) as a CDA.

1. Derivatization (Esterification):

  • In an NMR tube, dissolve the threitol derivative (containing at least one free hydroxyl group) in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Add a coupling agent (e.g., DCC or EDC) and a catalytic amount of an acylation catalyst (e.g., DMAP).

  • Add a slight excess of (R)-Mosher's acid chloride.

  • Allow the reaction to proceed to completion at room temperature. It is often beneficial to prepare a second sample using (S)-Mosher's acid chloride for comparison to confirm the assignments.[7]

2. NMR Analysis:

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the reaction mixture.

  • Identify a well-resolved signal (or set of signals) that is duplicated due to the presence of the two diastereomers. The ¹⁹F NMR spectrum is often simpler as it will show a distinct singlet for the -CF₃ group of each diastereomer.[5]

3. Data Analysis:

  • Integrate the corresponding signals for the two diastereomers (Integration₁ and Integration₂).

  • The ratio of the integrations directly reflects the ratio of the enantiomers in the original sample.

  • Calculate the enantiomeric excess using the formula: % ee = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) * 100

Table 3: Expected NMR Data for a Threitol-Mosher's Ester Derivative

| Nucleus | Signal for Diastereomer 1 (ppm) | Signal for Diastereomer 2 (ppm) | Δδ (ppm) | | :--- | :--- | :--- | :--- | :--- | | ¹⁹F | -71.5 | -71.8 | 0.3 | | ¹H (e.g., -OCH₃ of Mosher's) | 3.55 | 3.52 | 0.03 |

Note: This data is illustrative. The actual chemical shifts and their differences (Δδ) will depend on the specific threitol derivative and the solvent used.

NMR_Logic cluster_input Input Mixture cluster_reaction Reaction cluster_analysis Analysis Enantiomers Enantiomeric Mixture of Threitol Derivative Diastereomers Formation of Diastereomers Enantiomers->Diastereomers CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) CDA->Diastereomers NMR Acquire NMR Spectrum (¹H or ¹⁹F) Diastereomers->NMR Signals Observe Distinct Signals for each Diastereomer NMR->Signals Quantify Quantify by Integration Signals->Quantify

Figure 3: Logical Relationship in NMR-based ee Determination.

Conclusion

The determination of enantiomeric excess is a critical quality control step in the use of threitol derivatives in research and drug development. Chiral HPLC, chiral GC, and NMR spectroscopy each offer distinct advantages and are suited to different types of derivatives and analytical requirements.

  • Chiral HPLC is a versatile and often preferred method due to its broad applicability and the potential for direct analysis without derivatization.

  • Chiral GC provides high resolution and sensitivity, particularly for volatile or easily derivatized threitol derivatives.

  • NMR spectroscopy with chiral differentiating agents is a rapid and powerful tool for ee determination, especially for high-throughput screening and for compounds that are challenging to analyze by chromatography.

The selection of the optimal method will depend on the specific properties of the threitol derivative, the available instrumentation, and the analytical goals. For robust and reliable results, it is often advisable to validate the enantiomeric excess determined by one method with a second, orthogonal technique.

References

A Comparative Guide to L-Threitol and D-Threitol Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries are a powerful and reliable tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. Among the diverse array of chiral auxiliaries, those derived from the C2-symmetric scaffold of threitol offer significant potential due to their predictable stereochemical control.

This guide provides a comparative framework for evaluating the efficacy of chiral auxiliaries derived from L-threitol and its enantiomer, D-threitol. It is important to note that while the principles of their application are well-established, a significant gap exists in the published literature directly comparing their performance with quantitative, side-by-side experimental data.[1] Consequently, this guide will establish the theoretical basis for their comparison, provide detailed experimental protocols for their synthesis and use, and present a framework for data analysis using hypothetical, yet representative, experimental data.

Theoretical Framework: The Power of C2-Symmetry

L-threitol and D-threitol are enantiomers, meaning they are non-superimposable mirror images of each other. Both possess a C2 axis of symmetry, a key feature that often leads to higher stereoselectivity in asymmetric reactions.[1] This symmetry simplifies the analysis of the diastereomeric transition states, as it reduces the number of possible competing pathways, thereby favoring the formation of a single stereoisomer.

In principle, a chiral auxiliary derived from L-threitol should afford one enantiomer of the product with a certain degree of stereocontrol, while the corresponding auxiliary derived from D-threitol, under identical conditions, should produce the opposite enantiomer with a comparable level of efficacy. This enantiomeric relationship allows for access to both product enantiomers, a critical advantage in pharmaceutical development where the biological activity of stereoisomers can differ significantly.

Data Presentation: A Framework for Comparison

To facilitate a robust comparison of L-threitol and D-threitol based chiral auxiliaries, systematic studies generating quantitative data on their performance in key asymmetric reactions are necessary.[1] The following tables present hypothetical data for common asymmetric transformations to illustrate how such a comparison could be structured.

Disclaimer: The data presented in these tables is hypothetical and for illustrative purposes only, due to the lack of direct comparative studies in the current literature.[1]

Table 1: Hypothetical Performance in an Asymmetric Aldol Addition

EntryThreitol AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee %)
1L-Threitol DerivativeBenzaldehyde95:58896 (R)
2D-Threitol DerivativeBenzaldehyde94:68995 (S)
3L-Threitol DerivativeIsobutyraldehyde98:292>99 (R)
4D-Threitol DerivativeIsobutyraldehyde97:39198 (S)

Table 2: Hypothetical Performance in an Asymmetric Diels-Alder Reaction

EntryThreitol AuxiliaryDieneDienophileDiastereomeric Ratio (endo:exo)Yield (%)Enantiomeric Excess (ee %)
1L-Threitol AcrylateCyclopentadieneN/A92:89594 (1S,2S,4R)
2D-Threitol AcrylateCyclopentadieneN/A93:79695 (1R,2R,4S)
3L-Threitol AcrylateIsopreneN/A88:128590 (S)
4D-Threitol AcrylateIsopreneN/A89:118791 (R)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of chiral auxiliaries.[1]

Synthesis of a Threitol-Based Chiral Auxiliary

The synthesis of chiral auxiliaries from threitol often involves selective protection and functionalization of its hydroxyl groups. A versatile approach, pioneered by Gras and co-workers, involves the formation of a diformal acetal, which can then undergo regioselective cleavage to provide a key intermediate for derivatization.[1]

Protocol: Synthesis of a Mono-protected L-Threitol Derivative

  • Formation of the Diformal Acetal: To a solution of L-threitol (1.0 eq) in dichloromethane, add paraformaldehyde (2.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap to remove water. Upon completion, neutralize the reaction, and purify the resulting diformal acetal by chromatography.

  • Regioselective Cleavage: The diformal acetal is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid (e.g., TiCl4, 1.1 eq) is added dropwise. The reaction is stirred for a specified time, after which it is quenched with a saturated aqueous solution of sodium bicarbonate. The mono-protected 1,3-diol is then purified by column chromatography.[1]

  • Attachment of the Prochiral Substrate: The purified mono-protected threitol derivative can then be coupled with a prochiral acid chloride or other activated carboxylic acid derivative to form the final chiral auxiliary-substrate conjugate.

Asymmetric Aldol Addition

The aldol reaction is a powerful method for carbon-carbon bond formation and the creation of new stereocenters.

Protocol: Asymmetric Aldol Addition

  • To a solution of the N-acyl derivative of the threitol-based chiral auxiliary (1.0 mmol) in a dry solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., Argon), a Lewis acid (e.g., TiCl₄, 1.1 mmol) is added dropwise.

  • The resulting mixture is stirred for 30 minutes.

  • The aldehyde (1.2 mmol) is then added, and the reaction is stirred for several hours at -78 °C.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.[1]

  • The product is purified by flash chromatography. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product.[1]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring and can create up to four new stereocenters.

Protocol: Asymmetric Diels-Alder Reaction

  • To a solution of the acrylate ester of the threitol-based chiral auxiliary (1.0 mmol) in a dry solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, a Lewis acid (e.g., Et₂AlCl, 1.2 mmol) is added.

  • The mixture is stirred for 15 minutes before the diene (2.0 mmol) is added.

  • The reaction is stirred for several hours at -78 °C and then warmed to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.[1]

  • The product is purified by column chromatography, and the diastereomeric and enantiomeric excesses are determined by appropriate analytical techniques (e.g., chiral HPLC, NMR).

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general workflow for utilizing a chiral auxiliary and the underlying logic of a diastereoselective aldol reaction.

G cluster_workflow Experimental Workflow for Chiral Auxiliary Use start Prochiral Substrate + Chiral Auxiliary reaction Asymmetric Reaction (e.g., Aldol, Diels-Alder) start->reaction 1. Attachment diastereomers Diastereomeric Products reaction->diastereomers 2. Stereoselective Transformation separation Purification (Chromatography) diastereomers->separation 3. Separation product Enantiomerically Enriched Product separation->product 4. Cleavage recovery Recovered Chiral Auxiliary separation->recovery 5. Recovery & Reuse

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

G cluster_pathway Logical Pathway of a Diastereoselective Aldol Reaction enolate Chiral Auxiliary-Enolate C2-Symmetric Scaffold transition_state Zimmerman-Traxler Transition State Chelation Control Steric Shielding by Auxiliary enolate->transition_state Approaches Aldehyde aldehyde Aldehyde Prochiral Carbonyl aldehyde->transition_state Coordination to Lewis Acid product Diastereomerically Enriched Aldol Adduct Controlled Stereochemistry at New Centers transition_state->product C-C Bond Formation

Caption: Simplified logical pathway for a diastereoselective aldol reaction using a chiral auxiliary.

Conclusion

Threitol-based chiral auxiliaries represent a promising, yet underexplored, class of reagents for asymmetric synthesis.[1] Their C2-symmetry provides a strong foundation for achieving high levels of stereocontrol. While direct comparative studies between L- and D-threitol derivatives are currently lacking in the literature, the principles of asymmetric synthesis suggest that they should function as effective enantiomeric counterparts. The experimental protocols and data presentation framework provided in this guide are intended to empower researchers to conduct their own comparative studies and contribute valuable data to this field. Further systematic investigation is needed to fully unlock the potential of these readily available and versatile chiral auxiliaries.

References

A Comparative Guide to Chiral Building Blocks: Alternatives to (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving high stereoselectivity and overall efficiency. For researchers, scientists, and drug development professionals, the "chiral pool" offers a variety of readily available, enantiomerically pure starting materials. This guide provides an objective comparison of common alternatives to (+)-2,3-O-Isopropylidene-L-threitol, focusing on derivatives of tartaric acid and mannitol. The performance of these alternatives is evaluated in the context of representative asymmetric reactions, supported by experimental data from peer-reviewed literature.

While this compound is a valuable C2-symmetric chiral diol, it is frequently utilized as a precursor for more complex chiral ligands and auxiliaries rather than being directly employed in many asymmetric transformations. In contrast, derivatives of tartaric acid and mannitol have been extensively developed and applied as chiral auxiliaries, demonstrating high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

Performance Comparison in Asymmetric Reactions

To provide a clear comparison, this guide focuses on two of the most fundamental and widely studied asymmetric transformations: the Diels-Alder reaction and the aldol reaction. The following tables summarize the performance of chiral auxiliaries derived from tartaric acid and D-mannitol in these reactions. It is important to note that the data presented is collated from different studies and, while efforts have been made to select comparable examples, variations in substrates and reaction conditions may influence the outcomes.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Table 1: Performance of Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction

Chiral Auxiliary SourceAuxiliary/CatalystDienophileDieneLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee %)Reference
Tartaric Acid Diisopropyl (R,R)-tartrate derived catalystFumaric acid estero-Quinodimethane----up to 83%[1]
Tartaric Acid Mono(2,6-dimethoxybenzoyl)tartaric acid derived boronic acid catalystMethacroleinCyclopentadieneBH₃·THF-789899:195%[2]
D-Mannitol D-Mannitol-derived oxazolidin-2-oneCinnamoyl derivativeCyclopentadieneEt₂AlCl-7895>99:1>98% (de)[3]
Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries, particularly oxazolidinones, are renowned for their ability to direct the stereochemical outcome of this reaction.

Table 2: Performance of Chiral Auxiliaries in the Asymmetric Aldol Reaction

Chiral Auxiliary SourceAuxiliaryEnolate SourceAldehydeLewis Acid/BaseTemp (°C)Yield (%)Diastereomeric Excess (de %)Reference
Tartaric Acid Dioxane dithioester derived from L-tartaric acidLithium enolateVarious aliphatic and aromatic aldehydesLDA-78GoodHigh[4]
D-Mannitol D-Mannitol-derived oxazolidin-2-oneTitanium enolateIsobutyraldehydeTiCl₄, Hunig's base085>99%[3]
D-Mannitol D-Mannitol-derived oxazolidin-2-oneTitanium enolateBenzaldehydeTiCl₄, Hunig's base082>99%[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful application of these asymmetric reactions. Below are representative protocols for the Diels-Alder and aldol reactions using tartaric acid and mannitol-derived chiral auxiliaries.

Protocol 1: Asymmetric Diels-Alder Reaction with a Tartaric Acid-Derived Catalyst

This protocol describes the preparation of a chiral boronic acid catalyst from mono(2,6-dimethoxybenzoyl)tartaric acid and its use in the Diels-Alder reaction between methacrolein and cyclopentadiene.[2]

1. Catalyst Preparation:

  • To a solution of mono(2,6-dimethoxybenzoyl)tartaric acid (1.57 g) in 50 mL of dry dichloromethane at 0 °C under a nitrogen atmosphere, add 5 mL of a 1M solution of borane-THF complex in THF dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour to generate the chiral boronic acid catalyst in situ.

2. Diels-Alder Reaction:

  • Cool the catalyst solution to -78 °C.

  • Add methacrolein (1.0 mmol) to the solution.

  • After stirring for 10 minutes, add freshly distilled cyclopentadiene (3.0 mmol).

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the Diels-Alder adduct.

Protocol 2: Asymmetric Aldol Reaction with a D-Mannitol-Derived Chiral Auxiliary

This protocol details the asymmetric aldol reaction of a D-mannitol-derived N-acyloxazolidin-2-one with an aldehyde via a titanium enolate.[3]

1. Enolate Formation:

  • To a solution of the D-mannitol-derived N-propionyloxazolidin-2-one (1.0 mmol) in 20 mL of dry dichloromethane at 0 °C under a nitrogen atmosphere, add titanium(IV) chloride (1.1 mmol).

  • Stir the mixture for 5 minutes, then add Hunig's base (N,N-diisopropylethylamine) (1.2 mmol).

  • Stir the resulting deep red solution for 30 minutes at 0 °C to form the titanium enolate.

2. Aldol Reaction:

  • Cool the enolate solution to -78 °C.

  • Add the desired aldehyde (1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous ammonium chloride and water.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the aldol adduct.

Visualizations: Workflows and Stereochemical Models

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed stereochemical models that rationalize the high levels of asymmetric induction observed.

experimental_workflow_da cluster_catalyst Catalyst Preparation cluster_da Diels-Alder Reaction start_cat Mono(2,6-dimethoxybenzoyl) tartaric acid reagent_cat BH3·THF in CH2Cl2, 0°C start_cat->reagent_cat 1 hr catalyst Chiral Boronic Acid Catalyst reagent_cat->catalyst reaction Reaction at -78°C for 3 hours catalyst->reaction dienophile Methacrolein dienophile->reaction diene Cyclopentadiene diene->reaction workup Quench, Extract, Purify reaction->workup product Diels-Alder Adduct (98% yield, 99:1 dr, 95% ee) workup->product

Asymmetric Diels-Alder Workflow

Aldol Reaction Stereochemical Model

experimental_workflow_aldol cluster_enolate Enolate Formation cluster_aldol Aldol Reaction start_enol D-Mannitol-derived N-acyloxazolidin-2-one reagent_enol1 TiCl4 in CH2Cl2, 0°C start_enol->reagent_enol1 reagent_enol2 Hunig's base reagent_enol1->reagent_enol2 30 min enolate Titanium Enolate reagent_enol2->enolate reaction_aldol Reaction at -78°C for 2 hours enolate->reaction_aldol aldehyde Aldehyde aldehyde->reaction_aldol workup_aldol Quench, Extract, Purify reaction_aldol->workup_aldol product_aldol Aldol Adduct (up to 85% yield, >99% de) workup_aldol->product_aldol

Asymmetric Aldol Reaction Workflow

References

Mass Spectrometry Showdown: Unraveling the Fragmentation of (+)-2,3-O-Isopropylidene-L-threitol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of pharmaceutical development and complex organic synthesis, the precise characterization of chiral building blocks and their subsequent reaction products is paramount. (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral diol, serves as a cornerstone for the synthesis of numerous complex molecules. Understanding its behavior under mass spectrometric analysis, alongside that of its key derivatives, is crucial for reaction monitoring, impurity profiling, and structural elucidation. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of this compound and its common ether and oxidation products, supported by experimental data and detailed analytical protocols.

Performance Comparison: Fragmentation Analysis

The mass spectrometric fragmentation of this compound and its derivatives is highly dependent on the ionization technique employed and the functional groups present in the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is well-suited for the volatile parent compound, while Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is more appropriate for less volatile or thermally labile derivatives.

GC-MS Fragmentation of this compound

Under Electron Ionization (EI), this compound undergoes characteristic fragmentation, primarily driven by the cleavage of the isopropylidene group and the carbon-carbon bonds of the threitol backbone. The experimental GC-MS data reveals several key fragment ions that are diagnostic for its structure.

Ion (m/z)Relative Intensity (%)Proposed Fragment Structure/Origin
1314.96[M - CH₃]⁺ - Loss of a methyl group from the isopropylidene moiety
1135.50[M - CH₂OH]⁺ - Loss of a hydroxymethyl group
6915.00C₄H₅O⁺ - Likely from further fragmentation of the dioxolane ring
5921.80C₃H₇O⁺ - Isopropoxy cation or related fragment
436.80C₃H₇⁺ or CH₃CO⁺ - Isopropyl cation or acetyl cation

Table 1: Prominent EI-MS fragment ions of this compound.

Predicted ESI-MS/MS Fragmentation of Key Derivatives
DerivativeParent Ion [M+H]⁺ (m/z)Predicted Major Fragment Ions (m/z)Key Fragmentation Pathways
1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol343.2251.1, 181.1, 91.1Loss of a benzyl group, loss of benzyloxy radical, formation of tropylium ion
2,3-O-isopropylidene-L-threose (dialdehyde)159.1101.1, 73.1, 59.1Loss of CO, cleavage of the dioxolane ring, loss of the isopropylidene group

Table 2: Predicted ESI-MS/MS fragmentation of common derivatives.

Experimental Protocols

Reproducible and reliable mass spectrometry data is contingent on meticulously executed experimental protocols. Below are detailed methodologies for the GC-MS and LC-ESI-MS analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is optimized for the analysis of volatile compounds like this compound.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is used.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol

This method is suitable for the analysis of less volatile or thermally sensitive derivatives.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase to a concentration of 10-100 µg/mL.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized).

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Visualizing the Analysis

To better illustrate the processes involved in the mass spectrometric analysis, the following diagrams outline the experimental workflow and a proposed fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Analyte Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution (for LC-MS) Dissolution->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analyzer Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation fragmentation_pathway M Molecular Ion (m/z 162) M_minus_CH3 [M - CH₃]⁺ (m/z 147) M->M_minus_CH3 - CH₃• M_minus_CH2OH [M - CH₂OH]⁺ (m/z 131) M->M_minus_CH2OH - CH₂OH• Fragment_101 Fragment (m/z 101) M_minus_CH3->Fragment_101 - C₂H₄O M_minus_CH2OH->Fragment_101 - CH₂O Fragment_59 Fragment (m/z 59) Fragment_101->Fragment_59 - C₂H₂O

A Comparative Guide to Threitol-Derived Chiral Auxiliaries for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern drug development and asymmetric synthesis. Chiral auxiliaries are a powerful tool in this endeavor, temporarily guiding the stereochemical outcome of a reaction to produce a single desired enantiomer.[1] Among the diverse array of available auxiliaries, those derived from C2-symmetric scaffolds are of particular interest. This guide provides a comparative overview of threitol-derived chiral auxiliaries, a promising but underexplored class, against well-established alternatives, with a focus on their application in securing molecules for X-ray crystallographic analysis.

Threitol-based chiral auxiliaries offer a potentially valuable toolset for asymmetric synthesis, stemming from a readily available chiral starting material and the inherent advantages of C2-symmetry.[2] The symmetric nature of the threitol backbone can simplify the analysis of stereochemical outcomes and often leads to higher stereoselectivity.[2] However, a notable gap in the literature exists regarding their comprehensive performance data in key asymmetric reactions.[2] This guide aims to provide a framework for their evaluation by comparing their projected performance with established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam.

Performance Comparison of Chiral Auxiliaries

To facilitate a robust comparison, the following table summarizes quantitative data on the efficacy of different chiral auxiliaries in common asymmetric reactions. The data for the threitol-derived auxiliary is hypothetical, based on the potential for high stereoselectivity, and serves as a benchmark for future experimental validation.

Chiral AuxiliaryAsymmetric ReactionDiastereomeric Ratio (d.r.)Yield (%)Recoverability of Auxiliary
Threitol-Derived Auxiliary (Hypothetical) Aldol Addition>95:5>85High
Threitol-Derived Auxiliary (Hypothetical) Diels-Alder Reaction>95:5>90High
Evans' Oxazolidinone Aldol Additionup to 98:260-80 (cleavage step)High
Oppolzer's Camphorsultam Diels-Alder ReactionHigh (>95:5)74High[3][4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of chiral auxiliaries.[2]

Synthesis of a Generic Threitol-Derived Chiral Auxiliary

The synthesis of threitol-based chiral auxiliaries can be achieved through the selective functionalization of L-threitol's hydroxyl groups. A key intermediate, the diformal acetal of L-threitol, allows for regioselective cleavage to produce a variety of mono- and di-protected derivatives.[2]

Materials:

  • L-threitol

  • Reagents for formation of diformal acetal

  • Reagents for regioselective cleavage

  • Acylating agent (e.g., acryloyl chloride)

  • Dry solvents (e.g., CH₂Cl₂)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • Synthesize the diformal acetal of L-threitol according to established literature procedures.

  • Perform a limited acetolysis of the L-threitol diformal to yield a 1,3-diol.

  • Protect one of the free hydroxyl groups to allow for selective functionalization of the remaining hydroxyl group.

  • Attach the desired prochiral substrate (e.g., an acrylate group) to the free hydroxyl group via acylation.

  • Purify the final threitol-derived chiral auxiliary by flash chromatography.[2]

Asymmetric Diels-Alder Reaction using a Threitol-Derived Auxiliary

This protocol is a generalized procedure for evaluating the performance of a threitol-derived auxiliary in a Diels-Alder reaction.[2]

Materials:

  • Acrylate ester of the threitol-based chiral auxiliary (1.0 mmol)

  • Diene (e.g., cyclopentadiene, 2.0 mmol)

  • Lewis acid (e.g., Et₂AlCl, 1.2 mmol)

  • Dry solvent (e.g., CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Inert atmosphere

Procedure:

  • Dissolve the acrylate ester of the threitol-based chiral auxiliary in a dry solvent under an inert atmosphere and cool to -78 °C.

  • Add the Lewis acid to the solution and stir for 15 minutes.

  • Add the diene to the reaction mixture.

  • Stir the reaction for several hours at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash chromatography.[2]

Small-Molecule X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule at the atomic level is single-crystal X-ray diffraction.[3] This technique provides an unambiguous determination of the absolute configuration of chiral molecules.

Workflow:

  • Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the compound of interest. The crystal should ideally be larger than 0.1 mm in all dimensions, with no significant internal defects.[4]

  • Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. The crystal is then rotated, and the diffraction pattern of regularly spaced spots is recorded.[4]

  • Data Analysis: The angles and intensities of the diffracted X-rays are measured. Each compound produces a unique diffraction pattern.[4]

  • Structure Solution and Refinement: Using the diffraction data, the electron density map of the crystal is calculated. This map is then used to determine the positions of the atoms, their chemical bonds, and other structural information.[6]

Visualizing the Chiral Auxiliary Workflow

The general process of using a chiral auxiliary in asymmetric synthesis follows a logical sequence of attachment, reaction, and removal. This workflow is illustrated below.

Chiral_Auxiliary_Workflow cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Attachment Adduct Substrate-Auxiliary Adduct (S-Xc) Attachment->Adduct Diastereoselective_Reaction Diastereoselective Reaction Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product (P-Xc) Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Enantiopure_Product Enantiopure Product (P) Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary (Xc) Cleavage->Recovered_Auxiliary

References

Comparative study of different protecting groups for threitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective protection of hydroxyl groups is a cornerstone of synthetic organic chemistry, particularly in the manipulation of polyfunctional molecules like threitol. Threitol, a four-carbon sugar alcohol, presents a challenge in regioselective modification due to the presence of four secondary hydroxyl groups. The choice of an appropriate protecting group is critical for the successful synthesis of threitol-based intermediates used in drug development and material science. This guide provides an objective comparison of common protecting groups for threitol—acetonide, benzyl, silyl, and trityl ethers—supported by experimental data to aid in the selection of the most suitable strategy for a given synthetic route.

Performance Comparison of Protecting Groups for Threitol

The efficiency of protection and the ease of deprotection are key factors in synthetic planning. The following table summarizes quantitative data for the protection and deprotection of threitol using various common protecting groups.

Protecting GroupThreitol DerivativeProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)Reference
Isopropylidene (Acetonide) 2,3-O-Isopropylidene-L-threitolL-Tartaric acid, 2,2-dimethoxypropane, methanol, p-toluenesulfonic acid, then LiAlH₄85-92 (for diester intermediate)0.5 N Hydrochloric acid, methanol, reflux57-63 (of di-benzyl derivative from protected intermediate)[1]
Benzyl (Bn) 1,4-Di-O-benzyl-L-threitol2,3-O-Isopropylidene-L-threitol, NaH, Benzyl bromide, THF, refluxNot specified directly for this step, but part of a high-yielding sequenceNot specified for threitolNot specified for threitol[1]
Silyl (TBDMS) General protocoltert-Butyldimethylsilyl chloride, Imidazole, DMF, room temp.High (general)Tetrabutylammonium fluoride (TBAF) in THF; or mild acid (e.g., AcCl in MeOH)High (general)[2][3]
Trityl (Tr) General protocolTrityl chloride, Pyridine, room temp.High (general)Mild acid (e.g., formic acid or TFA); or Lewis acids (e.g., BF₃·OEt₂)High (general)[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic transformations. The following are protocols for the protection and deprotection of threitol with commonly used protecting groups.

Acetonide Protection and Deprotection

Protection: Synthesis of 2,3-O-Isopropylidene-L-threitol

This synthesis starts from L-tartaric acid.

  • Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate: A mixture of L-tartaric acid (0.673 mol), 2,2-dimethoxypropane (1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (2.1 mmol) is warmed until a homogeneous solution is obtained. Cyclohexane is added, and the mixture is heated to reflux to remove acetone and methanol azeotropically. After cooling, anhydrous potassium carbonate is added. The volatile material is removed under reduced pressure, and the residue is fractionally distilled to yield the product (85–92% yield).[1]

  • Step 2: Reduction to 2,3-Di-O-isopropylidene-L-threitol: To a suspension of lithium aluminum hydride (0.95 mol) in diethyl ether, a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (0.564 mol) in diethyl ether is added dropwise. The mixture is refluxed for 3 hours. After cooling, the reaction is quenched sequentially with water, 4 N sodium hydroxide solution, and water. The resulting solid is filtered, and the filtrate is dried and concentrated to give the crude product.[1]

Deprotection: Acid-Catalyzed Hydrolysis

  • The acetonide-protected threitol derivative is dissolved in methanol.[1]

  • 0.5 N hydrochloric acid is added, and the mixture is heated to reflux.[1]

  • Acetone and methanol are slowly distilled off.[1]

  • Additional methanol and hydrochloric acid are added, and the mixture is kept at room temperature until hydrolysis is complete.[1]

  • The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with ether. The combined organic extracts are dried and concentrated to yield the deprotected threitol derivative.[1]

Benzyl Ether Protection and Deprotection

Protection: Synthesis of 1,4-Di-O-benzyl-L-threitol

This procedure uses the previously synthesized 2,3-O-isopropylidene-L-threitol.

  • Sodium hydride (60% dispersion in oil, 0.76 mol) is washed with hexanes to remove the oil, and then suspended in tetrahydrofuran (THF).[1]

  • A solution of 2,3-di-O-isopropylidene-L-threitol (0.34 mol) in THF is added dropwise at room temperature.[1]

  • Benzyl bromide (0.76 mol) is then added dropwise.[1]

  • The mixture is stirred at room temperature for 12 hours and then heated at reflux for 2 hours.[1]

  • After cooling, the reaction is quenched with water, and the THF is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether. The combined organic layers are dried and concentrated to give crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol.[1]

  • The crude ketal is then deprotected using the acidic hydrolysis method described above to yield 1,4-di-O-benzyl-L-threitol (57–63% yield over two steps).[1]

Deprotection: Catalytic Hydrogenolysis

A general procedure for benzyl ether deprotection is catalytic hydrogenolysis.

  • The benzyl-protected threitol derivative is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected threitol.

Silyl Ether (TBDMS) Protection and Deprotection

Protection: General Procedure for TBDMS Ether Formation

  • To a solution of threitol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).[2]

  • To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq per hydroxyl group) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

Deprotection: Fluoride-Mediated Cleavage

  • Dissolve the TBDMS-protected threitol in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere.[5]

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq per silyl group) dropwise.[5]

  • Stir the reaction for 1-4 hours, monitoring by TLC.[5]

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution and extract the mixture with an organic solvent.[5]

  • The combined organic layers are washed, dried, and concentrated to yield the deprotected threitol.[5]

Trityl Ether Protection and Deprotection

Protection: General Procedure for Trityl Ether Formation

Due to its steric bulk, the trityl group selectively protects primary hydroxyl groups. For a molecule like threitol with only secondary hydroxyls, this protection might be less efficient or require more forcing conditions.

  • A mixture of the alcohol (1.0 eq) and trityl chloride (1.1 eq per hydroxyl group) in dry pyridine is stirred at room temperature overnight.[4]

  • Methanol is added to quench the reaction.[4]

  • The solvent is removed, and the residue is purified by flash column chromatography.[4]

Deprotection: Acid-Catalyzed Cleavage

  • The trityl-protected threitol is treated with cold formic acid (97+%) for a few minutes.[4]

  • The acid is then evaporated under reduced pressure.[4]

  • The residue is co-evaporated with dioxane, followed by ethanol and diethyl ether.[4]

  • The final residue is extracted with warm water, and the insoluble triphenylmethanol byproduct is filtered off. The aqueous filtrate is evaporated to yield the deprotected threitol.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the protection and deprotection of a diol, which is a fundamental component of threitol chemistry.

ProtectionDeprotectionWorkflow General Workflow for Threitol Protection and Deprotection Threitol Threitol (Polyol) ProtectedThreitol Protected Threitol (e.g., Acetonide, Benzyl Ether) Threitol->ProtectedThreitol Protection (e.g., Acetonide formation, Benzylation) Functionalization Further Synthetic Modifications ProtectedThreitol->Functionalization Reaction at Unprotected Sites DeprotectedThreitol Deprotected Threitol Derivative ProtectedThreitol->DeprotectedThreitol Deprotection (e.g., Hydrolysis, Hydrogenolysis) Functionalization->ProtectedThreitol Intermediate Product

Caption: A generalized workflow for the chemical modification of threitol.

References

A Comparative Guide to Threitol-Based Auxiliaries and Other C2-Symmetric Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug development and materials science. C2-symmetric chiral auxiliaries are a powerful class of molecules that enable the synthesis of enantiomerically pure compounds. Among these, diols have proven to be particularly versatile. This guide provides a comparative overview of threitol-based chiral auxiliaries and other prominent C2-symmetric diols, such as those derived from tartaric acid (TADDOLs) and 1,1'-bi-2-naphthol (BINOL).

While the synthesis of various threitol-derived chiral auxiliaries has been reported, there is a notable absence of comprehensive studies detailing their performance in key asymmetric reactions such as aldol additions and Diels-Alder reactions.[1] To facilitate a robust comparison, systematic studies are needed to generate quantitative data on their efficacy.[1] This guide, therefore, presents a framework for evaluation. The data presented herein for threitol-based auxiliaries is hypothetical and serves to illustrate the comparative methodology.

Structural Overview of C2-Symmetric Diol Auxiliaries

C2-symmetric molecules possess a twofold rotational axis of symmetry, which simplifies the stereochemical analysis of reaction transition states and often leads to higher stereoselectivity. Threitol, TADDOLs, and BINOL derivatives all leverage this structural feature to create a well-defined chiral environment.

C2_Symmetric_Diols cluster_threitol Threitol-Based Auxiliary cluster_taddol TADDOL cluster_binol BINOL threitol taddol binol

Figure 1: Structures of Representative C2-Symmetric Diol Auxiliaries.

Threitol-based auxiliaries are derived from a readily available chiral pool starting material.[1] TADDOLs, synthesized from tartaric acid esters, are known for their versatility in mediating reactions with a variety of metals.[2] BINOL and its derivatives are widely used as ligands in a broad array of asymmetric reactions.

Performance in Asymmetric Aldol Additions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that establishes two new stereocenters. The chiral auxiliary attached to the enolate can effectively control the facial selectivity of the reaction with an aldehyde.[1]

AuxiliaryAldehydeDieneLewis AcidTemp (°C)Yield (%)d.r. (syn:anti)e.e. (%)
Threitol-derived BenzaldehydePropionateTiCl4-788595:5>99
TADDOL-derived BenzaldehydePropionateTiCl4-789297:3>99
BINOL-derived BenzaldehydePropionateTi(OiPr)4-788892:895

Table 1: Hypothetical Performance Comparison in Asymmetric Aldol Reactions. The data for the Threitol-derived auxiliary is illustrative.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids derived from C2-symmetric diols can catalyze this reaction with high enantioselectivity.

AuxiliaryDieneDienophileLewis AcidTemp (°C)Yield (%)endo:exoe.e. (%) (endo)
Threitol-derived CyclopentadieneAcrylateEt2AlCl-789098:296
TADDOL-derived CyclopentadieneAcrylateTiCl2(OTADDOL)-7895>99:198
BINOL-derived CyclopentadieneAcrylateEt2AlCl-788595:592

Table 2: Hypothetical Performance Comparison in Asymmetric Diels-Alder Reactions. The data for the Threitol-derived auxiliary is illustrative.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of chiral auxiliaries. Below is a representative protocol for an asymmetric aldol reaction.

Representative Experimental Protocol: Asymmetric Aldol Addition

  • Preparation of the N-propionyl auxiliary: To a solution of the chiral auxiliary (1.0 eq.) in dichloromethane (CH2Cl2) at 0 °C is added triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Enolate formation and Aldol reaction: To a solution of the N-propionyl auxiliary (1.0 eq.) in CH2Cl2 at -78 °C is added titanium tetrachloride (TiCl4, 1.1 eq.) followed by the dropwise addition of Hünig's base (1.2 eq.). The mixture is stirred for 30 minutes. The aldehyde (1.2 eq.) is then added dropwise, and the reaction is stirred for 2 hours at -78 °C.

  • Workup and analysis: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio of the crude product is determined by 1H NMR or chiral HPLC analysis. The product is purified by flash chromatography.[1]

  • Auxiliary removal: The purified aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2.0 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete. The mixture is acidified with 1N HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.

Logical Workflow for Auxiliary Evaluation

The systematic evaluation of a new chiral auxiliary is essential to determine its scope and limitations. The following workflow illustrates the key steps in this process.

Chiral_Auxiliary_Evaluation cluster_synthesis Auxiliary Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Removal A Synthesis of Chiral Auxiliary B Attachment to Prochiral Substrate A->B C Screening of Reaction Conditions (Solvent, Temp, Lewis Acid) B->C D Substrate Scope Evaluation C->D E Determination of Yield & Diastereoselectivity (NMR, HPLC) D->E F Cleavage of Auxiliary E->F G Determination of Enantiomeric Excess (Chiral HPLC/GC) F->G H Auxiliary Recovery F->H

Figure 2: A general workflow for the evaluation of a new chiral auxiliary.

Reaction Mechanism: Diastereoselective Aldol Reaction

The stereochemical outcome of the aldol reaction is determined by the formation of a rigid, chair-like six-membered transition state involving the metal enolate. The chiral auxiliary directs the approach of the aldehyde to one face of the enolate.

Aldol_Mechanism cluster_key Stereocontrol Enolate Chiral Enolate TransitionState Chelated Transition State (Chair-like) Enolate->TransitionState + Aldehyde Aldehyde Aldehyde Product Diastereomerically Enriched Aldol Adduct TransitionState->Product C-C Bond Formation Key Chiral auxiliary (R*) blocks one face of the enolate, favoring one transition state.

Figure 3: Simplified mechanism of a diastereoselective aldol reaction.

Conclusion

Threitol-based chiral auxiliaries represent a promising class of controllers for asymmetric synthesis, stemming from an accessible chiral starting material and possessing the advantages of C2-symmetry.[1] While direct, comprehensive comparative data against established auxiliaries like TADDOLs and BINOL derivatives is currently lacking in the published literature, this guide provides a framework for such an evaluation. The hypothetical data and standardized protocols presented herein are intended to facilitate future research in this area. For researchers and professionals in drug development, the exploration of novel chiral auxiliaries is a critical endeavor, and threitol-based systems warrant further investigation to unlock their full potential in the synthesis of complex, stereochemically defined molecules.

References

A Comparative Guide to Advanced Analytical Techniques for Stereochemical Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the precise determination of a molecule's three-dimensional structure is paramount. Stereochemistry, the spatial arrangement of atoms, critically influences a drug's pharmacological and toxicological properties.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of absolute stereochemistry for chiral compounds early in the drug development process.[2] This guide provides an objective comparison of key analytical techniques used to validate stereochemical outcomes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal methods for their needs.

Core Analytical Techniques: An Overview

The validation of stereochemistry relies on a suite of powerful analytical methods. The three primary techniques employed are X-ray Crystallography, Chiral Chromatography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and is often used in a complementary fashion to provide a complete stereochemical profile of a molecule.

  • X-ray Crystallography: Widely regarded as the "gold standard," single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, directly visualizing the spatial arrangement of its atoms.[5]

  • Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating and quantifying enantiomers.[6][7] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.[8] Chiral chromatography is essential for determining enantiomeric purity and monitoring stereochemical stability.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure and is particularly effective for determining the relative stereochemistry of diastereomers.[9] While enantiomers produce identical NMR spectra in an achiral environment, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences, allowing for their differentiation and quantification.[10][11]

Comparative Analysis of Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the sample, the information required (absolute vs. relative stereochemistry, purity), and available resources. The table below summarizes the key performance characteristics of each method.

Parameter X-ray Crystallography Chiral Chromatography (HPLC/GC) NMR Spectroscopy
Primary Application Unambiguous determination of absolute configuration.[3]Separation and quantification of enantiomers (enantiomeric excess).[12]Determination of relative stereochemistry; enantiomeric differentiation with chiral auxiliaries.[6]
Principle X-ray diffraction by a single crystal, utilizing anomalous dispersion.[13]Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[8]Nuclear spin resonance in a magnetic field; diastereomeric interactions with chiral agents.[14]
Sample Requirements High-purity (>98%) single crystal of suitable size and quality.[3]Soluble sample, method development required for mobile/stationary phase selection.Soluble sample, relatively pure. May require chiral derivatizing or solvating agents.[10]
Key Advantages - Definitive and unambiguous result ("gold standard").[4]- Provides complete 3D structure.- High precision and accuracy for quantitative analysis.- Broad applicability to a wide range of compounds.[15]- Established method for quality control.[6]- Non-destructive.- Provides detailed structural information (connectivity, relative stereochemistry).[9]- Can analyze samples in solution.
Limitations - Dependent on the ability to grow high-quality single crystals.[16]- The crystal may not represent the bulk sample.[16]- Can be time-consuming.- Method development can be complex and time-consuming.- Does not provide absolute configuration directly.- Requires reference standards for peak identification.- Enantiomers are indistinguishable without chiral auxiliaries.[11]- Lower sensitivity compared to chromatography.- Complex spectra can be difficult to interpret.
Key Parameter Flack or Hooft parameter (values close to 0 confirm the correct structure).[3]Resolution (Rs > 1.5 for baseline separation), Selectivity (α), Enantiomeric Excess (% ee).[15]Chemical shift (δ), coupling constants (J), Nuclear Overhauser Effect (NOE), separation of signals for diastereomeric complexes.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method.

Determination of Absolute Configuration by X-ray Crystallography

This protocol outlines the key steps from sample preparation to final structure validation.

  • 1. Crystal Growth:

    • Objective: To obtain a single, high-quality crystal suitable for X-ray diffraction.

    • Method: Ensure the compound is of high purity (>98%). Select a solvent or solvent system where the compound has moderate solubility. Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution to grow crystals.[3]

  • 2. Data Collection:

    • Objective: To measure the X-ray diffraction pattern from the crystal.

    • Method: Mount a suitable crystal on a goniometer. Cool the crystal in a stream of nitrogen gas to minimize thermal motion. Use a modern X-ray diffractometer to irradiate the crystal with monochromatic X-rays (often Cu Kα or Mo Kα radiation). Collect a complete set of diffraction data by rotating the crystal.

  • 3. Structure Solution and Refinement:

    • Objective: To determine the electron density map and refine the atomic positions.

    • Method: Process the raw diffraction data to obtain reflection intensities. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine the atomic coordinates and thermal parameters against the experimental data.

  • 4. Absolute Structure Validation:

    • Objective: To confirm the absolute stereochemistry.

    • Method: When anomalous scattering is present (typically from atoms heavier than carbon), the absolute configuration can be determined.[5] Refine the Flack parameter; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[3] The Hooft parameter is a statistically more robust alternative.[3]

Enantiomeric Purity Analysis by Chiral HPLC

This protocol describes a general workflow for developing and validating a chiral HPLC method.

  • 1. Column and Mobile Phase Screening:

    • Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase for separation.

    • Method: Screen a variety of polysaccharide-based (cellulose or amylose derivatives) or other CSPs.[8][15] Test different mobile phase modes, including normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), and polar organic mode.

  • 2. Method Optimization:

    • Objective: To achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable run time.

    • Method: Systematically adjust the mobile phase composition, flow rate, and column temperature. The ratio of the organic modifier and the additive (e.g., trifluoroacetic acid or diethylamine) is often a critical parameter.

  • 3. Method Validation:

    • Objective: To demonstrate that the analytical method is suitable for its intended purpose.

    • Method: Validate the method according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17][18]

  • 4. Sample Analysis:

    • Objective: To determine the enantiomeric excess (% ee) of the sample.

    • Method: Prepare the sample in a suitable solvent and inject it into the HPLC system. Integrate the peak areas for each enantiomer and calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Stereochemical Analysis by NMR Spectroscopy

This protocol details the use of a chiral derivatizing agent to distinguish between enantiomers.

  • 1. Sample Preparation:

    • Objective: To prepare a solution of the analyte for NMR analysis.

    • Method: Accurately weigh and dissolve the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 2. Acquisition of Standard Spectrum:

    • Objective: To obtain a reference ¹H NMR spectrum of the analyte.

    • Method: Acquire a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the protons.

  • 3. Use of Chiral Derivatizing/Solvating Agent:

    • Objective: To form transient diastereomeric complexes that can be distinguished by NMR.[10]

    • Method: Add a molar equivalent of a chiral solvating agent (e.g., a lanthanide shift reagent like Eu(hfc)₃) or react the analyte with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[6][14]

  • 4. Spectral Analysis and Quantification:

    • Objective: To observe separate signals for the enantiomers and determine their ratio.

    • Method: Acquire the ¹H NMR spectrum of the mixture. The formation of diastereomeric species should result in the splitting of one or more proton signals into two distinct sets.[10] Integrate the corresponding signals to determine the ratio of the enantiomers. For relative stereochemistry in diastereomers, analyze coupling constants and utilize 2D NMR techniques like NOESY.[6]

Visualizing Analytical Workflows

Diagrams are essential for illustrating the logical connections and workflows in stereochemical validation.

G cluster_0 Phase 1: Synthesis & Separation cluster_1 Phase 2: Stereochemical Validation cluster_2 Phase 3: Final Characterization A Chiral Molecule Synthesis B Purification & Separation (Chiral HPLC/SFC) A->B C Absolute Configuration (X-ray Crystallography) B->C D Relative Stereochemistry (NMR Spectroscopy) B->D E Enantiomeric Purity (Chiral HPLC) B->E F Validated Stereochemical Outcome C->F D->F E->F

Caption: A general workflow for the validation of stereochemical outcomes in drug development.

G Start Stereochemical Validation Required D1 Single Crystal Available? Start->D1 D2 Need to Quantify Enantiomeric Ratio? D1->D2 No P1 X-ray Crystallography (Absolute Configuration) D1->P1 Yes D3 Need Relative Stereochemistry? D2->D3 No P2 Chiral HPLC/GC (Separation & Quantification) D2->P2 Yes P3 NMR Spectroscopy (Diastereomer Analysis) D3->P3 Yes (Diastereomers) P4 NMR with Chiral Auxiliaries D3->P4 Yes (Enantiomers) End Complete Stereochemical Profile D3->End No P1->D2 P2->D3 P3->End P4->End

Caption: Decision-making flowchart for selecting an appropriate analytical technique.

Conclusion

The validation of stereochemical outcomes is a critical and multifaceted process in modern drug development and chemical research. While X-ray crystallography offers the definitive answer for absolute configuration, its requirement for a single crystal is a significant limitation.[16] Chiral chromatography stands out as the premier technique for the quantitative analysis of enantiomeric purity, valued for its precision and reliability in quality control settings.[6] NMR spectroscopy provides invaluable insights into the relative stereochemistry of molecules in solution and can be adapted to analyze enantiomers through the use of chiral auxiliaries.[6][10] Ultimately, a comprehensive and robust validation of a molecule's stereochemistry is best achieved through the orthogonal application of these advanced analytical techniques, ensuring high confidence in the final structural assignment.[6]

References

Safety Operating Guide

Proper Disposal of (+)-2,3-O-Isopropylidene-L-threitol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (+)-2,3-O-Isopropylidene-L-threitol. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS). While some suppliers indicate that at its given concentration, it is not considered hazardous to health, other related compounds like L-threitol are classified as irritants.[1][2] Therefore, treating the compound with a degree of caution is the recommended approach.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[2]

  • Lab Coat: A standard lab coat should be worn.

II. Disposal Protocol

The disposal of this compound should align with all federal, state, and local regulations. The following step-by-step process outlines the recommended procedure for safe disposal.

Step 1: Waste Identification and Segregation

  • Treat all waste chemicals, including this compound and its containers, as potentially hazardous unless confirmed otherwise by a qualified safety professional.[3]

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Segregate waste into categories such as non-halogenated organic solids.[4]

Step 2: Container Management

  • Use a designated and compatible waste container. Plastic is often preferred for solid chemical waste.[5]

  • The container must be in good condition with a secure, tightly closing lid.[6]

  • Label the waste container clearly with the full chemical name: "this compound".[4][5]

Step 3: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6]

  • Ensure the SAA is inspected regularly for any signs of leakage.[6]

  • Keep the waste container closed at all times, except when adding waste.[3][6]

Step 4: Final Disposal

  • Waste must be disposed of through a licensed and approved waste disposal company. Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for pickup.[5]

  • Do not dispose of this compound by pouring it down the drain or discarding it in regular trash.[3][7]

  • Evaporation of the chemical, even in a fume hood, is not an acceptable method of disposal.[3][6]

Empty Container Disposal:

  • A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[3]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[3]

  • Once properly decontaminated, deface the original labels before disposing of the container as regular trash.[3]

III. Data Summary

The following table summarizes key information regarding the handling and disposal of this compound and related compounds.

CharacteristicThis compoundL-ThreitolGeneral Laboratory Waste
Physical State White to light yellow powder or lump.[8]Solid.[9]Varies
Known Hazards Not classified as hazardous by some suppliers.[1]Causes skin and serious eye irritation; may cause respiratory irritation.[2]Ignitability, Corrosivity, Reactivity, Toxicity.[5]
Disposal Method Approved hazardous waste disposal plant.Appropriate treatment and disposal facility.[2]Varies by category; licensed disposal vendor required for hazardous waste.[4]
PPE Protective gloves, eye protection.[2]Protective gloves, eye protection.[2]Dependent on the specific chemical hazards.

IV. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway start Start: Have this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) and Institutional Policy start->consult_sds is_hazardous Is the waste considered hazardous? consult_sds->is_hazardous collect_waste Collect in a labeled, compatible hazardous waste container is_hazardous->collect_waste Yes (Recommended) non_hazardous Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous No (Verify with EH&S) store_waste Store in designated Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact EH&S for pickup by a licensed vendor store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal non_hazardous->end_disposal

References

Essential Safety and Operational Guide for Handling (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (+)-2,3-O-Isopropylidene-L-threitol (CAS: 50622-09-8). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

While specific hazard data for this compound is limited, it is prudent to handle it with care, assuming potential for irritation and combustibility under certain conditions. A closely related compound is classified as a combustible liquid. Therefore, keeping the material away from heat and ignition sources is a key precaution. The compound is a hygroscopic solid at room temperature, with a melting point of 46-50 °C[1].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification and Use
Hand Protection Chemically resistant glovesWear standard laboratory gloves such as nitrile. Inspect for punctures or degradation before use. Use proper glove removal technique to avoid skin contact and wash hands thoroughly after work[2].
Eye/Face Protection Chemical splash gogglesMust be worn at all times when handling the compound to protect against splashes or airborne particles.
Face shieldWear in addition to goggles when there is a significant risk of splashes, such as when handling solutions or heating the material.
Body Protection Laboratory coatA standard, long-sleeved lab coat should be worn to protect skin and clothing. Ensure it is kept clean and changed if contaminated.
Respiratory Protection NIOSH-approved respiratorNot generally required for handling small quantities of the solid in a well-ventilated area. Use an N95 or higher respirator if there is a risk of generating dust or aerosols, especially outside of a fume hood.

Operational and Disposal Plans

Adherence to the following procedural steps is crucial for safe handling and disposal.

Experimental Protocol: Safe Handling Workflow

  • Preparation and Planning:

    • Before beginning work, conduct a risk assessment for your specific procedure.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed[3][4].

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare a designated waste container for contaminated materials.

  • Handling the Compound:

    • Conduct all manipulations, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.

    • When handling the solid, use techniques that avoid the generation of dust.

    • Keep the container tightly closed when not in use to protect the hygroscopic material from moisture[1][2].

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.

  • Cleanup and Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the designated chemical waste container.

    • Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists[3].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect contaminated items such as gloves, weigh papers, and disposable lab coats in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself. Do not mix with other waste.

  • Final Disposal: Dispose of all waste contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

A Start: Prepare to handle This compound B Is work conducted in a certified fume hood? A->B C YES D NO E STOP. Relocate work to a suitable fume hood. B->E NO F Select required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B->F YES G Is there a significant splash/aerosol risk? F->G H YES I NO J Add Face Shield and/or N95 Respirator G->J YES K Proceed with handling protocol G->K NO J->K L Follow cleanup and disposal procedures K->L M End of Process L->M

Caption: PPE selection and safe handling workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.